Cefiderocol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34ClN7O10S2/c1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31/h5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47)/t20-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPPRLRVDVJOCL-FQRUVTKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34ClN7O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401098052 | |
| Record name | Pyrrolidinium, 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401098052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
752.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225208-94-5 | |
| Record name | Pyrrolidinium, 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1225208-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefiderocol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1225208945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefiderocol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14879 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyrrolidinium, 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401098052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFIDEROCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ34OMG6E8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Trojan Horse Strategy: A Technical Guide to the Mechanism of Action of Cefiderocol Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cefiderocol represents a significant advancement in the fight against multidrug-resistant (MDR) Gram-negative bacteria. This novel siderophore cephalosporin employs a unique "Trojan horse" mechanism to bypass common resistance pathways and effectively target penicillin-binding proteins (PBPs), leading to bacterial cell death. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers and drug development professionals in understanding and leveraging this innovative antimicrobial agent.
Core Mechanism of Action: A Two-Step Assault
This compound's efficacy stems from its unique chemical structure, which combines a cephalosporin core with a catechol siderophore moiety.[1] This dual nature allows for a two-step mechanism of action: active transport into the bacterial cell and subsequent inhibition of cell wall synthesis.
Step 1: The "Trojan Horse" Entry - Exploiting Iron Uptake
Gram-negative bacteria have a formidable outer membrane that acts as a barrier to many antibiotics. This compound overcomes this by exploiting the bacteria's essential iron acquisition systems.[2] In the iron-depleted environment of a host infection, this compound chelates ferric iron (Fe³⁺) via its catechol side chain.[3][4] This this compound-iron complex is then recognized and actively transported across the outer membrane by various bacterial iron transporters, such as PiuA in Pseudomonas aeruginosa and CirA and Fiu in Escherichia coli.[5] This active transport mechanism allows this compound to achieve high concentrations in the periplasmic space, effectively bypassing resistance mechanisms like porin channel mutations and efflux pump upregulation that affect other β-lactams.[2]
Step 2: Inhibition of Peptidoglycan Synthesis
Once in the periplasm, this compound, like other cephalosporins, targets and inhibits the activity of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and maintenance of the bacterial cell wall.[6] this compound shows a high affinity for PBP3, a key enzyme involved in cell division.[5][6] By binding to PBP3, this compound blocks the transpeptidation step in peptidoglycan synthesis, leading to the formation of a defective cell wall and ultimately, bacterial cell lysis and death.[7]
Quantitative Data
The following tables summarize the in vitro activity and binding characteristics of this compound.
In Vitro Susceptibility
This compound demonstrates potent activity against a wide range of Gram-negative pathogens, including many multidrug-resistant and carbapenem-resistant isolates.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Comparator Agents against Gram-Negative Bacteria
| Organism | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Comparator Agent | Comparator MIC₅₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) | Reference(s) |
| Escherichia coli | 0.12 | 0.5 | Ceftazidime | - | - | [8] |
| Klebsiella pneumoniae (Carbapenem-Resistant) | 0.125 | 1 | Ceftazidime/avibactam | - | - | [3] |
| Pseudomonas aeruginosa (Carbapenem-Resistant) | 0.25 | 2 | Colistin | - | - | [3] |
| Acinetobacter baumannii (Carbapenem-Resistant) | 1 | 128 | Colistin | - | - | [3] |
| Stenotrophomonas maltophilia | 0.06 | 0.25 | - | - | - | [9] |
| Enterobacterales (Carbapenem-Nonsusceptible) | 2 | 4 | Ceftazidime-avibactam | 1 | >32 | [9][10] |
Note: MIC values can vary based on the specific strains tested and the methodologies used.
Penicillin-Binding Protein (PBP) Affinity
This compound's primary target is PBP3. The following table presents binding affinity data for this compound and comparator β-lactams against PBP3 from Pseudomonas aeruginosa.
Table 2: Binding Affinities of this compound and Comparators to P. aeruginosa PBP3
| Compound | pIC₅₀ (S2d assay) | pIC₅₀ (Bocillin-FL assay) | k_inact/K_i (M⁻¹s⁻¹) | Reference(s) |
| This compound | 7.0 ± 0.1 | 6.5 ± 0.1 | 3000 | [6][11] |
| Ceftazidime | 6.6 ± 0.1 | 6.1 ± 0.1 | 3400 | [6][11] |
| Cefepime | 7.1 ± 0.1 | 6.4 ± 0.1 | 9600 | [6][11] |
| Meropenem | 6.7 ± 0.1 | 6.0 ± 0.1 | 11000 | [6][11] |
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀). k_inact/K_i is the second-order rate constant for enzyme inactivation.
Stability Against β-Lactamases
A key advantage of this compound is its high stability against a broad spectrum of β-lactamases, including serine- and metallo-β-lactamases.
Table 3: Stability of this compound against Hydrolysis by β-Lactamases
| β-Lactamase Class | β-Lactamase Type | Hydrolysis of this compound | Reference(s) |
| Class A | KPC | Stable | [12] |
| Class B | NDM, VIM, IMP | Stable | [13] |
| Class C | AmpC | Stable | [12] |
| Class D | OXA-23, OXA-40, OXA-48 | Stable | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro assessment of this compound.
Broth Microdilution (BMD) for this compound MIC Determination
Accurate determination of this compound's Minimum Inhibitory Concentration (MIC) requires a specific methodology to mimic the iron-depleted conditions in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Susceptibility of this compound and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Structural basis of Pseudomonas aeruginosa penicillin binding protein 3 inhibition by the siderophore-antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activity of this compound Against Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii Endemic to Medical Centers in New York City - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2790. Activity of this compound and Comparator Agents Against Pediatric Isolates of Enterobacterales, Pseudomonas aeruginosa, Acinetobacter baumannii-calcoaceticus species complex, and Stenotrophomonas maltophilia from the SENTRY Surveillance Program (2020-2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Structural basis of Pseudomonas aeruginosa penicillin binding protein 3 inhibition by the siderophore-antibiotic this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Stability and low induction propensity of this compound against chromosomal AmpC β-lactamases of Pseudomonas aeruginosa and Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sonar.ch [sonar.ch]
- 15. Stability of this compound against clinically significant broad-spectrum oxacillinases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of a Novel Siderophore Cephalosporin: A Technical Guide to the Discovery and Development of Cefiderocol
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) Gram-negative bacteria represents a critical global health threat, necessitating the development of innovative antimicrobial agents. Cefiderocol, a first-in-class siderophore cephalosporin, has emerged as a significant advancement in the fight against these challenging pathogens. This technical guide provides an in-depth timeline of its discovery and development, detailing the core scientific principles, experimental methodologies, and pivotal clinical trial data that paved the way for its regulatory approval and clinical use.
Discovery and Preclinical Development: A "Trojan Horse" Strategy
The journey of this compound began at Shionogi & Co., Ltd. in Osaka, Japan, where researchers sought to overcome the primary mechanisms of resistance employed by Gram-negative bacteria, such as the production of β-lactamases, porin channel mutations, and the upregulation of efflux pumps.[1][2] After a hiatus of over 15 years in the search for novel siderophore cephalosporins, the growing threat of carbapenem resistance prompted a renewed effort.[3] The core innovation behind this compound lies in its unique "Trojan horse" mechanism of action.[1][4]
This compound was rationally designed by attaching a catechol moiety to the C-3 side chain of a cephalosporin core, which is structurally similar to cefepime and ceftazidime.[2][3][5] This catechol group acts as a siderophore, a molecule with a high affinity for ferric iron.[3][6] In the iron-deficient environment of a host infection, bacteria upregulate their iron acquisition systems. This compound capitalizes on this by chelating with ferric iron in the extracellular space and is then actively transported across the outer bacterial membrane through specific iron transporter channels, such as PiuA in P. aeruginosa and CirA and Fiu in E. coli.[1][6] This active transport mechanism allows this compound to bypass the common resistance pathways of porin channel deletion and efflux pumps that affect other β-lactam antibiotics.[1][5]
Once in the periplasmic space, this compound dissociates from the iron and exerts its bactericidal activity by binding to penicillin-binding proteins (PBPs), primarily PBP3, thereby inhibiting bacterial cell wall synthesis and leading to cell death.[1][5][6] Furthermore, the cephalosporin core of this compound was engineered for stability against a wide range of β-lactamases, including both serine- and metallo-β-lactamases.[3][7]
Mechanism of Action Signaling Pathway
Caption: this compound's "Trojan Horse" mechanism of action.
Preclinical Studies: In Vitro and In Vivo Efficacy
This compound demonstrated potent in vitro activity against a broad range of aerobic Gram-negative pathogens, including carbapenem-resistant strains of Enterobacteriaceae, Pseudomonas aeruginosa, Acinetobacter baumannii, and Stenotrophomonas maltophilia.[3][8] A crucial aspect of in vitro testing for this compound is the use of iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB), which mimics the iron-deficient conditions of a host during infection and is necessary for reproducible and accurate minimum inhibitory concentration (MIC) results.[3][9]
Experimental Protocol: Broth Microdilution for this compound MIC Determination
-
Medium Preparation: Prepare iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution: Prepare serial twofold dilutions of this compound in ID-CAMHB in a microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Incubation: Incubate the microtiter plates at 35°C for 16 to 20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Table 1: In Vitro Activity of this compound and Comparator Agents against Meropenem-Non-Susceptible Gram-Negative Isolates
| Organism | Meropenem MIC90 (µg/mL) | This compound MIC90 (µg/mL) | Ceftazidime/avibactam MIC90 (µg/mL) | Ceftolozane/tazobactam MIC90 (µg/mL) |
| A. baumannii | >32 | 1 | >32 | >32 |
| P. aeruginosa | >32 | 1 | >32 | >32 |
| Enterobacteriaceae | >32 | 4 | >32 | >32 |
| Data from a global surveillance study presented at IDWeek™ 2016.[10] |
Robust preclinical studies in murine infection models, including thigh, lung, and urinary tract infection models, established the in vivo efficacy of this compound against a variety of Gram-negative pathogens, including carbapenem-resistant strains.[3][9][11][12] These studies were crucial in determining the pharmacokinetic/pharmacodynamic (PK/PD) parameter that best correlates with efficacy, which was found to be the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC).[9][13]
Experimental Protocol: Murine Thigh Infection Model
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.
-
Infection: Inoculate the thigh muscle of the mice with a suspension of the test bacterial strain (e.g., P. aeruginosa, K. pneumoniae).
-
Treatment: Initiate treatment with this compound or a comparator agent at various doses and dosing intervals, typically administered subcutaneously or intravenously.
-
Bacterial Burden Determination: At 24 hours post-treatment initiation, euthanize the mice, homogenize the thigh tissue, and determine the number of viable bacteria (CFU/g of tissue) by plating serial dilutions on appropriate agar.
-
Data Analysis: Correlate the observed reduction in bacterial burden with the calculated PK/PD parameters to determine the magnitude of the parameter required for a static or bactericidal effect.
Clinical Development: Pivotal Phase 2 and 3 Trials
This compound underwent a streamlined clinical development program to address the urgent unmet medical need for treatments against serious carbapenem-resistant infections.[14] The program included several key clinical trials: APEKS-cUTI, APEKS-NP, and CREDIBLE-CR.
Clinical Trial Workflow
Caption: A generalized workflow for the pivotal this compound clinical trials.
APEKS-cUTI: Complicated Urinary Tract Infections
The APEKS-cUTI study was a Phase 2, randomized, double-blind, non-inferiority trial initiated in 2014 to evaluate the efficacy and safety of this compound in patients with complicated urinary tract infections (cUTI), including pyelonephritis.[14][15] This study was later amended to serve as the pivotal trial for FDA approval for this indication.[14]
Table 2: APEKS-cUTI Trial Design and Key Outcomes
| Parameter | This compound | Imipenem-Cilastatin (IPM/CS) |
| Study Design | Phase 2, Randomized, Double-Blind, Non-inferiority | |
| Patient Population | 452 adults with cUTI or acute pyelonephritis | |
| Dosing Regimen | 2g every 8 hours (1-hour infusion) | 1g/1g every 8 hours (1-hour infusion) |
| Treatment Duration | Median of 9 days | Median of 9 days |
| Primary Endpoint | Composite of clinical and microbiological cure at Test of Cure (TOC) | |
| Primary Endpoint Result | 72.6% (183/252) | 54.6% (65/119) |
| Adjusted Treatment Difference | 18.58% (95% CI: 8.23, 28.92) | |
| Adverse Events | 40% | 50% |
| Serious Adverse Events | 4.7% | 8.1% |
| Data from Shionogi press releases and publications.[15][16] |
APEKS-NP: Nosocomial Pneumonia
The APEKS-NP trial was a Phase 3, randomized, double-blind, non-inferiority study comparing this compound to high-dose, extended-infusion meropenem for the treatment of Gram-negative nosocomial pneumonia (hospital-acquired, ventilator-associated, or healthcare-associated).[17][18][19]
Table 3: APEKS-NP Trial Design and Key Outcomes
| Parameter | This compound | Meropenem |
| Study Design | Phase 3, Randomized, Double-Blind, Non-inferiority | |
| Patient Population | ~300 adults with Gram-negative nosocomial pneumonia | |
| Dosing Regimen | 2g every 8 hours (3-hour infusion) | 2g every 8 hours (3-hour infusion) |
| Treatment Duration | 7-14 days | 7-14 days |
| Primary Endpoint | All-cause mortality at Day 14 | |
| Primary Endpoint Result | 12.4% | 11.6% |
| Adjusted Treatment Difference | 0.8% (95% CI: -6.6, 8.2) | |
| Data from Wunderink et al., 2020.[19][20][21] |
CREDIBLE-CR: Carbapenem-Resistant Infections
The CREDIBLE-CR study was a Phase 3, randomized, open-label, pathogen-focused trial designed to evaluate the efficacy and safety of this compound versus best available therapy (BAT) for the treatment of serious infections caused by carbapenem-resistant Gram-negative bacteria.[17][22][23] This descriptive study enrolled patients with nosocomial pneumonia, bloodstream infections/sepsis, or cUTI.[22]
Table 4: CREDIBLE-CR Trial Key Outcomes
| Parameter | This compound (n=101) | Best Available Therapy (BAT) (n=49) |
| Study Design | Phase 3, Randomized, Open-Label, Descriptive | |
| Most Frequent Pathogens | A. baumannii (46%), K. pneumoniae (33%), P. aeruginosa (19%) | |
| Clinical Cure (Nosocomial Pneumonia) | 50.0% (20/40) | 52.6% (10/19) |
| Clinical Cure (Bloodstream Infection/Sepsis) | 43.5% (10/23) | 42.9% (6/14) |
| Microbiological Eradication (cUTI) | 52.9% (9/17) | 20.0% (1/5) |
| All-Cause Mortality (End of Study) | 33.7% (34/101) | 18.4% (9/49) |
| Data from Bassetti et al., 2021.[17][23] |
A notable finding from the CREDIBLE-CR trial was a numerically higher all-cause mortality in the this compound arm, primarily driven by infections caused by Acinetobacter species.[17][23] This observation is included as a warning in the drug's labeling.[24]
Human Pharmacokinetics
Phase 1 studies in healthy volunteers and subsequent population pharmacokinetic analyses in patients demonstrated that this compound has linear pharmacokinetics.[13][25][26] The drug is primarily eliminated unchanged through the kidneys, with a terminal elimination half-life of 2-3 hours.[6][13] The protein binding in human plasma is approximately 58%.[13][26] Dosing adjustments are required for patients with renal impairment.[27]
Table 5: Key Human Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Elimination Half-life | 2-3 hours |
| Plasma Protein Binding | ~58% |
| Primary Route of Elimination | Renal (unchanged drug) |
| Metabolism | <10% |
| Mean Clearance | 5.18 L/h |
| Data from DrugBank and clinical pharmacokinetic studies.[6][13] |
Regulatory Timeline and Approval
This compound received Qualified Infectious Disease Product (QIDP) designation from the U.S. Food and Drug Administration (FDA), which granted it priority review.[4]
-
November 14, 2019: The FDA approved this compound (brand name Fetroja) for the treatment of complicated urinary tract infections (cUTIs), including kidney infections, in adults with limited or no alternative treatment options.[4][28][29]
-
April 2020: this compound was approved for medical use in the European Union (brand name Fetcroja).[4]
-
September 2020: The FDA granted a supplemental New Drug Application (sNDA) approval for the treatment of hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP).[4][30]
-
May 31, 2024: this compound was approved in Japan.[28]
Conclusion
The development of this compound marks a significant milestone in the ongoing battle against antimicrobial resistance. Its novel siderophore-based "Trojan horse" mechanism allows it to effectively circumvent common bacterial resistance pathways, providing a much-needed therapeutic option for infections caused by multidrug-resistant Gram-negative pathogens. The comprehensive preclinical and clinical development program has established its efficacy and safety profile, leading to its approval by major regulatory agencies worldwide. As resistance continues to evolve, this compound represents a critical tool in the armamentarium of infectious disease specialists and a testament to the power of innovative drug design.
References
- 1. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 2. This compound: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. This compound, A Novel Investigational Siderophore Cephalosporin, Demonstrated Potent Activity Against Multi-Drug Resistant Gram-Negative Pathogens [prnewswire.com]
- 11. This compound: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Efficacy of this compound against Carbapenem-Resistant Gram-Negative Bacilli in Murine Urinary Tract Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Pathogen-focused Clinical Development to Address Unmet Medical Need: this compound Targeting Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shionogi.com [shionogi.com]
- 16. Pivotal Trial Results for Shionogi’s this compound Published in the Lancet Infectious Diseases - BioSpace [biospace.com]
- 17. Phase 3 trials show positive results for this compound, but questions remain | CIDRAP [cidrap.umn.edu]
- 18. shea-online.org [shea-online.org]
- 19. This compound versus high-dose, extended-infusion meropenem for the treatment of Gram-negative nosocomial pneumonia (APEKS-NP): a randomised, double-blind, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scholars.northwestern.edu [scholars.northwestern.edu]
- 21. #PharmToExamTable: What is this compound, and when should I think about using it?  - Division of Infectious Diseases | Division of Infectious Diseases | University of Nebraska Medical Center [blog.unmc.edu]
- 22. Designing A Pathogen-Focused Study To Address The High Unmet Medical Need Represented By Carbapenem-Resistant Gram-Negative Pathogens – The International, Multicenter, Randomized, Open-Label, Phase 3 CREDIBLE-CR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Efficacy and safety of this compound or best available therapy for the treatment of serious infections caused by carbapenem-resistant Gram-negative bacteria (CREDIBLE-CR): a randomised, open-label, multicentre, pathogen-focused, descriptive, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. FDA OKs this compound for complicated urinary tract infections | CIDRAP [cidrap.umn.edu]
- 25. Population Pharmacokinetic Analysis of this compound, a Parenteral Siderophore Cephalosporin, in Healthy Subjects, Subjects with Various Degrees of Renal Function, and Patients with Complicated Urinary Tract Infection or Acute Uncomplicated Pyelonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In which countries is this compound approved? [synapse.patsnap.com]
- 29. drugs.com [drugs.com]
- 30. contagionlive.com [contagionlive.com]
Cefiderocol Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefiderocol is a first-in-class siderophore cephalosporin antibiotic developed to combat multidrug-resistant (MDR) Gram-negative bacteria. Its novel "Trojan horse" mechanism of action allows it to bypass common resistance mechanisms, such as porin channel mutations and efflux pumps, by utilizing the bacteria's own iron uptake systems.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the key structural moieties that contribute to its potent antibacterial activity, stability against β-lactamases, and unique cell entry mechanism. This document summarizes key quantitative data, outlines experimental protocols, and provides visualizations to aid in the understanding of this compound's design and function.
Core Structure and Key Moieties: A Summary of SAR
The chemical structure of this compound is a sophisticated amalgamation of features from previous generations of cephalosporins, combined with a unique siderophore component.[2][3] This design confers a potent and broad-spectrum activity against challenging Gram-negative pathogens. The core SAR can be dissected into three critical components: the C-7 side chain, the C-3 side chain, and the catechol moiety.
-
C-7 Side Chain (Aminothiazole Ring and Carboxypropyloxyimino Group): This portion of the molecule is structurally similar to the C-7 side chain of ceftazidime.[2][3] The aminothiazole ring and the carboxypropyloxyimino group are crucial for enhancing antibacterial activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[4] This side chain facilitates improved transport across the bacterial outer membrane and provides a degree of stability against some β-lactamases.[2][3]
-
C-3 Side Chain (Pyrrolidinium Group): The pyrrolidinium group at the C-3 position is analogous to that of cefepime.[2][3] This positively charged moiety is a key contributor to the molecule's stability against a wide range of β-lactamases, including both serine- and metallo-β-lactamases.[2][4] The zwitterionic nature conferred by this group also enhances the molecule's water solubility.[5]
-
Catechol Moiety: The most distinctive feature of this compound is the chlorocatechol group attached to the C-3 side chain.[2][3] This component functions as a siderophore, a molecule that chelates ferric iron (Fe³⁺) with high affinity.[5] By mimicking natural siderophores, the this compound-iron complex is actively transported across the outer membrane of Gram-negative bacteria via their iron transporter channels.[6] This active transport mechanism allows this compound to achieve high concentrations in the periplasmic space, effectively bypassing resistance mechanisms like porin channel deletions that impede the entry of other β-lactam antibiotics.[1] The inability of the methoxy form of the chlorocatechol group to chelate iron results in reduced antibacterial activity, confirming the critical role of this moiety in the drug's mechanism.[2]
Quantitative Data
Table 1: In Vitro Activity of this compound Against Key Gram-Negative Pathogens
The following table summarizes the minimum inhibitory concentration (MIC) data for this compound against a range of clinically important Gram-negative bacteria, including carbapenem-resistant (CR) isolates. Data is presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates).
| Organism | Resistance Profile | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Enterobacterales | Carbapenem-Resistant | 105 | 0.125 | 1 | [7][8] |
| Enterobacterales | NDM-producing | 76 | - | - | [9] |
| Enterobacterales | KPC-producing | 57 | - | - | [10] |
| Pseudomonas aeruginosa | All isolates | 1,050 | 0.5 | 2 | [6] |
| Pseudomonas aeruginosa | Carbapenem-Resistant | 74 | 0.5 | 4 | [7][8] |
| Pseudomonas aeruginosa | MBL-producing | 124 | 0.12 | 0.5 | [11] |
| Acinetobacter baumannii | Carbapenem-Resistant | 126 | - | 128 | [7][8] |
| Acinetobacter baumannii | Multidrug-Resistant | 10 | - | 1 | [12] |
| Stenotrophomonas maltophilia | All isolates | 72 | - | - | [7][8] |
Note: MIC values can vary based on testing methodology and geographic location of isolates.
Table 2: Stability of this compound Against β-Lactamases
This compound's structural modifications provide significant stability against hydrolysis by a broad range of β-lactamases.
| β-Lactamase Class | Enzyme | This compound Stability/Activity | Comparator(s) | Reference(s) |
| Class A (Serine) | KPC | Stable; >90% of KPC-producing isolates susceptible | - | [13] |
| Class A (Serine) | PER-2 | Hydrolyzed (kcat/KM = 0.072 µM⁻¹s⁻¹) | Ceftazidime | [14][15] |
| Class B (Metallo) | NDM-1 | Stable; reduced susceptibility in some NDM producers | Ceftazidime | [12][16] |
| Class B (Metallo) | VIM | Stable; >90% of VIM-producing isolates susceptible | - | [13] |
| Class C (Serine) | AmpC (P. aeruginosa) | Low affinity (Ki > 40x ceftazidime); no hydrolysis detected | Ceftazidime, Cefepime | [5][17] |
| Class C (Serine) | AmpC (E. cloacae) | Low affinity (Ki > 940x ceftazidime); no hydrolysis detected | Ceftazidime, Cefepime | [5][17] |
| Class D (Serine) | OXA-48 | Stable; no enzymatic activity detected | Imipenem | [18] |
| Class D (Serine) | OXA-23, OXA-40 | Stable; no enzymatic activity detected | Imipenem | [18] |
Table 3: Penicillin-Binding Protein (PBP) Affinity of this compound
This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to PBPs, with a primary affinity for PBP3.[2][4][8][9][19]
| Organism | PBP Target | This compound Affinity | Comparator (Ceftazidime) Affinity | Reference(s) |
| E. coli NIHJ JC-2 | PBP3 | IC₅₀ = 0.04 µg/mL | IC₅₀ = 0.1 µg/mL | [8][19] |
| K. pneumoniae SR22291 | PBP3 | IC₅₀ = 0.062 µg/mL | IC₅₀ = 0.11 µg/mL | [8][19] |
| P. aeruginosa ATCC 27853 | PBP3 | IC₅₀ = 0.06 µg/mL | IC₅₀ = 0.23 µg/mL | [8][19] |
| P. aeruginosa | PBP3 | kᵢₙₐ꜀ₜ/Kᵢ = 3000 M⁻¹s⁻¹ | kᵢₙₐ꜀ₜ/Kᵢ = 3400 M⁻¹s⁻¹ | [19][20] |
| A. baumannii ATCC 17978 | PBP3 | IC₅₀ = 0.67 µg/mL | IC₅₀ = 1.1 µg/mL | [8][19] |
IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. kᵢₙₐ꜀ₜ/Kᵢ is the second-order rate constant for enzyme inactivation, reflecting both binding affinity and reactivity.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of two key fragments: the protected catechol moiety and the cephalosporin core, followed by their coupling and final deprotection. The following is a generalized protocol based on patented synthetic routes.[5][8][21]
A. Synthesis of the Protected Catechol Fragment:
-
Chlorination: Start with 2-chloro-3,4-dimethoxybenzaldehyde as the raw material.
-
Demethylation: Perform demethylation using a Lewis acid (e.g., AlCl₃) to yield 2-chloro-3,4-dihydroxybenzaldehyde.[5][21]
-
Protection: Protect the hydroxyl groups, for instance, as p-methoxybenzyl (PMB) ethers.[5]
-
Oxidation: Oxidize the aldehyde group to a carboxylic acid.
-
Activation and Amidation: Activate the carboxylic acid (e.g., with mesyl chloride) and couple it with 1-(2-aminoethyl)pyrrolidine to form the protected catechol side chain.[5][21]
B. Synthesis of the Cephalosporin Core and Coupling:
-
Activation: The aminothiazole side chain, also found in ceftazidime and aztreonam, is activated with mesyl chloride.[5]
-
Coupling to Core: The activated side chain is reacted with a semi-synthetic cephalosporin core (e.g., 7-amino-3-chloromethyl-3-cephem-4-carboxylic acid derivative).
-
Oxidation: The sulfide in the cephalosporin core is oxidized to a sulfoxide to facilitate the subsequent quaternization step.[5]
-
Quaternization: The protected catechol fragment is coupled to the cephalosporin core via a quaternization reaction, typically in the presence of boric acid and sodium iodide, to form the tetraalkylammonium iodide salt.[5]
-
Reduction: The sulfoxide is reduced back to a sulfide using a reagent like phosphorus trichloride.[5]
C. Deprotection and Isolation:
-
Deprotection: The protecting groups (e.g., PMB) are removed under acidic conditions.[5]
-
Crystallization and Isolation: The final product, this compound, is isolated and purified through crystallization, often using sulfuric acid and p-toluenesulfonic acid.[5]
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound is determined by broth microdilution (BMD) in a specialized iron-depleted medium to mimic the iron-limited conditions in the human body and ensure the activity of the siderophore mechanism.[11][18][20]
A. Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB):
-
Prepare a 2X concentration of Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.
-
Add 1g of Chelex® 100 resin per 10 mL of the 2X CAMHB solution.[11]
-
Stir the mixture continuously for at least 2 hours at room temperature to allow the Chelex resin to chelate the iron.[9][11]
-
Remove the Chelex resin by filtration.
-
Replenish essential cations by adding calcium (to a final concentration of 20-25 mg/L), magnesium (10-12.5 mg/L), and zinc (0.5-1.0 mg/L).[11][20]
-
Dilute the 2X ID-CAMHB to a 1X concentration with sterile deionized water.
-
Verify the final pH and cation concentrations. The iron concentration should be ≤0.03 µg/mL.[9]
B. Broth Microdilution Procedure:
-
Prepare serial two-fold dilutions of this compound in ID-CAMHB in a 96-well microtiter plate. The typical concentration range is 0.004 to 64 µg/mL.[22]
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[22]
-
Inoculate the microtiter plates with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours (or 20-24 hours for slower-growing organisms like A. baumannii).[22]
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[23] Any "trailing" (faint turbidity or small buttons of growth across multiple wells) should be interpreted according to established guidelines (e.g., CLSI or EUCAST).[1][22]
β-Lactamase Stability Assay (Spectrophotometric Method)
The stability of this compound to hydrolysis by β-lactamases can be quantified by measuring the rate of cleavage of the β-lactam ring using a spectrophotometer.
-
Enzyme Preparation: Purify the β-lactamase of interest (e.g., KPC, NDM, AmpC) from an overexpressing bacterial strain. Determine the protein concentration of the purified enzyme.[15]
-
Reaction Mixture: Prepare a reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0).[18]
-
Spectrophotometric Monitoring: The hydrolysis of the β-lactam ring can be monitored by the change in absorbance at a specific wavelength characteristic of the antibiotic.
-
Kinetic Parameter Determination:
-
To determine the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (k꜀ₐₜ), perform the assay with a fixed concentration of the enzyme and varying concentrations of this compound.
-
Measure the initial velocity (V₀) of the reaction at each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Kₘ and Vₘₐₓ.
-
Calculate k꜀ₐₜ from Vₘₐₓ and the enzyme concentration.
-
-
Inhibition Constant (Kᵢ) Determination: For competitive inhibitors, Kᵢ can be determined by performing the assay with a known substrate (e.g., nitrocefin) in the presence of varying concentrations of this compound.[5][17]
Penicillin-Binding Protein (PBP) Affinity Assay (Competitive Binding with Fluorescent Penicillin)
The affinity of this compound for specific PBPs can be determined using a competitive binding assay with a fluorescently labeled penicillin derivative, such as Bocillin-FL.[7][13][16][24][25]
-
PBP Preparation: Prepare membrane fractions containing PBPs from the bacterial strain of interest or use purified PBP enzymes.
-
Competitive Incubation:
-
In a series of tubes or wells, incubate a fixed amount of the PBP preparation with increasing concentrations of unlabeled this compound. This is the "competition" step.
-
Include a control with no competitor antibiotic.
-
-
Fluorescent Labeling: Add a fixed, subsaturating concentration of a fluorescent penicillin derivative (e.g., Bocillin-FL) to each reaction and incubate to allow binding to the available PBPs.
-
SDS-PAGE and Fluorescence Detection:
-
Stop the reaction and separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner.
-
-
Quantification and IC₅₀ Determination:
-
Quantify the fluorescence intensity of the PBP bands in each lane.
-
The intensity of the fluorescent signal will decrease as the concentration of this compound increases, indicating competition for binding to the PBP.
-
Plot the percentage of inhibition (relative to the control with no competitor) against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that reduces the fluorescent signal by 50%. This value is inversely proportional to the binding affinity.[16]
-
Visualizations of Mechanism and Workflow
Conclusion
The structure-activity relationship of this compound is a testament to rational drug design, effectively combining structural features from successful cephalosporins with a novel siderophore-mediated uptake mechanism. This "Trojan horse" strategy, enabled by the catechol moiety, allows for potent activity against a wide range of multidrug-resistant Gram-negative pathogens by overcoming key resistance mechanisms. The pyrrolidinium and carboxypropyloxyimino side chains contribute to its stability against β-lactamases and its intrinsic antibacterial activity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand, utilize, and build upon the innovative design of this compound in the ongoing effort to combat antimicrobial resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound: A Novel Agent for the Management of Multidrug-Resistant Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A brief introduction to Cefiderocol_Chemicalbook [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. medkoo.com [medkoo.com]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reproducibility of broth microdilution MICs for the novel siderophore cephalosporin, this compound, determined using iron-depleted cation-adjusted Mueller-Hinton broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insights into the activity of this compound against PER-2 producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. EUCAST: this compound MIC testing - guidance document [eucast.org]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. Structural basis of Pseudomonas aeruginosa penicillin binding protein 3 inhibition by the siderophore-antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 21. Preparation method of this compound side chain - Eureka | Patsnap [eureka.patsnap.com]
- 22. Comparison of Agar Dilution to Broth Microdilution for Testing In Vitro Activity of this compound against Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
The Antibacterial Spectrum of Cefiderocol Against Multidrug-Resistant Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cefiderocol is a novel siderophore cephalosporin antibiotic with a unique "Trojan horse" mechanism of action, enabling it to actively penetrate the outer membrane of Gram-negative bacteria. This mechanism allows this compound to overcome many common resistance mechanisms, including those mediated by porin channel deletions and efflux pumps. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound against a wide range of multidrug-resistant (MDR) Gram-negative pathogens. The data presented herein, summarized from numerous global surveillance studies, highlights its potent activity against carbapenem-resistant Enterobacterales, Pseudomonas aeruginosa, Acinetobacter baumannii, and Stenotrophomonas maltophilia. Detailed experimental protocols for susceptibility testing and visualizations of its mechanism of action and experimental workflows are also provided to support further research and development efforts in the field of antimicrobial resistance.
Mechanism of Action: The "Trojan Horse" Strategy
This compound's unique structure, featuring a catechol moiety, allows it to act as a siderophore. In iron-depleted environments, such as those found in a host during infection, this compound chelates ferric iron (Fe³⁺). This this compound-iron complex is then actively transported across the outer membrane of Gram-negative bacteria via their own iron uptake systems. This circumvents resistance mechanisms that rely on preventing antibiotic entry through porin channels. Once in the periplasmic space, this compound dissociates from the iron and exerts its bactericidal activity by inhibiting penicillin-binding proteins (PBPs), primarily PBP3, which is essential for bacterial cell wall synthesis. This disruption of peptidoglycan synthesis leads to cell lysis and death.
Caption: this compound's "Trojan Horse" mechanism of action.
In Vitro Antibacterial Spectrum
The following tables summarize the in vitro activity of this compound against key multidrug-resistant Gram-negative pathogens from various studies. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Enterobacterales
This compound demonstrates potent activity against a broad range of Enterobacterales, including carbapenem-resistant isolates harboring various β-lactamases.
| Pathogen Group | Carbapenemase Profile | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible | Reference(s) |
| Carbapenem-Resistant Enterobacterales (CRE) | Overall | 8,047 | - | - | 98.2% | [1] |
| CRE | KPC-producers | 149 | 1 | 4 | - | [2] |
| CRE | NDM-producers | 171 | 2 | 8 | - | [2] |
| CRE | OXA-48-like producers | 54 | 0.5 | 1 | 100% | [3] |
| Klebsiella pneumoniae | KPC-2-producers | - | <0.5 | - | - | [4] |
| Klebsiella pneumoniae | NDM-1-producers | - | 1-2 | - | - | [4] |
| Enterobacter cloacae complex | VIM-1-producers | 23 | 2 | 4 | 60.9% | [3] |
Pseudomonas aeruginosa
This compound retains significant activity against multidrug-resistant and extensively drug-resistant P. aeruginosa.
| Pathogen Group | Resistance Profile | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible | Reference(s) |
| P. aeruginosa | All isolates | 2,282 | 0.12 | 0.5 | 99.6% | [1] |
| P. aeruginosa | Multidrug-Resistant (MDR) | 771 | - | - | 97.9% | [5] |
| P. aeruginosa | Extensively Drug-Resistant (XDR) | 235 | - | - | 97.4% | [5] |
| P. aeruginosa | Meropenem-Non-Susceptible (from CF patients) | - | - | - | 74% | [6] |
Acinetobacter baumannii
This compound is active against a majority of carbapenem-resistant A. baumannii (CRAB) isolates.
| Pathogen Group | Carbapenemase Profile | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible | Reference(s) |
| A. baumannii complex | All isolates | 650 | - | - | 97.7% | [1] |
| Carbapenem-Resistant A. baumannii (CRAB) | Overall | 313 | 0.5 | 4 | - | [7][8] |
| CRAB | OXA-23-like producers | 227 | 0.5 | 4 | - | [7] |
| CRAB | OXA-40-like producers | 54 | 0.5 | 1 | - | [7] |
| CRAB | NDM-1-producers | 7 | - | - | Lower susceptibility | [7] |
Stenotrophomonas maltophilia
This compound exhibits potent in vitro activity against S. maltophilia, a pathogen intrinsically resistant to many β-lactam antibiotics.
| Pathogen Group | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible | Reference(s) |
| S. maltophilia | 1,782 | - | 0.25 | 99.3% | [9][10] |
| S. maltophilia | 217 | 0.063 | 0.25 | 100% | [11] |
| S. maltophilia (levofloxacin and/or TMP-SMX non-susceptible) | 37 | 0.125 | 0.5 | 100% | [12] |
Experimental Protocols
Accurate in vitro susceptibility testing of this compound is crucial for clinical decision-making and research. Due to its iron-dependent uptake mechanism, specific testing conditions are required as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution (BMD) for Minimum Inhibitory Concentration (MIC) Determination
The reference method for determining this compound MICs is broth microdilution.
-
Medium: Cation-adjusted Mueller-Hinton broth that has been depleted of iron (ID-CAMHB). The final iron concentration should be ≤0.03 µg/mL.
-
Preparation of ID-CAMHB:
-
Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the manufacturer's instructions.
-
Add a chelating resin (e.g., Chelex-100) to the broth and stir for a specified period (e.g., 6 hours) to remove iron and other cations.
-
Filter the broth to remove the resin.
-
Re-supplement the broth with appropriate concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) as per standard CAMHB formulation.
-
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Assay Procedure:
-
Dispense serial twofold dilutions of this compound in ID-CAMHB into microtiter plate wells.
-
Inoculate the wells with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Susceptibility of this compound and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In vitro activity of this compound against Pseudomonas aeruginosa isolated from adult patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of this compound against a Global Collection of Carbapenem-Resistant Acinetobacter baumannii Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 9. P-1100. Activity of this compound and Comparator Agents Against Global Isolates of Stenotrophomonas maltophilia from the SENTRY Antimicrobial Surveillance Program (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. In Vitro Activity and In Vivo Efficacy of this compound against Stenotrophomonas maltophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
The Trojan Horse Strategy: An In-depth Technical Guide to Cefiderocol's Bacterial Entry Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global public health. These pathogens have evolved sophisticated mechanisms to evade the action of conventional antibiotics, including enzymatic degradation, target site modification, and reduced cell permeability. Cefiderocol, a novel siderophore cephalosporin, represents a paradigm shift in antibacterial therapy by employing a "Trojan horse" strategy to overcome these resistance mechanisms. This technical guide provides a comprehensive overview of this compound's unique mechanism of entry into bacteria, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
The "Trojan Horse" Mechanism of Action
This compound's innovative approach lies in its ability to exploit the essential iron acquisition systems of bacteria. Iron is a critical nutrient for bacterial survival and pathogenesis, and in the iron-limited environment of a host infection, bacteria express high-affinity iron uptake systems, including the secretion of siderophores. Siderophores are small molecules that chelate ferric iron (Fe³⁺) in the extracellular space and are then recognized by specific outer membrane receptors for active transport into the periplasm.
This compound's structure is a conjugate of a cephalosporin core with a catechol moiety.[1] This catechol group mimics natural siderophores, enabling this compound to chelate ferric iron.[1] The this compound-iron complex is then actively transported across the bacterial outer membrane via various siderophore receptors, such as CirA and Fiu in Escherichia coli and PiuA in Pseudomonas aeruginosa.[1] This active transport mechanism allows this compound to achieve high concentrations in the periplasmic space, bypassing common resistance mechanisms like porin channel mutations that restrict the entry of other β-lactam antibiotics.
Once in the periplasm, this compound dissociates from the iron and exerts its bactericidal activity by binding to penicillin-binding proteins (PBPs), primarily PBP3.[2] This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to the disruption of bacterial cell wall integrity and ultimately, cell death.
Visualizing the Pathway: this compound's Entry into a Gram-Negative Bacterium
Caption: this compound's "Trojan horse" mechanism of bacterial entry and action.
Quantitative Data
The efficacy of this compound is underpinned by its strong binding to its target and its potent activity against a wide range of multidrug-resistant pathogens.
Table 1: Binding Affinity of this compound and Comparators to P. aeruginosa PBP3
| Compound | pIC₅₀ | k_inact/K_i (M⁻¹s⁻¹) |
| This compound | 6.3 | 3000 |
| Ceftazidime | 5.8 | 3400 |
| Cefepime | 6.4 | 9600 |
| Meropenem | 6.0 | 11000 |
Data sourced from a study on the structural basis of P. aeruginosa PBP3 inhibition.[3]
Table 2: In Vitro Activity of this compound Against Carbapenem-Resistant Enterobacterales
| Organism | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| E. coli | 33 | 0.5 | 4 | 90.9 |
| K. pneumoniae | 42 | 0.5 | 8 | 81.0 |
| E. cloacae complex | 54 | 1 | 4 | 83.3 |
MIC breakpoints are based on EUCAST guidelines (Susceptible ≤2 µg/mL). Data compiled from multiple surveillance studies.[4][5]
Table 3: In Vitro Activity of this compound Against Pseudomonas aeruginosa
| Resistance Profile | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| Multidrug-Resistant (MDR) | 771 | 0.5 | 2 | 97.9 |
| Extensively Drug-Resistant (XDR) | 235 | 0.5 | 4 | 97.4 |
| Carbapenem-Resistant | 74 | 0.25 | 2 | 100 |
MIC breakpoints are based on CLSI guidelines (Susceptible ≤4 µg/mL). Data compiled from multiple surveillance studies.[3][6][7][8][9]
Table 4: In Vitro Activity of this compound Against Acinetobacter baumannii and Stenotrophomonas maltophilia
| Organism | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| A. baumannii (Carbapenem-Resistant) | 89 | 0.5 | >128 | 60.7 |
| S. maltophilia | 217 | 0.063 | 0.25 | 100 |
MIC breakpoints are based on CLSI guidelines (A. baumannii: Susceptible ≤4 µg/mL; S. maltophilia: Susceptible ≤2 µg/mL). Data compiled from multiple surveillance studies.[10][11][12][13][14][15][16]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for this compound susceptibility testing.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test. For this compound, it is crucial to use iron-depleted media to mimic the in vivo conditions of infection where bacteria upregulate their iron uptake systems.
Materials:
-
This compound analytical standard
-
Iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
96-well microtiter plates
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of ID-CAMHB: Prepare cation-adjusted Mueller-Hinton broth according to the manufacturer's instructions. To deplete iron, add Chelex 100 resin at a concentration of 10 g/L and stir for at least 2 hours at room temperature. Remove the resin by filtration.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in ID-CAMHB in the 96-well microtiter plates to achieve a final concentration range (e.g., 64 to 0.06 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in ID-CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) compared to the growth control well.
Visualizing the Workflow: MIC Determination
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Outer Membrane Permeability Assay using Nitrocefin Hydrolysis
Principle: This assay indirectly measures the permeability of the bacterial outer membrane to β-lactam antibiotics. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by periplasmic β-lactamases. The rate of this color change in intact bacterial cells is limited by the rate at which nitrocefin crosses the outer membrane.
Materials:
-
Bacterial culture grown to mid-log phase
-
Nitrocefin solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 486 nm
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Optional: Outer membrane permeabilizing agent (e.g., EDTA) as a positive control
Procedure:
-
Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic growth phase.
-
Cell Preparation: Harvest the bacterial cells by centrifugation and wash them twice with phosphate buffer to remove any extracellular β-lactamases. Resuspend the cells in the same buffer to a standardized optical density (e.g., OD₆₀₀ of 0.5).
-
Assay Setup: In a 96-well plate or cuvette, add the washed bacterial suspension.
-
Initiation of Reaction: Add a solution of nitrocefin to the bacterial suspension to a final concentration of 100 µM.
-
Measurement: Immediately begin monitoring the change in absorbance at 486 nm over time at a constant temperature (e.g., 37°C).
-
Data Analysis: The initial rate of nitrocefin hydrolysis (the linear portion of the absorbance vs. time curve) is proportional to the permeability of the outer membrane. Compare the rates between different bacterial strains or conditions to assess relative permeability.
Penicillin-Binding Protein (PBP) Binding Affinity Assay
Principle: This assay determines the affinity of a β-lactam antibiotic for its target PBPs. A common method involves a competition assay using a fluorescently labeled penicillin, such as Bocillin FL. The ability of the test compound (this compound) to compete with Bocillin FL for binding to the PBP is measured.
Materials:
-
Purified PBP (e.g., PBP3)
-
This compound
-
Bocillin FL (fluorescent penicillin)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Incubation: In a microplate, incubate a fixed concentration of the purified PBP with varying concentrations of this compound for a set period to allow for binding.
-
Addition of Fluorescent Probe: Add a fixed concentration of Bocillin FL to the PBP-Cefiderocol mixture and incubate for a specific time to allow the fluorescent probe to bind to any unoccupied PBP active sites.
-
Measurement: Measure the fluorescence of the samples. The fluorescence intensity will be inversely proportional to the amount of this compound bound to the PBP.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound. The IC₅₀ value (the concentration of this compound that inhibits 50% of Bocillin FL binding) can be calculated from this curve. The IC₅₀ is a measure of the binding affinity of this compound for the PBP.
Conclusion
This compound's "Trojan horse" mechanism represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. By hijacking bacterial iron transport systems, it effectively bypasses key resistance mechanisms and delivers the cephalosporin payload to its periplasmic target. The quantitative data presented in this guide demonstrate its potent in vitro activity against a broad spectrum of challenging pathogens. The detailed experimental protocols provide a framework for researchers to further investigate the intricate interactions of this compound with bacterial cells. A thorough understanding of this novel mechanism is crucial for the optimal clinical application of this compound and for the future design of next-generation antibiotics that can outsmart bacterial resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity of this compound against Pseudomonas aeruginosa demonstrating evolved resistance to novel β-lactam/β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of this compound Against Carbapenem-Resistant Enterobacterales and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Susceptibility of this compound and other antibiotics against carbapenem-resistant, Gram-negative bacteria - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 6. Susceptibility of this compound and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of this compound against Extensively Drug-Resistant Pseudomonas aeruginosa: CANWARD, 2007 to 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. In vitro activity of this compound against carbapenem-resistant Acinetobacter baumannii carrying various β-lactamase encoding genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of this compound disk diffusion versus broth microdilution results when tested against Acinetobacter baumannii complex clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diposit.ub.edu [diposit.ub.edu]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Activity and In Vivo Efficacy of this compound against Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ihma.com [ihma.com]
- 16. P-1100. Activity of this compound and Comparator Agents Against Global Isolates of Stenotrophomonas maltophilia from the SENTRY Antimicrobial Surveillance Program (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Cefiderocol: A Technical Deep Dive into a Novel Siderophore Cephalosporin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cefiderocol is a first-in-class siderophore cephalosporin antibiotic with a unique mechanism of action that allows it to effectively combat a wide range of multidrug-resistant (MDR) Gram-negative bacteria. By mimicking natural siderophores, this compound hijacks the bacteria's own iron uptake systems to gain entry into the periplasmic space, bypassing common resistance mechanisms such as porin channel mutations and efflux pump overexpression. This "Trojan horse" strategy, combined with its inherent stability against a broad spectrum of β-lactamases, makes this compound a critical tool in the fight against serious and life-threatening infections. This technical guide provides an in-depth analysis of this compound's chemical structure, its unique properties, and the experimental methodologies used to characterize its activity.
Chemical Structure and Unique Properties
This compound's chemical architecture is a masterful integration of a cephalosporin core with a novel siderophore moiety, bestowing upon it a unique combination of antibacterial potency and the ability to overcome resistance.
Core Structure: The foundation of this compound is a cephalosporin nucleus, similar to third and fourth-generation cephalosporins like ceftazidime and cefepime. This core is responsible for the drug's intrinsic antibacterial activity through the inhibition of penicillin-binding proteins (PBPs), crucial enzymes in bacterial cell wall synthesis.[1][2]
Key Structural Features:
-
Pyrrolidinium Group at C-3: Similar to cefepime, this compound possesses a pyrrolidinium group at the C-3 position of the dihydrothiazine ring. This feature enhances its stability against many β-lactamases and contributes to its potent antibacterial activity.[3][4]
-
Carboxypropanoxyimino Group at C-7: This side chain, also found in ceftazidime, improves the molecule's stability against β-lactamase hydrolysis and facilitates its transport across the bacterial outer membrane.[2][3]
-
Chlorocatechol Moiety at C-3: The most distinctive feature of this compound is the chlorocatechol group attached to the C-3 side chain.[3][5] This catechol moiety acts as a siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺).[2][6] This allows this compound to chelate extracellular iron and be actively transported into the bacterial periplasmic space through bacterial iron transport channels.[6][7]
This unique combination of structural elements results in a molecule that not only has potent intrinsic activity but also a novel mechanism of entry, setting it apart from all other cephalosporins.
The "Trojan Horse" Mechanism of Action
This compound's primary mechanism of action involves a sophisticated "Trojan horse" strategy to gain entry into Gram-negative bacteria, followed by the inhibition of cell wall synthesis.
Signaling Pathway of this compound Uptake and Action
1. Siderophore Mimicry and Iron Chelation: In the iron-limited environment of a host infection, Gram-negative bacteria upregulate their iron acquisition systems. This compound's catechol moiety chelates ferric iron in the extracellular space, forming a this compound-iron complex.[2][6]
2. Active Transport: This complex is recognized and actively transported across the bacterial outer membrane by various siderophore receptors, such as PiuA in Pseudomonas aeruginosa and CirA and Fiu in Escherichia coli.[6][8][9] This active transport is energized by the TonB-ExbB-ExbD complex located in the cytoplasmic membrane.[3]
3. Bypassing Resistance: This active transport mechanism allows this compound to bypass the primary resistance mechanisms employed by many Gram-negative bacteria, including the reduced expression or mutation of porin channels and the upregulation of efflux pumps, which are ineffective against this targeted delivery system.[5][10][11]
4. Periplasmic Accumulation and Target Engagement: Once in the periplasmic space, this compound dissociates from the iron and accumulates to high concentrations.[7] It then binds with high affinity to Penicillin-Binding Protein 3 (PBP3), a key enzyme involved in the final stages of peptidoglycan synthesis and cell division.[3][8][9][10][11]
5. Bactericidal Activity: The inhibition of PBP3 disrupts the integrity of the bacterial cell wall, leading to the formation of filamentous cells and ultimately, cell lysis and bacterial death.[6][10]
Quantitative Data
In Vitro Activity
The following table summarizes the in vitro activity of this compound against a range of clinically significant Gram-negative pathogens. Minimum Inhibitory Concentration (MIC) values are presented as MIC₅₀ and MIC₉₀, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively.
| Organism (Number of Isolates) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) |
| Enterobacteriaceae | |||
| Escherichia coli | 0.25 | 0.5 | Meropenem: 0.06 |
| Klebsiella pneumoniae (Carbapenem-Resistant) | 0.125 | 1 | Meropenem: >8 |
| Enterobacter cloacae | 0.5 | 2 | Meropenem: 0.12 |
| Non-Fermenters | |||
| Pseudomonas aeruginosa (Carbapenem-Resistant) | 0.25 | 2 | Meropenem: >8 |
| Acinetobacter baumannii (Carbapenem-Resistant) | 1 | 128 | Meropenem: >8 |
| Stenotrophomonas maltophilia | 0.12 | 0.5 | Ceftazidime: >32 |
Data compiled from multiple sources. Comparator MICs are provided for context.[8][11][12][13]
Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Value | Reference(s) |
| Pharmacokinetics | ||
| Elimination Half-life | 2-3 hours | [3][6][14] |
| Protein Binding | ~58% | [3][14] |
| Volume of Distribution | 15.8 L | [1] |
| Clearance | 4.70 L/h (normal renal function) | [1] |
| Primary Route of Elimination | Unchanged in urine | [1][6][14] |
| Pharmacodynamics | ||
| Key Parameter | %fT > MIC | [2][6][14] |
| Target for Bactericidal Effect | ~100% | [2][6] |
%fT > MIC: Percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The unique mechanism of this compound necessitates a modified approach for in vitro susceptibility testing to accurately reflect its in vivo activity.
Workflow for this compound MIC Determination
Protocol: Broth Microdilution for this compound
-
Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB): Standard cation-adjusted Mueller-Hinton broth is treated with an iron chelator (e.g., Chelex 100 resin) to reduce the iron concentration. This mimics the iron-limited conditions in the human body and induces the expression of bacterial iron transporters. Following chelation, the broth is supplemented with calcium and magnesium to standard concentrations. This step is critical for accurate and reproducible MIC results.[7][15][16][17]
-
Inoculum Preparation: A standardized bacterial inoculum is prepared according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Microdilution Plate Preparation: Serial twofold dilutions of this compound are prepared in ID-CAMHB in microtiter plates.
-
Inoculation and Incubation: The microtiter plates are inoculated with the standardized bacterial suspension and incubated at 35°C for 16-20 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Siderophore Activity and Iron Uptake Assays
Protocol: Radiolabeled this compound Uptake Assay
This assay directly measures the uptake of this compound into bacterial cells under different iron conditions.
-
Bacterial Culture: Bacteria (e.g., P. aeruginosa) are grown overnight in both iron-depleted and iron-sufficient media.
-
Uptake Experiment: The bacterial cells are washed and resuspended. Radiolabeled this compound (e.g., [¹⁴C]-Cefiderocol) is added to the cell suspensions.
-
Sampling and Measurement: At various time points, aliquots of the cell suspension are filtered to separate the bacteria from the medium. The radioactivity associated with the bacterial cells is measured using a scintillation counter.
-
Analysis: The amount of this compound taken up by the bacteria is quantified and compared between the iron-depleted and iron-sufficient conditions. Increased uptake in the iron-depleted condition demonstrates the role of the siderophore-mediated transport system.[18][19]
Protocol: Chrome Azurol S (CAS) Assay for Chelating Activity
This spectrophotometric assay is used to determine the iron-chelating ability of this compound.
-
Reagent Preparation: A CAS assay solution is prepared, which contains the dye chrome azurol S, a detergent, and a ferric iron solution. The complex of CAS, the detergent, and iron has a characteristic blue color.
-
Assay: this compound is added to the CAS assay solution.
-
Measurement: If this compound chelates iron, it will remove the iron from the CAS complex, causing a color change that can be quantified by measuring the absorbance at a specific wavelength (e.g., 630 nm). The degree of color change is proportional to the chelating activity.
Penicillin-Binding Protein (PBP) Affinity Assay
Protocol: Competitive Binding Assay with Bocillin-FL
This assay determines the affinity of this compound for specific PBPs.
-
PBP Preparation: Membranes containing the PBPs of the test bacterium are prepared.
-
Competitive Binding: The bacterial membranes are incubated with varying concentrations of this compound.
-
Fluorescent Labeling: A fluorescently labeled penicillin, Bocillin-FL, is added to the mixture. Bocillin-FL binds to the PBPs that are not already occupied by this compound.
-
Detection and Analysis: The PBP-Bocillin-FL complexes are separated by SDS-PAGE and visualized using a fluorescence scanner. The intensity of the fluorescent bands corresponding to each PBP is quantified. A decrease in fluorescence intensity with increasing this compound concentration indicates competitive binding. The IC₅₀ (the concentration of this compound required to inhibit 50% of Bocillin-FL binding) can then be calculated for each PBP, with a lower IC₅₀ indicating a higher binding affinity.[10][20]
β-Lactamase Stability Assay
Protocol: Spectrophotometric Hydrolysis Assay
This assay measures the rate at which a β-lactamase enzyme hydrolyzes this compound.
-
Enzyme and Substrate Preparation: A purified β-lactamase enzyme and a solution of this compound are prepared in a suitable buffer.
-
Hydrolysis Reaction: The enzyme is mixed with the this compound solution.
-
Spectrophotometric Monitoring: The hydrolysis of the β-lactam ring in this compound leads to a change in its UV absorbance. This change is monitored over time using a spectrophotometer.
-
Analysis: The rate of hydrolysis is calculated from the change in absorbance. A low rate of hydrolysis indicates that this compound is stable against the specific β-lactamase.[21][22]
Mechanisms of Resistance
Despite its novel mechanism, resistance to this compound can emerge, although it is currently rare. The primary mechanisms of resistance include:
-
Alterations in Siderophore Receptors: Mutations in the genes encoding the iron transporters (e.g., cirA, fiu, piuA) can reduce the uptake of this compound into the bacterial cell.
-
β-Lactamase-Mediated Hydrolysis: While stable against many β-lactamases, certain variants, particularly some metallo-β-lactamases (e.g., NDM) and extended-spectrum β-lactamases (ESBLs) in combination with other resistance mechanisms, can confer resistance.
-
Mutations in Penicillin-Binding Protein 3 (PBP3): Alterations in the target PBP3 can reduce the binding affinity of this compound, leading to decreased efficacy.
-
Efflux Pump Overexpression: While this compound generally evades efflux pumps, overexpression in combination with other resistance mechanisms may contribute to reduced susceptibility.
Conclusion
This compound represents a significant advancement in the field of antibacterial drug development. Its unique chemical structure and innovative "Trojan horse" mechanism of action provide a powerful tool for treating infections caused by multidrug-resistant Gram-negative pathogens. A thorough understanding of its structure, properties, and the experimental methodologies used for its characterization is essential for researchers and clinicians working to combat the growing threat of antimicrobial resistance. Continued surveillance for emerging resistance and further research into its optimal clinical use will be critical in preserving the efficacy of this important new antibiotic.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. seq.es [seq.es]
- 3. researchgate.net [researchgate.net]
- 4. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Pharmacokinetics/Pharmacodynamics and tolerability of this compound in the clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Susceptibility of this compound and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. ihma.com [ihma.com]
- 12. researchgate.net [researchgate.net]
- 13. seq.es [seq.es]
- 14. academic.oup.com [academic.oup.com]
- 15. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 16. This compound Antimicrobial Susceptibility Testing against Multidrug-Resistant Gram-Negative Bacilli: a Comparison of Disk Diffusion to Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Activity of the Siderophore Cephalosporin, this compound, against a Recent Collection of Clinically Relevant Gram-Negative Bacilli from North America and Europe, Including Carbapenem-Nonsusceptible Isolates (SIDERO-WT-2014 Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Siderophore Cephalosporin this compound Utilizes Ferric Iron Transporter Systems for Antibacterial Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Structural basis of Pseudomonas aeruginosa penicillin binding protein 3 inhibition by the siderophore-antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stability and low induction propensity of this compound against chromosomal AmpC β-lactamases of Pseudomonas aeruginosa and Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Stability and low induction propensity of this compound against chromosomal AmpC β-lactamases of Pseudomonas aeruginosa and Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Cefiderocol Against Carbapenem-Resistant Enterobacterales: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cefiderocol is a novel siderophore cephalosporin with a unique mechanism of action that allows it to actively penetrate the outer membrane of Gram-negative bacteria.[1][2] This "Trojan horse" approach, utilizing the bacteria's own iron uptake systems, makes it a promising agent against multidrug-resistant pathogens, including carbapenem-resistant Enterobacterales (CRE).[1][3] This technical guide provides a comprehensive overview of the in vitro activity of this compound against CRE, detailing quantitative efficacy data, experimental protocols, and the molecular pathways governing its action and resistance.
Data Presentation: In Vitro Susceptibility of this compound Against CRE
The following tables summarize the in vitro activity of this compound against various carbapenem-resistant Enterobacterales species from several studies. The data is presented as Minimum Inhibitory Concentration (MIC) values, specifically MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates), along with susceptibility rates.
Table 1: this compound MIC₅₀ and MIC₉₀ Values against Carbapenem-Resistant Enterobacterales
| Species | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Study |
| Enterobacterales | 182 | 0.5 | 8 | Papousek et al. (2023)[4][5] |
| Enterobacter cloacae complex | 54 | 1 | 4 | Mushtaq et al. (2023)[6][7] |
| Klebsiella pneumoniae | 105 | 0.125 | 1 | Wang et al. (2022)[8] |
| Escherichia coli | - | 1 | 8 | Front et al. (2025)[9] |
| Enterobacter hormaechei | - | - | - | Front et al. (2025)[9] |
| Citrobacter freundii | - | - | - | Front et al. (2025)[9] |
| Klebsiella oxytoca | - | - | - | Front et al. (2025)[9] |
Table 2: this compound Susceptibility Rates against Carbapenem-Resistant Enterobacterales
| Species | Number of Isolates | Susceptibility Rate (%) | Breakpoint (mg/L) | Study |
| Enterobacterales | 182 | 81.9 | ≤2 | Papousek et al. (2023)[4][5] |
| Enterobacterales | 305 | 78.7 | ≤2 | Mushtaq et al. (2020)[10] |
| Enterobacterales | 305 | 92.1 | ≤4 | Mushtaq et al. (2020)[10] |
| Enterobacter cloacae complex | 54 | 83.3 | >2 (resistant) | Mushtaq et al. (2023)[6][7] |
| Klebsiella pneumoniae | - | 93.3 | - | Front et al. (2025)[9] |
| Escherichia coli | - | 76.8 | - | Front et al. (2025)[9] |
| Enterobacter hormaechei | - | 92.2 | - | Front et al. (2025)[9] |
| Citrobacter freundii | - | 100 | - | Front et al. (2025)[9] |
| Klebsiella oxytoca | - | 100 | - | Front et al. (2025)[9] |
Experimental Protocols: Antimicrobial Susceptibility Testing of this compound
The standard method for determining the in vitro susceptibility of this compound is broth microdilution (BMD) using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[11][12] This modification is crucial due to this compound's mechanism of action, which is dependent on iron availability.
1. Broth Microdilution (BMD) Method
-
Medium: Iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) is the recommended medium. Standard Mueller-Hinton broth can lead to unreliable results.[13]
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
This compound Preparation: this compound is serially diluted in ID-CAMHB to achieve a range of concentrations to be tested.
-
Incubation: The inoculated microdilution plates are incubated at 35°C ± 2°C for 18 ± 2 hours in ambient air.[13]
-
Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism. Breakpoints for susceptibility and resistance are defined by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14]
2. Disk Diffusion (DD) Method
Disk diffusion can be used as a preliminary screening tool.[11]
-
Medium: Mueller-Hinton agar (unsupplemented) is used.[13]
-
Inoculum: A standardized inoculum (0.5 McFarland) is swabbed onto the agar surface.
-
Disk Application: A 30 µg this compound disk is applied to the inoculated agar.[13]
-
Incubation: Plates are incubated at 35°C ± 1°C for 18 ± 2 hours.[13]
-
Interpretation: The diameter of the zone of inhibition is measured, and the result is interpreted as susceptible or resistant based on established zone diameter breakpoints. Isolates with results in the area of technical uncertainty should be retested using a reference method like BMD.[11][15]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
This compound's "Trojan Horse" Mechanism of Action
This compound's unique structure includes a catechol moiety that chelates iron, mimicking natural siderophores.[1][16] This allows the drug to be actively transported across the outer membrane of Gram-negative bacteria through various iron uptake systems, thereby bypassing common resistance mechanisms like porin channel mutations and efflux pumps.[2][17] Once in the periplasmic space, this compound binds to penicillin-binding proteins (PBPs), primarily PBP3, inhibiting cell wall synthesis and leading to cell death.[16][18]
Caption: this compound's mechanism of action, illustrating its active transport and inhibition of PBP3.
Experimental Workflow for this compound Susceptibility Testing
The following diagram outlines the typical workflow for determining the susceptibility of a carbapenem-resistant Enterobacterales isolate to this compound in a clinical microbiology laboratory.
Caption: A decision framework for this compound susceptibility testing in Enterobacterales.[15]
Mechanisms of Resistance to this compound in CRE
Resistance to this compound in CRE is multifactorial and can arise from a combination of mechanisms.[16][19] These include mutations in the siderophore uptake systems, the production of certain β-lactamases (especially metallo-β-lactamases like NDM), and alterations in membrane permeability through porin loss or efflux pump deregulation.[16][19][20]
Caption: Multifactorial mechanisms of this compound resistance in carbapenem-resistant Enterobacterales.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activity of this compound Against Carbapenem-Resistant Enterobacterales and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of this compound Against Carbapenem-Resistant Enterobacterales and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Antimicrobial Activity of this compound against the Carbapenemase-Producing Enterobacter cloacae Complex and Characterization of Reduced Susceptibility Associated with Metallo-β-Lactamase VIM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Susceptibility of this compound and other antibiotics against carbapenem-resistant, Gram-negative bacteria - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 9. Frontiers | In vitro antimicrobial activity and resistance mechanisms of this compound against clinical carbapenem-resistant gram-negative bacteria [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Evaluating Antimicrobial Susceptibility Testing Methods for this compound: A Review and Expert Opinion on Current Practices and Future Directions [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Mechanisms of this compound Resistance in Carbapenemase-Producing Enterobacterales: Insights from Comparative Genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. download.rbcbioscience.com [download.rbcbioscience.com]
Cefiderocol's Resilience: A Technical Guide to its Stability Against Beta-Lactamase Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefiderocol is a novel siderophore cephalosporin antibiotic with a unique "Trojan horse" mechanism of entry into Gram-negative bacteria, enabling it to bypass some common resistance mechanisms like porin channel mutations.[1][2] Its structural design, combining features of cefepime and ceftazidime with a catechol moiety, confers a significant degree of stability against hydrolysis by a broad spectrum of beta-lactamases.[1][2] This technical guide provides an in-depth analysis of this compound's stability against Ambler class A, B, C, and D beta-lactamases, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and concepts.
This compound's Mechanism of Action and Resistance
This compound's innovative design allows it to actively transport across the outer membrane of Gram-negative bacteria by hijacking bacterial iron uptake systems.[3][4] The catechol siderophore on its C-3 side chain chelates iron, and this complex is recognized by bacterial iron transporters, facilitating its entry into the periplasmic space.[2] Once in the periplasm, it dissociates from iron and inhibits penicillin-binding proteins (PBPs), primarily PBP3, leading to the disruption of cell wall synthesis and subsequent cell death.[2][3]
However, resistance to this compound can emerge through various mechanisms, including mutations in siderophore receptors that impair its uptake, overexpression of efflux pumps, and, importantly, enzymatic degradation by certain beta-lactamases.[5]
Stability of this compound Against Beta-Lactamase Hydrolysis: Quantitative Data
The stability of this compound against various beta-lactamases has been evaluated through kinetic studies, primarily measuring the catalytic efficiency of hydrolysis (kcat/KM). A lower kcat/KM value indicates greater stability of the antibiotic against that particular enzyme.
| Beta-Lactamase Class | Enzyme | Organism | kcat/KM (M⁻¹s⁻¹) | Reference |
| Class A | KPC-2 | Klebsiella pneumoniae | 50 | [6] |
| KPC-3 | Klebsiella pneumoniae | 250 | [6] | |
| KPC-31 (D179Y) | Klebsiella pneumoniae | Not reported, but confers resistance | [6] | |
| KPC-33 (D179Y) | Klebsiella pneumoniae | Not reported, but confers resistance | [6] | |
| CTX-M-15 | Escherichia coli | Expression reduces susceptibility | [1][7] | |
| PER-1 | Pseudomonas aeruginosa | 0.046 x 10⁶ | [8] | |
| PER-2 | Enterobacterales | 0.072 x 10⁶ | [8] | |
| Class B | NDM-1 | Klebsiella pneumoniae | 0.067 x 10⁶ | [8][9] |
| NDM-5 | Escherichia coli | Efficient hydrolysis | [9] | |
| VIM-2 | Pseudomonas aeruginosa | Negligible activity | [9] | |
| IMP-1 | Pseudomonas aeruginosa | Negligible activity | [9] | |
| Class C | AmpC | Pseudomonas aeruginosa | Low affinity (high Ki) | [10] |
| AmpC | Enterobacter cloacae | Low affinity (high Ki) | [10] | |
| CMY-2 | Escherichia coli | Expression reduces susceptibility | [1][7] | |
| Class D | OXA-48 | Klebsiella pneumoniae | No significant hydrolysis | [7][11] |
| OXA-23 | Acinetobacter baumannii | No activity | [11] | |
| OXA-40 | Acinetobacter baumannii | No activity | [11] |
Experimental Protocols
Determination of Minimum Inhibitory Concentrations (MICs)
MICs are determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10] For this compound, a crucial modification is the use of iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) to mimic the iron-limited conditions in the human body and to allow for the siderophore-mediated uptake of the drug.[10]
Enzyme Kinetics (Hydrolysis Assays)
The stability of this compound against purified beta-lactamases is assessed by measuring the rate of hydrolysis spectrophotometrically. The assay monitors the change in absorbance of the antibiotic as its beta-lactam ring is cleaved by the enzyme.
Protocol Outline:
-
Enzyme Purification: Beta-lactamase enzymes are expressed in a suitable host (e.g., E. coli) and purified using chromatography techniques.
-
Kinetic Measurements:
-
Reactions are performed in a suitable buffer (e.g., phosphate buffer) at a constant temperature.
-
A known concentration of the purified enzyme is added to a solution containing varying concentrations of this compound.
-
The rate of hydrolysis is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 260 nm) over time using a UV-Vis spectrophotometer.[12]
-
The initial velocity (v₀) is determined for each substrate concentration.
-
-
Data Analysis:
-
The kinetic parameters, Michaelis-Menten constant (KM) and maximum velocity (Vmax), are determined by fitting the initial velocity data to the Michaelis-Menten equation.
-
The turnover number (kcat) is calculated from Vmax and the enzyme concentration.
-
The catalytic efficiency (kcat/KM) is then calculated to quantify the enzyme's ability to hydrolyze the substrate.
-
AmpC Induction Assays
The potential of this compound to induce the expression of chromosomal AmpC beta-lactamases is evaluated using methods such as the double-disc diffusion assay and nitrocefin degradation assays.[10]
Double-Disc Diffusion Assay:
-
An agar plate is inoculated with a lawn of the test bacterium.
-
A disc containing a known AmpC inducer (e.g., imipenem) is placed on the agar.
-
A disc containing this compound is placed at a specific distance from the inducer disc.
-
A third disc containing a beta-lactam substrate of AmpC (e.g., ceftazidime) is placed near the this compound disc.
-
After incubation, a blunting of the ceftazidime inhibition zone in the area between the this compound and ceftazidime discs indicates AmpC induction by this compound.
Classification of Beta-Lactamases
Beta-lactamases are broadly classified into four Ambler classes (A, B, C, and D) based on their amino acid sequence homology. Classes A, C, and D are serine beta-lactamases, while class B enzymes are metallo-beta-lactamases that require zinc for their activity.
Conclusion
This compound demonstrates remarkable stability against a wide range of beta-lactamases, including many clinically significant carbapenemases.[13] Its unique chemical structure, particularly the pyrrolidinium group at the C-3 side chain, contributes to this enhanced stability.[2][14] While generally stable, the emergence of resistance mediated by certain beta-lactamases, such as specific NDM and KPC variants, underscores the importance of ongoing surveillance and prudent use of this valuable antibiotic.[1][9] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and overcome beta-lactamase-mediated resistance to this compound.
References
- 1. Evolution of β-lactamase-mediated this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of ceftazidime and this compound hydrolysis by D179Y variants of KPC carbapenemases is similar and involves the formation of a long-lived covalent intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Insights into the activity of this compound against PER-2 producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound “under siege”? Understanding the rise of NDM-mediated resistance to novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability and low induction propensity of this compound against chromosomal AmpC β-lactamases of Pseudomonas aeruginosa and Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Acquired Broad-Spectrum β-Lactamases on Susceptibility to this compound and Newly Developed β-Lactam/β-Lactamase Inhibitor Combinations in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound: A Novel Agent for the Management of Multidrug-Resistant Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Cefiderocol In Vitro Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro susceptibility testing of cefiderocol, a novel siderophore cephalosporin. Accurate and reproducible susceptibility testing is crucial for clinical diagnostics, surveillance studies, and drug development. The unique mechanism of action of this compound, which involves active iron transport for entry into bacterial cells, necessitates specific modifications to standard susceptibility testing methods.[1][2][3][4] This document outlines the recommended protocols for broth microdilution and disk diffusion testing as guided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Core Principles of this compound Susceptibility Testing
This compound's reliance on iron uptake channels for bacterial entry means that the iron concentration in the testing medium is a critical factor influencing the minimum inhibitory concentration (MIC) results.[1][2][4]
-
Broth Microdilution (BMD): This method requires the use of iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) to mimic the iron-limited conditions in the human body and ensure accurate MIC values.[1][2][3][4][5][6][7][8][9][10] Standard Mueller-Hinton broth is not suitable for this compound BMD testing.[9][11]
-
Disk Diffusion (DD): In contrast, disk diffusion testing for this compound is performed using standard Mueller-Hinton agar (MHA).[1][2][4][5][10][12] It is presumed that iron is sufficiently bound in the agar, making iron depletion unnecessary.[1][2][4][10]
This compound is primarily active against aerobic Gram-negative bacteria. It does not have clinically relevant activity against most Gram-positive or anaerobic bacteria, and routine testing of these organisms is not recommended.[1][2][5][10]
Key Experimental Protocols
Broth Microdilution (BMD) Method
This protocol describes the reference method for determining the MIC of this compound.
Materials:
-
This compound analytical powder
-
Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Quality control (QC) bacterial strains
-
Sterile saline or water
-
Pipettes and sterile tips
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of ID-CAMHB: Prepare ID-CAMHB according to CLSI guidelines. This involves a chelation process to remove iron, followed by the re-addition of calcium, magnesium, and zinc to standard concentrations.[6] Commercially prepared ID-CAMHB is also available.
-
This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL (or other suitable concentration) in an appropriate solvent as recommended by the manufacturer.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in ID-CAMHB to achieve the desired final concentrations in the microtiter plate (e.g., 0.008 to 128 µg/mL).[13]
-
Inoculum Preparation: From a pure, overnight culture of the test organism on a non-selective agar plate, prepare a direct colony suspension in sterile saline or water. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized inoculum in ID-CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the inoculated plates at 35 ± 2°C in ambient air for 16-20 hours.[13]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Some organisms, like Acinetobacter baumannii, may exhibit a "trailing" effect, where reduced growth is observed over a range of concentrations. In such cases, the MIC should be read as the first well where growth is significantly reduced.[2]
Disk Diffusion (DD) Method
The disk diffusion method is a more accessible alternative for routine susceptibility testing.
Materials:
-
This compound disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Quality control (QC) bacterial strains
-
Sterile saline or water
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation: As described for the BMD method, prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Inoculation of MHA Plate: Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Streak the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[14]
-
Application of this compound Disk: Aseptically apply a 30 µg this compound disk to the surface of the inoculated agar.[9][12][15][16] Ensure the disk is in firm contact with the agar. If using multiple disks on one plate, they should be placed at least 24 mm apart.[14]
-
Incubation: Invert the plates and incubate at 35 ± 2°C in ambient air for 18 ± 2 hours.[9][11]
-
Reading Results: Measure the diameter of the zone of complete inhibition of growth in millimeters (mm), including the diameter of the disk.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for this compound susceptibility testing.
Table 1: General Testing Parameters
| Parameter | Broth Microdilution (BMD) | Disk Diffusion (DD) |
| Medium | Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)[6] | Mueller-Hinton Agar (MHA)[12] |
| Inoculum Density | Approx. 5 x 10⁵ CFU/mL (final concentration in well) | 0.5 McFarland Standard[9][11][17] |
| Incubation Temperature | 35 ± 2°C[13] | 35 ± 1°C[9][11] |
| Incubation Time | 16-20 hours[13] | 18 ± 2 hours[9][11] |
| This compound Content | Varies (serial dilutions) | 30 µg per disk[9][12][15][16] |
Table 2: Quality Control (QC) Ranges
Proper quality control is essential for ensuring the accuracy of susceptibility test results. The following QC ranges for Escherichia coli ATCC® 25922™ and Pseudomonas aeruginosa ATCC® 27853™ should be used.
| Quality Control Strain | Test Method | Acceptable Range |
| E. coli ATCC® 25922™ | Broth Microdilution (MIC in µg/mL) | 0.06 - 0.5[11][18] |
| Disk Diffusion (Zone Diameter in mm) | 24 - 30[11][15] | |
| P. aeruginosa ATCC® 27853™ | Broth Microdilution (MIC in µg/mL) | 0.06 - 0.5[11][18] |
| Disk Diffusion (Zone Diameter in mm) | 23 - 29[11][15] |
Note: QC ranges are subject to change and users should always refer to the latest CLSI M100 or EUCAST QC Tables documents.
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in the described susceptibility testing protocols.
Caption: Broth Microdilution (BMD) workflow for this compound susceptibility testing.
Caption: Disk Diffusion (DD) workflow for this compound susceptibility testing.
Challenges and Considerations
Researchers should be aware of several challenges associated with this compound testing:
-
Reproducibility: The accuracy and reproducibility of both disk diffusion and broth microdilution can be significantly affected by iron concentration, inoculum preparation, and may vary by media and disk manufacturers.[5][6][12]
-
EUCAST Area of Technical Uncertainty (ATU): EUCAST has defined an "Area of Technical Uncertainty" for disk diffusion zone diameters for certain organisms.[17][19] Results falling within this range may not be reliable, and an MIC test is recommended for confirmation.[15][16][19]
-
Commercial Systems: Not all commercial automated susceptibility testing systems currently include this compound.[5] Those that do may have limitations. The reference methods described here are crucial for validation and research.
-
Trailing Endpoints: As mentioned, some isolates may show trailing growth in BMD tests, which can complicate MIC determination. Consistent reading procedures are essential.[2]
These protocols and notes are intended to provide a comprehensive guide for the in vitro susceptibility testing of this compound. Adherence to these standardized methods is critical for generating reliable data for clinical and research purposes.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 6. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 7. Comparison of this compound in-vitro susceptibility testing modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Susceptibility testing [bio-protocol.org]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound Antimicrobial Susceptibility Testing Considerations: the Achilles' Heel of the Trojan Horse? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-world performance of susceptibility testing for this compound: insights from a prospective multicentre study on Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 13. liofilchem.net [liofilchem.net]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. scispace.com [scispace.com]
- 16. This compound: EUCAST criteria for disc diffusion and broth microdilution for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Antimicrobial Susceptibility Testing by Disk Diffusion: Influence of Agar Media and Inhibition Zone Morphology in K. pneumoniae Metallo-β-lactamase [mdpi.com]
- 18. Issues with this compound Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium—Analyses of the Performances, ATU, and Trailing Effect According to EUCAST Initial and Revised Interpretation Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EUCAST: this compound susceptibility testing [eucast.org]
Application Notes and Protocols: Cefiderocol in Neutropenic Murine Thigh Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cefiderocol, a novel siderophore cephalosporin, in neutropenic murine thigh infection models. The information compiled from multiple studies offers detailed experimental protocols and summarizes key quantitative data on the pharmacokinetics, pharmacodynamics, and efficacy of this compound against a range of Gram-negative pathogens.
Introduction
This compound is a unique cephalosporin that utilizes the bacterium's own iron uptake systems to enter the periplasmic space, acting as a "Trojan horse" to deliver the antibiotic.[1] This mechanism allows it to be effective against many multidrug-resistant (MDR) Gram-negative bacteria, including those that are resistant to carbapenems.[2][3] The neutropenic murine thigh infection model is a standard and critical preclinical tool for evaluating the in vivo efficacy of new antimicrobial agents. This model is particularly relevant for assessing antibiotics intended for use in immunocompromised patient populations.
Experimental Protocols
The following protocols are a synthesis of methodologies reported in various studies investigating this compound in the neutropenic murine thigh infection model.
Induction of Neutropenia
To mimic the immunocompromised state of neutropenic patients, mice are treated with cyclophosphamide.
-
Materials:
-
Cyclophosphamide powder
-
Sterile 0.9% saline
-
Female CD-1 or ICR mice (specific strain may vary)
-
-
Procedure:
-
Reconstitute cyclophosphamide in sterile saline to the desired concentration.
-
Administer cyclophosphamide via intraperitoneal injection. A common and effective regimen involves two doses:
-
This regimen consistently induces a state of neutropenia (absolute neutrophil count < 100 cells/µL) in the mice.
-
Murine Thigh Infection Model
This procedure establishes a localized bacterial infection in the thigh muscle of the neutropenic mice.
-
Materials:
-
Bacterial isolate of interest (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae)
-
Trypticase soy agar with 5% sheep blood or other suitable growth medium
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a fresh bacterial culture by performing two transfers onto agar plates.[7]
-
Create a bacterial suspension in sterile saline to a concentration of approximately 107 CFU/mL.[7][8] In some studies, a higher inoculum of 108 CFU/mL has been used for specific pathogens like Stenotrophomonas maltophilia.[2]
-
Two hours before initiating antibiotic therapy, inoculate each thigh of the neutropenic mice with 0.1 mL of the bacterial suspension via intramuscular injection.[7]
-
This compound Administration and Dosing
This compound is typically administered subcutaneously to the mice. Dosing can be structured as escalating doses to determine pharmacodynamic parameters or as human-simulated regimens to mimic clinical exposure.
-
Dose-Ranging Studies:
-
Human-Simulated Regimens (HSR):
-
These regimens are designed to replicate the free-drug plasma concentration-time profile observed in humans receiving a clinical dose, typically 2g infused over 3 hours every 8 hours.[7][8]
-
An example of a murine HSR for this compound consists of subcutaneous doses of 15 mg/kg, 20 mg/kg, 25 mg/kg, 10 mg/kg, and 5 mg/kg administered at 0, 1, 2, 4, and 6 hours, respectively.[8]
-
Comparator agents like meropenem and cefepime can also be administered using their respective HSRs.[8][9]
-
Assessment of Efficacy
The primary endpoint for efficacy is the change in bacterial burden in the thigh tissue over a 24-hour period. Some studies have extended this to 72 hours to assess sustained activity.[7]
-
Procedure:
-
At the start of therapy (0-hour controls) and at 24 hours (or other specified time points), euthanize cohorts of mice.
-
Aseptically remove the entire thigh muscle.
-
Homogenize the thigh tissue in a known volume of sterile saline.
-
Perform serial dilutions of the tissue homogenate and plate onto appropriate agar plates.
-
Incubate the plates and then count the number of colony-forming units (CFU).
-
Calculate the bacterial density as log10 CFU/thigh.
-
Efficacy is determined by the change in log10 CFU/thigh at 24 hours compared to the 0-hour controls.[10][11]
-
Data Presentation
The following tables summarize the quantitative data from various studies on this compound in neutropenic murine thigh infection models.
Table 1: this compound Efficacy against Gram-Negative Isolates (Human-Simulated Exposure)
| Pathogen Group | This compound MIC (µg/mL) | % of Isolates with Stasis or ≥1 log₁₀ Reduction | Reference |
| Enterobacteriaceae | ≤4 | 77% | [10][11] |
| Acinetobacter baumannii | ≤4 | 88% | [10][11] |
| Pseudomonas aeruginosa | ≤4 | 85% | [10][11] |
| Enterobacteriaceae, A. baumannii, P. aeruginosa | ≥8 | 7% (2 of 28 isolates) | [10][11] |
Table 2: Pharmacodynamic Targets of this compound against P. aeruginosa
| Efficacy Endpoint | Required %fT>MIC Range | Reference |
| Stasis (No change in CFU) | 44.4 - 94.7% | [4] |
| 1-log₁₀ CFU Reduction | 50.2 - 97.5% | [4] |
| 2-log₁₀ CFU Reduction | 62.1 - 100% | [4] |
Table 3: Mean %fT>MIC of this compound Required for a 1-log₁₀ Reduction in Bacterial Burden
| Pathogen Group | Mean %fT>MIC | Reference |
| Enterobacteriaceae | 73.3% | [12][13] |
| Pseudomonas aeruginosa | 77.2% | [12][13] |
Note: %fT>MIC is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (MIC). This is the key pharmacodynamic parameter that best correlates with this compound efficacy.[6][13]
Table 4: Comparative Efficacy of this compound and Ceftazidime against S. maltophilia (Human-Simulated Exposures)
| Treatment Group | Mean Bacterial Change at 24h (log₁₀ CFU/thigh) | Additional Notes | Reference |
| This compound | -2.67 ± 0.68 | ≥2-log reduction in 87.5% of isolates | [2] |
| Ceftazidime (Susceptible Isolates, n=10) | -1.38 ± 1.49 | [2] | |
| Ceftazidime (Non-susceptible Isolates, n=14) | +0.64 ± 0.79 | [2] |
Visualizations
The following diagrams illustrate the experimental workflow and the unique mechanism of action of this compound.
Caption: Experimental workflow for the neutropenic murine thigh infection model.
Caption: "Trojan Horse" mechanism of this compound.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative In Vivo Antibacterial Activity of Human-Simulated Exposures of this compound and Ceftazidime against Stenotrophomonas maltophilia in the Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacodynamics of this compound, a novel siderophore cephalosporin, in a Pseudomonas aeruginosa neutropenic murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Efficacy of Humanized this compound Exposures over 72 Hours against a Diverse Group of Gram-Negative Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Efficacy of Humanized Exposures of this compound (S-649266) against a Diverse Population of Gram-Negative Bacteria in a Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Pharmacodynamic Study of this compound, a Novel Parenteral Siderophore Cephalosporin, in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Pharmacodynamic Study of this compound, a Novel Parenteral Siderophore Cephalosporin, in Murine Thigh and Lung Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cefiderocol in Rat Respiratory Tract Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefiderocol is a novel siderophore cephalosporin with potent activity against a broad range of gram-negative bacteria, including carbapenem-resistant strains.[1][2] Its unique mechanism of action, utilizing the host's iron transport systems to enter bacterial cells, makes it a promising therapeutic agent for difficult-to-treat respiratory tract infections.[2][3] These application notes provide detailed protocols for evaluating the efficacy of this compound in established rat models of respiratory tract infection, offering a framework for preclinical assessment. The methodologies described are based on studies demonstrating this compound's effectiveness against key respiratory pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae, and Stenotrophomonas maltophilia.[1][4][5]
Core Principles and Applications
The primary application of these models is to assess the in vivo efficacy of this compound against clinically relevant, often multidrug-resistant, gram-negative bacteria causing respiratory infections. These protocols are designed to simulate human plasma pharmacokinetic profiles in rats, thereby providing a more translational understanding of the drug's potential clinical utility.[1][5] Key outcomes of these studies include the reduction of bacterial burden in the lungs and survival analysis.
Experimental Protocols
Animal Model and Husbandry
-
Species: Specific pathogen-free Sprague-Dawley or similar rat strains.
-
Age/Weight: Typically 6-8 weeks old, weighing 150-200g.
-
Acclimatization: Animals should be acclimatized for at least 7 days prior to the experiment.
-
Housing: House in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water.
Induction of Respiratory Tract Infection
This protocol describes a method for inducing bacterial pneumonia in rats.
Materials:
-
Bacterial strain of interest (e.g., carbapenem-resistant P. aeruginosa, A. baumannii, K. pneumoniae, or S. maltophilia).
-
Appropriate bacterial culture medium (e.g., Tryptic Soy Broth).
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Sterile saline.
-
Intratracheal catheter or microsprayer.
Procedure:
-
Bacterial Preparation: Culture the selected bacterial strain overnight at 37°C. On the day of infection, dilute the bacterial culture in sterile saline to the desired concentration (typically 10^7 to 10^8 CFU/mL). The exact inoculum size should be optimized for each bacterial strain to establish a non-lethal but robust infection.
-
Anesthesia: Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Intratracheal Inoculation:
-
Place the anesthetized rat in a supine position on a surgical board.
-
Visualize the trachea via a small incision in the neck or by using a laryngoscope.
-
Carefully insert a sterile, flexible catheter or a microsprayer into the trachea.
-
Instill a small volume (e.g., 50-100 µL) of the bacterial suspension directly into the lungs.
-
-
Post-Inoculation Monitoring: Monitor the animals closely for signs of distress until they have fully recovered from anesthesia.
This compound Administration (Simulating Human Pharmacokinetics)
To mimic human plasma concentrations, a continuous intravenous infusion is often employed.
Materials:
-
This compound for injection.
-
Sterile saline or other appropriate vehicle for reconstitution.
-
Infusion pump.
-
Catheters for intravenous administration (e.g., jugular vein catheter).
Procedure:
-
Catheter Implantation: Several days prior to infection, surgically implant a catheter into the jugular vein of the rats. Allow for a recovery period.
-
This compound Preparation: Reconstitute this compound according to the manufacturer's instructions to the desired stock concentration. Further dilute with the vehicle to the final concentration for infusion.
-
Treatment Initiation: At a predetermined time post-infection (e.g., 2-4 hours), initiate the intravenous infusion of this compound.
-
Dosing Regimen: The infusion rate and duration should be calculated to replicate human pharmacokinetic profiles. A common simulated human exposure is 2 g every 8 hours administered as a 3-hour infusion.[1][5]
-
Treatment Duration: The treatment period is typically 4 days.[1]
Efficacy Assessment
a. Bacterial Load in Lungs:
-
Euthanasia and Sample Collection: At the end of the treatment period, euthanize the rats. Aseptically remove the entire lung.
-
Homogenization: Weigh the lung tissue and homogenize it in a known volume of sterile saline or PBS.
-
Serial Dilution and Plating: Perform serial dilutions of the lung homogenate and plate onto appropriate agar plates.
-
Colony Counting: Incubate the plates overnight at 37°C and count the number of colony-forming units (CFU).
-
Data Expression: Express the bacterial load as log10 CFU per gram of lung tissue or per lung.
b. Survival Analysis:
-
Monitoring: Monitor the animals at least twice daily for the duration of the study (e.g., 7-14 days).
-
Endpoint: Record the time of death for each animal. Animals that are moribund or meet predefined humane endpoint criteria should be euthanized and recorded as deceased.
-
Data Analysis: Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between treatment groups.
Data Presentation
The following tables summarize the efficacy of this compound against various carbapenem-resistant pathogens in rat respiratory tract infection models.
Table 1: Efficacy of this compound against Carbapenem-Resistant Gram-Negative Bacilli in a Rat Respiratory Tract Infection Model [1][2][5]
| Bacterial Isolate | This compound MIC (µg/mL) | Treatment Regimen (Simulated Human Dose) | Mean Change in Bacterial Load (log10 CFU/lung) after 96h |
| P. aeruginosa (MDR) | 2 | 2g q8h, 3-h infusion | >3 log10 reduction |
| A. baumannii (MDR) | 4 | 2g q8h, 3-h infusion | >3 log10 reduction |
| K. pneumoniae (Carbapenem-Resistant) | 8 | 2g q8h, 3-h infusion | >3 log10 reduction |
| S. maltophilia | 0.125 | 2g q8h, 3-h infusion | 2-3 log10 reduction |
Data compiled from multiple studies. The >3 log10 reduction indicates potent bactericidal activity.[1][4]
Table 2: Impact of Infusion Time on this compound Efficacy against Carbapenem-Resistant Isolates [1][5]
| Bacterial Isolate | Infusion Time | Mean Change in Bacterial Load (log10 CFU/lung) after 96h |
| A. baumannii (MDR) | 1 hour | Bactericidal activity observed, but <3 log10 reduction for some isolates |
| 3 hours | >3 log10 reduction | |
| K. pneumoniae (Carbapenem-Resistant) | 1 hour | Bactericidal activity observed, but <3 log10 reduction for some isolates |
| 3 hours | >3 log10 reduction |
A 3-hour infusion generally results in more potent efficacy, attributed to a higher percentage of the dosing interval during which free-drug concentrations are above the MIC (%fT>MIC).[1][2]
Visualizations
Caption: Experimental workflow for assessing this compound efficacy in a rat pneumonia model.
Caption: Simplified mechanism of action of this compound.
Conclusion
The rat respiratory tract infection model is a robust and reproducible system for the preclinical evaluation of this compound. The protocols outlined, which incorporate human-like pharmacokinetic exposures, provide a strong basis for assessing the in vivo activity of this novel siderophore cephalosporin against challenging carbapenem-resistant gram-negative pathogens. The data consistently demonstrate that this compound exhibits potent bactericidal activity in these models, supporting its clinical development for the treatment of severe respiratory infections.[1][2][5]
References
- 1. Efficacy of this compound against Carbapenem-Resistant Gram-Negative Bacilli in Immunocompetent-Rat Respiratory Tract Infection Models Recreating Human Plasma Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound against Carbapenem-Resistant Gram-Negative Bacilli in Immunocompetent-Rat Respiratory Tract Infection Models Recreating Human Plasma Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Novel Agent for the Management of Multidrug-Resistant Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
Cefiderocol Disk Diffusion Assay: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for performing the cefiderocol disk diffusion assay, a critical tool for determining the susceptibility of Gram-negative bacteria to this novel siderophore cephalosporin. The protocols outlined herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
This compound represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its unique "Trojan horse" mechanism of action allows it to bypass common resistance mechanisms. This compound chelates iron, and is actively transported into the bacterial periplasmic space via the bacterium's own iron uptake systems. This novel entry mechanism allows this compound to achieve high concentrations at its site of action, the penicillin-binding proteins (PBPs), leading to potent bactericidal activity. Accurate susceptibility testing is paramount for the effective clinical use of this compound, and the disk diffusion method remains a widely accessible and reliable technique for this purpose.
Mechanism of Action: A "Trojan Horse" Approach
Caption: this compound chelates iron and is actively transported into bacteria.
Quantitative Data Summary
Accurate interpretation of the this compound disk diffusion assay requires adherence to the zone diameter breakpoints established by regulatory bodies. The following tables summarize the interpretive criteria from both CLSI and EUCAST.
Table 1: CLSI Interpretive Criteria for this compound Disk Diffusion (30 µg disk) [1]
| Organism | Zone Diameter (mm) Susceptible | Zone Diameter (mm) Intermediate | Zone Diameter (mm) Resistant |
| Enterobacterales | ≥ 16 | 9 - 15 | ≤ 8 |
| Pseudomonas aeruginosa | ≥ 18 | 13 - 17 | ≤ 12 |
| Acinetobacter baumannii complex | ≥ 15 | - | - |
| Stenotrophomonas maltophilia | ≥ 15 | - | - |
Note: For Acinetobacter baumannii complex, zone diameters of ≤14 mm should not be interpreted or reported without performing a Minimum Inhibitory Concentration (MIC) test.[1]
Table 2: EUCAST Interpretive Criteria for this compound Disk Diffusion (30 µg disk) [2][3][4]
| Organism | Zone Diameter (mm) Susceptible | Zone Diameter (mm) Resistant | Area of Technical Uncertainty (ATU) |
| Enterobacterales | ≥ 22 | < 22 | 18 - 21 |
| Pseudomonas aeruginosa | ≥ 22 | < 22 | 14 - 21 |
| Acinetobacter baumannii | ≥ 17 | < 17 | - |
| Stenotrophomonas maltophilia | ≥ 20 | < 20 | - |
Note: For isolates with results in the ATU, an MIC test should be performed to confirm the results.[3]
Table 3: Quality Control Ranges for this compound Disk Diffusion (30 µg disk) [1][2][3]
| Quality Control Strain | Acceptable Zone Diameter Range (mm) |
| Escherichia coli ATCC® 25922™ | 25 - 31 |
| Pseudomonas aeruginosa ATCC® 27853™ | 22 - 31 |
Detailed Experimental Protocol
This protocol outlines the standardized procedure for performing the this compound disk diffusion assay.
Materials:
-
This compound disks (30 µg)
-
Mueller-Hinton agar (MHA) plates (4 mm depth)
-
Bacterial inoculum equivalent to a 0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 1°C)
-
Calipers or a ruler for measuring zone diameters
-
Quality control strains: E. coli ATCC® 25922™ and P. aeruginosa ATCC® 27853™
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
-
Suspend the colonies in a sterile broth or saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a photometric device. Proper inoculum density is critical for accurate results.
-
-
Inoculation of the Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.
-
Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of this compound Disks:
-
Aseptically apply a 30 µg this compound disk to the center of the inoculated MHA plate.
-
Gently press the disk down to ensure complete contact with the agar surface.
-
If testing multiple antibiotics on the same plate, ensure disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones.
-
-
Incubation:
-
Invert the plates and place them in an incubator set to 35 ± 1°C.
-
Incubate for 18-20 hours in ambient air.[5]
-
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of complete inhibition (including any pinpoint colonies within the zone) to the nearest millimeter using calipers or a ruler.
-
Read the plates from the back, against a dark background, illuminated with reflected light.
-
Interpret the results by comparing the measured zone diameters to the breakpoints provided in Tables 1 and 2.
-
-
Quality Control:
-
At each testing event, perform the disk diffusion assay with the recommended QC strains (E. coli ATCC® 25922™ and P. aeruginosa ATCC® 27853™).
-
The resulting zone diameters for the QC strains must fall within the acceptable ranges specified in Table 3. If QC results are out of range, patient results should not be reported, and the entire procedure should be reviewed for potential errors.
-
Experimental Workflow Diagram
Caption: Workflow of the this compound disk diffusion susceptibility test.
References
- 1. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: EUCAST criteria for disc diffusion and broth microdilution for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound Antimicrobial Susceptibility Testing against Multidrug-Resistant Gram-Negative Bacilli: a Comparison of Disk Diffusion to Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Bactericidal Activity of Cefiderocol: Application Notes and Protocols for Time-Kill Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting time-kill assays to evaluate the bactericidal activity of Cefiderocol. This compound is a novel siderophore cephalosporin that employs a unique "Trojan horse" mechanism to penetrate the outer membrane of Gram-negative bacteria, overcoming many common resistance mechanisms.[1][2] Time-kill assays are essential in vitro pharmacodynamic studies that provide critical data on the rate and extent of bacterial killing by an antimicrobial agent over time.
This compound's Mechanism of Action
This compound's unique structure, featuring a catechol moiety, allows it to chelate iron and actively transport into the periplasmic space of Gram-negative bacteria through their iron transport channels.[1][3] This circumvents resistance mechanisms such as porin channel mutations and efflux pump overexpression.[1][4] Once in the periplasmic space, this compound binds to penicillin-binding proteins (PBPs), primarily PBP3, inhibiting peptidoglycan synthesis and leading to bacterial cell death.[3][5][6] Its structure also confers stability against a wide range of beta-lactamases, including both serine- and metallo-beta-lactamases.[2][7]
Caption: this compound's "Trojan Horse" mechanism of action.
Data Presentation: Summary of this compound's Bactericidal Activity
The following tables summarize the in vitro bactericidal activity of this compound against key Gram-negative pathogens as determined by time-kill assays reported in the literature. Bactericidal activity is generally defined as a ≥3-log10 reduction in colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[8]
| Organism | Strain(s) | This compound Conc. (µg/mL) | Time to ≥3-log10 Reduction (hours) | Reference |
| Escherichia coli | Carbapenem-resistant | 0.5 - 4 | 4 - 24 | [7][9] |
| Klebsiella pneumoniae | Carbapenem-resistant (including KPC producers) | 0.5 - 4 | 4 - 24 | [7][10] |
| Pseudomonas aeruginosa | Multidrug-resistant | 0.5 - 4 | 6 - 24 | [7][10] |
| Acinetobacter baumannii | Carbapenem-resistant | 0.5 - 8 | 8 - 24 | [11][12] |
| Stenotrophomonas maltophilia | N/A | 0.03 - 0.5 | N/A (Synergy data available) | [9][11] |
Note: The time to achieve a bactericidal effect can vary depending on the specific strain, its resistance mechanisms, and the this compound concentration tested.
Experimental Protocols
Principle of the Time-Kill Assay
The time-kill assay measures the change in bacterial population density over time in response to a specific concentration of an antimicrobial agent.[8][13] A starting inoculum of a known bacterial concentration is introduced into a liquid medium containing the antimicrobial agent at various concentrations (often multiples of the Minimum Inhibitory Concentration, MIC).[14] Aliquots are removed at predefined time points, serially diluted, plated, and incubated. The resulting colony counts are used to determine the log10 CFU/mL at each time point, allowing for the characterization of the agent's activity as bactericidal (≥3-log10 reduction in CFU/mL) or bacteriostatic (<3-log10 reduction in CFU/mL).[8][15]
Materials
-
This compound analytical powder
-
Test bacterial isolates (e.g., E. coli, K. pneumoniae, P. aeruginosa, A. baumannii)
-
Iron-depleted cation-adjusted Mueller-Hinton Broth (ID-CAMHB)[16][17]
-
Sterile 0.9% saline or phosphate-buffered saline (PBS) for dilutions
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
-
Sterile culture tubes or flasks
-
Sterile micropipette tips and serological pipettes
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or nephelometer
-
Vortex mixer
-
Automated colony counter or manual counting equipment
Detailed Methodology
-
Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Inoculate the colonies into a tube containing 5 mL of ID-CAMHB. c. Incubate at 35°C ± 2°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer (A625nm of 0.08-0.13). d. Dilute the standardized suspension in ID-CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in the final test volume.
-
Preparation of this compound Concentrations: a. Prepare a stock solution of this compound according to the manufacturer's instructions. b. Perform serial dilutions of the stock solution in ID-CAMHB to achieve the desired final concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x, and 8x MIC). c. Include a growth control tube containing only the bacterial inoculum in ID-CAMHB without any this compound.
-
Time-Kill Procedure: a. Dispense the appropriate volume of each this compound concentration and the growth control into sterile tubes or flasks. b. Add the prepared bacterial inoculum to each tube to achieve the final target starting density of ~5 x 10⁵ CFU/mL. c. Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), vortex the tubes to ensure homogeneity and remove a 100 µL aliquot from each tube. d. Perform ten-fold serial dilutions of the aliquot in sterile 0.9% saline or PBS. e. Plate 100 µL of appropriate dilutions onto TSA plates. For the lower limit of detection, the undiluted sample can also be plated. f. Incubate all plates at 35°C ± 2°C for 18-24 hours.
-
Data Collection and Analysis: a. Following incubation, count the number of colonies on plates that yield between 30 and 300 colonies. b. Calculate the CFU/mL for each time point using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL) c. Convert the CFU/mL values to log10 CFU/mL. d. Plot the mean log10 CFU/mL (Y-axis) versus time (X-axis) for each this compound concentration and the growth control. e. Determine the time required for each concentration to achieve a bactericidal effect (a ≥3-log10 reduction from the initial inoculum at T=0).
References
- 1. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 2. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. emerypharma.com [emerypharma.com]
- 9. This compound for the Treatment of Multidrug-Resistant Gram-Negative Bacteria: A Systematic Review of Currently Available Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics/Pharmacodynamics and tolerability of this compound in the clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. DSpace [helda.helsinki.fi]
- 15. actascientific.com [actascientific.com]
- 16. paho.org [paho.org]
- 17. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Cefiderocol Resistance in Acinetobacter baumannii
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cefiderocol resistance in Acinetobacter baumannii.
Frequently Asked Questions (FAQs)
Q1: We are observing high this compound Minimum Inhibitory Concentrations (MICs) against our A. baumannii isolates. What are the primary resistance mechanisms?
A1: High this compound MICs in A. baumannii are typically multifactorial. The most commonly reported resistance mechanisms include:
-
Enzymatic Degradation: Production of β-lactamases, particularly PER-type and NDM-type enzymes, can significantly reduce this compound susceptibility.[1][2]
-
Reduced Drug Uptake: Decreased expression or mutations in siderophore receptor genes, such as pirA and piuA, which are crucial for this compound's entry into the bacterial cell, are strongly associated with resistance.[3][4][5]
-
Target Alteration: Mutations in Penicillin-Binding Protein 3 (PBP3), the primary target of this compound, can lead to reduced binding affinity and consequently, resistance.[3][6]
Q2: Our this compound MIC results are inconsistent. What factors could be affecting the reproducibility of our susceptibility testing?
A2: Reproducibility issues in this compound susceptibility testing are a known challenge. Key factors to consider are:
-
Broth Media: It is crucial to use iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) for broth microdilution testing of this compound.[7][8] Standard Mueller-Hinton broth contains variable iron concentrations that can interfere with the siderophore-mediated uptake of this compound, leading to inaccurate results.
-
Inoculum Size: Variations in the starting inoculum size can significantly affect this compound MIC values, especially for isolates with MICs near the breakpoint.[9] Strict adherence to standardized inoculum preparation is essential.
-
Testing Method: While broth microdilution is the reference method, disk diffusion can be used for screening. However, there can be discrepancies between the two methods.[10] For definitive results, especially for isolates with intermediate susceptibility, broth microdilution is recommended.
Q3: Can combination therapy overcome this compound resistance in A. baumannii?
A3: Yes, combination therapy has shown promise in overcoming this compound resistance. Synergistic effects have been observed when this compound is combined with other antimicrobial agents, particularly β-lactamase inhibitors. Promising combinations include:
-
This compound + Ceftazidime/avibactam: This combination has demonstrated synergy against extensively drug-resistant (XDR) and pandrug-resistant (PDR) A. baumannii.[1][3]
-
This compound + Sulbactam/durlobactam: This is another highly effective combination against highly resistant A. baumannii strains.[3][11]
-
This compound + Amikacin or Doxycycline: Synergy has also been reported with these agents in a significant proportion of resistant isolates.[3]
Troubleshooting Guides
Issue 1: Unexpectedly High this compound MICs in Known Susceptible Strains
| Possible Cause | Troubleshooting Step |
| Incorrect Media Used | Ensure you are using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) for broth microdilution. Prepare ID-CAMHB according to CLSI guidelines. |
| Inoculum Too High | Verify your inoculum preparation method to ensure it meets the recommended standard (e.g., 0.5 McFarland). A higher than standard inoculum can lead to falsely elevated MICs.[9] |
| Contamination of Isolate | Re-streak the isolate from a frozen stock to ensure purity and repeat the MIC testing. |
Issue 2: this compound-Resistant Isolate Shows No Known β-Lactamase Resistance Genes
| Possible Cause | Troubleshooting Step |
| Reduced Siderophore Receptor Expression | Investigate the expression levels of pirA and piuA genes using quantitative real-time PCR (qRT-PCR). Downregulation of these genes is a key resistance mechanism.[3][5] |
| PBP3 Mutation | Sequence the ftsI gene, which encodes PBP3, to identify any mutations known to confer resistance.[6] |
| Efflux Pump Overexpression | While a less common primary mechanism for this compound, overexpression of efflux pumps can contribute to resistance. Evaluate the expression of relevant efflux pump genes. |
Issue 3: Inconsistent Synergy Results with Combination Therapy
| Possible Cause | Troubleshooting Step |
| Incorrect Checkerboard Assay Setup | Review your checkerboard assay protocol, including the concentrations of each antibiotic and the calculation of the Fractional Inhibitory Concentration Index (FICI). |
| Strain-Specific Synergy | Synergy can be strain-dependent. Test the combination against a panel of well-characterized resistant isolates to determine the spectrum of synergistic activity. |
| Antagonism | In rare cases, antagonism between drugs can occur. Ensure your FICI calculation correctly identifies synergistic, additive, indifferent, and antagonistic interactions. |
Quantitative Data Summary
Table 1: this compound MICs in A. baumannii with and without β-Lactamase Production
| β-Lactamase Status | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Reference |
| OXA-23-like | 0.5 | 4 | [12] |
| OXA-40-like | 0.5 | 4 | [12] |
| NDM-1 | 8 | 16 | [13] |
| PER-type | 8 | >32 | [2] |
Table 2: Synergistic Activity of this compound Combinations against Resistant A. baumannii
| Combination | Percentage of Synergy | Fold Reduction in this compound MIC | Reference |
| This compound + Ceftazidime/avibactam | 100% | Up to 32-fold | [3][14] |
| This compound + Sulbactam/durlobactam | 95.2% | Up to 16-fold | [3] |
| This compound + Amikacin | 66.7% | Up to 32-fold | [14] |
| This compound + Doxycycline | 61.9% | Not specified | [3] |
Experimental Protocols
Protocol 1: this compound Broth Microdilution MIC Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB)
-
This compound powder
-
96-well microtiter plates
-
A. baumannii isolate
-
0.5 McFarland standard
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in DMSO.
-
Prepare ID-CAMHB: Prepare ID-CAMHB according to the manufacturer's instructions or CLSI guidelines. This typically involves treating the broth with a chelating agent (e.g., Chelex-100) to remove iron, followed by the addition of calcium and magnesium.
-
Prepare Inoculum: From a fresh (18-24 hour) culture plate, suspend several colonies of the A. baumannii isolate in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL. Dilute this suspension 1:150 in ID-CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of this compound in ID-CAMHB in the 96-well plate to achieve a final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).
-
Inoculate Plate: Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate containing 50 µL of the this compound dilutions.
-
Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Read MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Checkerboard Synergy Assay
Materials:
-
ID-CAMHB
-
This compound and second antibiotic stock solutions
-
96-well microtiter plates
-
A. baumannii isolate
-
0.5 McFarland standard
-
Incubator (35°C ± 2°C)
-
Microplate reader
Procedure:
-
Prepare Inoculum: Prepare the bacterial inoculum as described in Protocol 1.
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, add 50 µL of ID-CAMHB to all wells.
-
Along the y-axis, create serial two-fold dilutions of this compound.
-
Along the x-axis, create serial two-fold dilutions of the second antibiotic.
-
-
Inoculate Plate: Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubate: Incubate the plate at 35°C ± 2°C for 18-24 hours.
-
Determine MICs: Determine the MIC of each antibiotic alone and in combination.
-
Calculate FICI: Calculate the Fractional Inhibitory Concentration Index (FICI) as follows: FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for pirA and piuA Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for pirA, piuA, and a housekeeping gene (e.g., rpoB)
-
qRT-PCR instrument
Primer Sequences (Example):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| pirA | TCTTGGTGGTCACTTGAAGC | ACTCTTGTGGTTGTGGAGCA |
| piuA | GCGGATAACATCGGCAATAA | TCGGCAATACCAGCAACTTT |
| rpoB | GAGCGTATTGAATACGATCCA | CACCACCACCGTGCGGG |
Procedure:
-
Culture Bacteria: Grow A. baumannii isolates to mid-log phase in ID-CAMHB.
-
RNA Extraction: Extract total RNA from the bacterial pellets using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Set up the qRT-PCR reaction with the appropriate master mix, primers, and cDNA template.
-
Use a thermal cycler program such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant isolate to a susceptible control.
-
Protocol 4: PBP3 (ftsI) Gene Sequencing
Materials:
-
DNA extraction kit
-
PCR master mix
-
Primers flanking the ftsI gene
-
PCR thermocycler
-
DNA sequencing service
Procedure:
-
DNA Extraction: Extract genomic DNA from the A. baumannii isolate.
-
PCR Amplification:
-
Amplify the ftsI gene using primers designed to flank the entire coding sequence.
-
Use a PCR program such as: 94°C for 5 min, followed by 30 cycles of 94°C for 30s, 55°C for 40s, and 72°C for 1 min, with a final extension at 72°C for 7 min.
-
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequence with the wild-type ftsI sequence from a susceptible A. baumannii strain (e.g., ATCC 17978) to identify mutations.
Visualizations
Caption: this compound uptake and resistance pathways in A. baumannii.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Synergistic this compound-containing antibiotic combinations active against highly drug-resistant Acinetobacter baumannii patient isolates with diverse resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Reduced Susceptibility to this compound Among Isolates from the CREDIBLE-CR and APEKS-NP Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 8. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 9. shionogimedical.com [shionogimedical.com]
- 10. Synergistic Activity of this compound in Combination with Piperacillin-Tazobactam, Fosfomycin, Ampicillin-Sulbactam, Imipenem-Relebactam and Ceftazidime-Avibactam against Carbapenem-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic this compound-containing antibiotic combinations active against highly drug-resistant Acinetobacter baumannii patient isolates with diverse resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 13. journals.asm.org [journals.asm.org]
- 14. Synergistic this compound-containing antibiotic combinations active against highly drug-resistant Acinetobacter baumannii patient isolates with diverse resistance mechanisms | bioRxiv [biorxiv.org]
Technical Support Center: Cefiderocol Preclinical Dosing Optimization
Welcome to the technical support center for optimizing Cefiderocol dosage in preclinical animal models. This resource is designed to provide researchers, scientists, and drug development professionals with targeted guidance to address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index for this compound efficacy?
A1: The primary PK/PD index that best correlates with the in vivo efficacy of this compound is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[1][2][3][4][5][6][7][8] This is a common characteristic of cephalosporin antibiotics, which exhibit time-dependent bactericidal activity.[2][9]
Q2: How does the in vitro MIC of this compound determined in different media affect the correlation with in vivo efficacy?
A2: The in vivo efficacy of this compound correlates better with the MIC determined in iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) compared to standard cation-adjusted Mueller-Hinton broth (CAMHB).[1][3][6] This is due to this compound's unique mechanism of action, which involves utilizing bacterial iron transport systems to enter the cell, a process that is more pronounced under iron-deficient conditions mimicking the in vivo environment.[10][11]
Q3: What are the target %fT>MIC values for achieving different levels of bacterial reduction in preclinical models?
A3: In neutropenic murine thigh infection models, the required %fT>MIC for this compound varies depending on the bacterial species and the desired level of efficacy. For a 1-log10 reduction in bacterial count, the mean %fT>MIC is approximately 73.3% for Enterobacteriaceae and 77.2% for Pseudomonas aeruginosa.[1][3][8] In lung infection models, these targets can differ slightly.[1][3] For stasis and 2-log10 reductions against P. aeruginosa in a thigh infection model, targets ranged from 44.4-94.7% and 62.1-100%, respectively.[12]
Q4: Is there a difference in this compound efficacy in immunocompetent versus neutropenic animal models?
A4: Most preclinical efficacy studies for this compound have been conducted in neutropenic models to represent a worst-case scenario where the effect is primarily due to the antibiotic.[1][3][12][13] However, studies in immunocompetent rat respiratory tract infection models have also demonstrated the potent efficacy of this compound, suggesting its utility in hosts with a functional immune system.[14][15]
Q5: Does host iron status impact the in vivo efficacy of this compound?
A5: Studies using an iron-overloaded murine thigh infection model have shown that the efficacy of human-simulated exposures of this compound is not significantly altered compared to the standard model.[10][11] This suggests that this compound is likely to be effective in patients with high iron levels.[11]
Troubleshooting Guide
Problem: I am observing lower than expected efficacy in my murine lung infection model.
-
Possible Cause 1: Suboptimal Dosing Regimen. The PK/PD targets for lung infections may differ from those established in thigh infection models. For instance, against Acinetobacter baumannii in a lung model, a higher mean %fT>MIC of 88.1% was required for a 1-log10 reduction.[1][3]
-
Troubleshooting Step: Re-evaluate your dosing regimen to ensure it achieves the necessary %fT>MIC at the site of infection. Consider that drug penetration into the pulmonary epithelial lining fluid (ELF) is a critical factor. Humanized exposures based on ELF concentrations may provide better clinical translation.[16]
-
Possible Cause 2: MIC Determination. Ensure that the MIC of your bacterial strain was determined using iron-depleted media (ID-CAMHB) for the most accurate prediction of in vivo activity.[1][3][6]
-
Troubleshooting Step: If not already done, re-determine the MIC of your isolate in ID-CAMHB and adjust your PK/PD calculations accordingly.
Problem: My results show significant variability between individual animals.
-
Possible Cause 1: Inconsistent Drug Administration. The subcutaneous route is commonly used for this compound administration in murine models.[1][12] Inconsistent administration can lead to variable absorption and altered pharmacokinetic profiles.
-
Troubleshooting Step: Ensure consistent and accurate subcutaneous injection technique. For humanized exposure studies, which often involve multiple doses at short intervals, meticulous timing and administration are crucial.[10]
-
Possible Cause 2: Animal Health Status. Underlying health issues in individual animals can affect drug metabolism and clearance, as well as the immune response to infection.
-
Troubleshooting Step: Closely monitor the health of the animals throughout the experiment. Ensure that the neutropenia induction is consistent across all animals. Some protocols induce renal impairment with uranyl nitrate to achieve more predictable drug clearance.[12][16]
Quantitative Data Summary
Table 1: this compound Pharmacokinetic Parameters in Murine Models
| Parameter | Value | Animal Model | Dosing | Source |
| Half-life (t½) | ~0.86 hours | Neutropenic Murine Thigh | 4, 100, and 250 mg/kg SC | [12] |
| Protein Binding | 38% | Mouse | N/A | [4] |
| Pharmacokinetics | Linear | Neutropenic Murine Thigh | 4, 40, and 400 mg/kg SC | [1] |
Table 2: this compound %fT>MIC Targets for 1-log10 Bacterial Reduction in Preclinical Models
| Bacterial Species | Thigh Infection Model | Lung Infection Model | Source |
| Enterobacteriaceae | 73.3% | 64.4% | [1][3] |
| Pseudomonas aeruginosa | 77.2% | 70.3% | [1][3] |
| Acinetobacter baumannii | N/A | 88.1% | [1][3] |
| Stenotrophomonas maltophilia | N/A | 53.9% | [1][3] |
Experimental Protocols
Neutropenic Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered 4 days prior to infection and 100 mg/kg administered 1 day before infection.[12]
-
Infection: Mice are inoculated intramuscularly in the thigh with a bacterial suspension (e.g., ~10^7 CFU/mL of P. aeruginosa).[10]
-
Treatment: this compound is typically administered subcutaneously at various dosing regimens starting 2 hours post-infection. Dose-ranging studies may involve escalating doses administered every 8 hours (q8h).[12] Humanized exposure regimens involve multiple doses at specified intervals to mimic the human plasma concentration-time profile.[10][17]
-
Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the thighs are homogenized to determine the bacterial load (CFU/thigh). Efficacy is calculated as the change in log10 CFU compared to the 0-hour controls.[17]
Rat Respiratory Tract Infection Model
This model is used to assess efficacy in a lung infection context, often with humanized pharmacokinetics.
-
Infection: Immunocompetent rats are infected via intratracheal instillation of a bacterial suspension (e.g., carbapenem-resistant P. aeruginosa, A. baumannii, or K. pneumoniae).[14][15]
-
Humanized Pharmacokinetics: To mimic human plasma PK profiles, rats are often cannulated for controlled intravenous infusion of this compound.[14] A regimen simulating a 2 g dose every 8 hours as a 3-hour infusion in humans has been shown to produce a >3 log10 reduction in the bacterial load in the lungs.[14][15]
-
Treatment Duration: Treatment can be administered for several days (e.g., 4 days).[14][15]
-
Efficacy Assessment: At the end of the treatment period, rats are euthanized, and the lungs are homogenized to quantify the number of viable bacterial cells.[14]
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. In Vivo Pharmacodynamic Study of this compound, a Novel Parenteral Siderophore Cephalosporin, in Murine Thigh and Lung Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics/Pharmacodynamics and tolerability of this compound in the clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Pharmacodynamic Study of this compound, a Novel Parenteral Siderophore Cephalosporin, in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound for the Treatment of Multidrug-Resistant Gram-Negative Bacteria: A Systematic Review of Currently Available Evidence [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Efficacy of Humanized this compound Exposure Is Unaltered by Host Iron Overload in the Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics of this compound, a novel siderophore cephalosporin, in a Pseudomonas aeruginosa neutropenic murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of Humanized this compound Exposures over 72 Hours against a Diverse Group of Gram-Negative Isolates in the Neutropenic Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of this compound against Carbapenem-Resistant Gram-Negative Bacilli in Immunocompetent-Rat Respiratory Tract Infection Models Recreating Human Plasma Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of this compound against Carbapenem-Resistant Gram-Negative Bacilli in Immunocompetent-Rat Respiratory Tract Infection Models Recreating Human Plasma Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. P-1221. Benchmark Efficacy for Humanized this compound Plasma and Pulmonary Epithelial Lining Fluid (ELF) Exposures Against Gram Negative Isolates in Standardized Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of Humanized Exposures of this compound (S-649266) against a Diverse Population of Gram-Negative Bacteria in a Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cefiderocol Stability and Degradation in Experimental Setups
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Cefiderocol in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: After reconstitution and dilution, this compound solutions have demonstrated chemical, microbiological, and physical stability for 6 hours at 25°C and for 24 hours at temperatures between 2 and 8°C.[1] If protected from light, stability can be maintained for more than 6 hours at 25°C.[1] For longer-term storage of patient samples, stability is highly dependent on temperature, lasting only 2 hours at room temperature, one day at -20°C, and up to 31 days at -80°C.[2]
Q2: Which diluents are compatible with this compound for experimental use?
A2: this compound is compatible with 0.9% sodium chloride injection (normal saline) and 5% dextrose injection in water (D5W).[3][4] The compatibility with other diluents or solutions containing other drugs has not been definitively established.[3][4]
Q3: What are the main factors that can lead to the degradation of this compound in my experiments?
A3: The primary factors affecting this compound stability are temperature, light exposure, and the pH of the solution. Forced degradation studies have shown that this compound can be degraded by acidic, alkaline, oxidative, and photolytic conditions.[5] Photolytic degradation, in particular, has been shown to cause significant degradation, up to 44%.[5]
Q4: I'm observing unexpected variability in my results. Could this compound degradation be the cause?
A4: Yes, degradation of this compound can lead to a decrease in its effective concentration, causing variability in experimental outcomes. It is crucial to adhere to recommended storage conditions and preparation protocols. If you suspect degradation, it is advisable to prepare fresh solutions and protect them from light and elevated temperatures.
Q5: Are there known degradation products of this compound that I should be aware of?
A5: Yes, forced degradation studies have identified multiple degradation products.[5] Two specific degradation products, designated as numbers 2 and 11 in one study, were consistently detected during stability assessments.[5][6] The primary metabolite found in plasma is pyrrolidine chlorobenzamide (PCBA).[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or inconsistent bioactivity | This compound degradation due to improper storage. | Prepare fresh solutions and store them at 2-8°C, protected from light. Use solutions within 24 hours of preparation. For longer storage, freeze at -80°C.[2] |
| Incompatible solvent or buffer. | Use only 0.9% sodium chloride or 5% dextrose in water as diluents.[3][4] Avoid mixing with other drugs unless compatibility is confirmed. | |
| Visible particulates or color change in solution | Physical instability or degradation. | This compound infusions should be clear, colorless solutions.[3] Discard any solution that appears discolored, hazy, or contains particulate matter. One study noted a progressive increase in absorbance at 410 nm, indicating a potential color change over time.[5] |
| Discrepancies between expected and measured concentrations | Degradation during sample handling and analysis. | Minimize the time samples are kept at room temperature. Stability in serum is limited to 2 hours at room temperature.[2] Use a validated analytical method, such as HPLC-UV, for accurate quantification.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vitro Experiments
This protocol describes the preparation of a this compound solution for use in typical in vitro assays, such as minimum inhibitory concentration (MIC) testing.
Methodology:
-
Aseptically reconstitute the lyophilized this compound powder with 10 mL of either 0.9% sodium chloride injection or 5% dextrose injection.[4]
-
Gently shake the vial to dissolve the powder completely. Allow the vial to stand for approximately 2 minutes for any foam to dissipate.[4]
-
Withdraw the required volume of the reconstituted solution and add it to a 100 mL infusion bag containing either 0.9% sodium chloride or 5% dextrose.[3]
-
Visually inspect the final diluted solution for any particulate matter or discoloration. The solution should be clear and colorless.[3]
-
Use the prepared solution immediately or store it at 2-8°C for up to 24 hours, protected from light.
Protocol 2: Stability Testing of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the chemical stability of this compound in a solution over time.
Methodology:
-
Sample Preparation: Prepare this compound solutions in the desired diluent (e.g., 0.9% NaCl or D5W) at a specific concentration.[5]
-
Initial Analysis (T=0): Immediately after preparation, analyze a sample using a validated stability-indicating HPLC method.
-
Storage: Store the remaining solutions under the desired experimental conditions (e.g., room temperature, refrigerated, protected from light, exposed to light).[5]
-
Time-Point Analysis: At predefined time intervals (e.g., 6, 12, 24, 48 hours), withdraw samples and analyze them using the same HPLC method.[5]
-
Data Analysis: Quantify the peak area of the this compound peak at each time point and compare it to the initial (T=0) peak area to determine the percentage of this compound remaining. Stability is often defined as retaining >90% of the initial concentration.[5][6]
Example HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., LiChrospher 100 RP-18).[5]
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.05 mol/L KH2PO4, pH 3) and an organic modifier (e.g., methanol).[5]
-
Detection: UV detector set at 260 nm.[5]
-
Temperature: Column oven at 30°C and injector at 5°C.[5]
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions as reported in the literature.
Table 1: Stability of this compound in Different Diluents at Room Temperature (20-25°C)
| Concentration | Diluent | Storage Container | Light Condition | Stability Time (>90% remaining) | Reference |
| 7.5 - 20 mg/mL | 0.9% NaCl or 5% D5W | Infusion Solution | Not Specified | 6 hours | [5][6][8] |
| 62.5 mg/mL | 0.9% NaCl | Polypropylene Syringe | Exposed to light | 12 hours | [5][6][9] |
| 62.5 mg/mL | 0.9% NaCl | Polypropylene Syringe | Protected from light | 12 hours | [5][6][9] |
| 62.5 mg/mL | 5% D5W | Polypropylene Syringe | Exposed to light | 12 hours | [5][6][9] |
| 62.5 mg/mL | 5% D5W | Polypropylene Syringe | Protected from light | 12 hours | [5][6][9] |
Table 2: Stability of this compound in Solution at Different Temperatures
| Diluent/Matrix | Concentration | Temperature | Stability Time (>90% remaining) | Reference |
| Infusion Solution | Not Specified | 2-8°C | 24 hours | [1] |
| Spiked Sheep/Patient Serum | Not Specified | 2-8°C | 8 hours | [7] |
| Spiked Sheep/Patient Serum | Not Specified | -20°C | 1 day | [2] |
| Spiked Sheep/Patient Serum | Not Specified | -80°C | 31 days | [2] |
| 0.9% NaCl | Not specified | 32°C | 24 hours | [10] |
| 0.9% NaCl | Not specified | 37°C | 24 hours | [10] |
This compound Degradation Pathways
This compound, like other β-lactam antibiotics, is susceptible to hydrolysis of the β-lactam ring, which inactivates the drug. However, its structure confers significant stability against many bacterial β-lactamase enzymes.[11][12][13] The primary non-enzymatic degradation pathways are influenced by pH, temperature, and light.
For further assistance, please consult the manufacturer's product information or relevant scientific literature.
References
- 1. Pharmacokinetics/Pharmacodynamics and tolerability of this compound in the clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fetroja® (this compound) | Administering Fetroja [fetroja.com]
- 4. globalrph.com [globalrph.com]
- 5. Physicochemical stability of this compound, a novel siderophore cephalosporin, in syringes at 62.5 mg/mL for continuous administration in intensive care units - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical stability of this compound, a novel siderophore cephalosporin, in syringes at 62.5 mg/mL for continuous administration in intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Physicochemical stability of this compound, a novel siderophore cephalosporin, in syringes at 62.5 mg/mL for continuous administration in intensive care units | Semantic Scholar [semanticscholar.org]
- 10. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 11. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Impact of iron concentration on Cefiderocol antimicrobial susceptibility testing
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of iron concentration on Cefiderocol antimicrobial susceptibility testing (AST).
Frequently Asked Questions (FAQs)
Q1: Why is the iron concentration in the growth medium critical for this compound AST?
A1: this compound is a siderophore cephalosporin that utilizes the bacteria's own iron uptake systems to enter the periplasmic space.[1][2][3] In iron-depleted environments, Gram-negative bacteria upregulate their iron transport systems, leading to increased uptake of this compound and thus, accurate susceptibility results that reflect its in vivo activity.[4][5][6] Conversely, in iron-rich media, these transport systems are downregulated, which can lead to falsely elevated Minimum Inhibitory Concentration (MIC) values and incorrect resistance profiling.[1][6]
Q2: What are the recommended media for this compound AST?
A2: The choice of media depends on the testing method:
-
Broth Microdilution (BMD): Iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) is the reference method recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][4][7] The iron concentration in ID-CAMHB should be ≤0.03 µg/mL.[4][8][9]
-
Disk Diffusion (DD): Standard Mueller-Hinton agar (MHA) is recommended.[1][2][10] Iron is thought to be sufficiently bound in the agar, mimicking an iron-depleted state, so no special iron-depleted MHA is required.[1][11]
Q3: Are there commercial methods available for this compound AST?
A3: Yes, several commercial methods are available, including broth microdilution panels (e.g., ComASP®, Sensititre®) and MIC test strips.[3][10][12] However, it is crucial to note that the accuracy and reproducibility of these methods can be variable and may be impacted by factors like iron concentration and inoculum preparation.[3][10] Some commercial panels include an iron chelator in the this compound-containing wells to create the necessary iron-depleted conditions.[1]
Q4: What is the "trailing effect" and how does it affect this compound MIC readings?
A4: The trailing effect, also known as the "Eagle effect," refers to the observation of reduced but persistent bacterial growth over a range of antibiotic concentrations, making the determination of a clear MIC endpoint difficult.[4][13] This phenomenon has been noted with this compound testing, particularly for species like Acinetobacter baumannii.[3][14] Refined reading guidelines have been incorporated into the CLSI M100 document to help standardize the interpretation of MIC endpoints when trailing is observed.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Elevated this compound MICs in Broth Microdilution | 1. Inadequate iron depletion of the Mueller-Hinton broth.[1][6]2. Use of standard CAMHB instead of ID-CAMHB.[1][7]3. Variability in the source of Mueller-Hinton broth.[4]4. Inoculum preparation variability.[9][10] | 1. Ensure the iron chelation process is performed correctly and for the recommended duration (e.g., 6 hours).[4] It is strongly recommended to measure the residual iron concentration after chelation to confirm it is ≤0.03 µg/mL.[9]2. Strictly use ID-CAMHB for this compound broth microdilution as per CLSI and EUCAST guidelines.[2][7]3. For consistency, consider using ID-CAMHB prepared from BD-BBL or BD-Difco Mueller-Hinton broth, which have shown good correlation with in vivo efficacy.[4]4. Use a standardized inoculum preparation method, such as an automated nephelometer, and perform colony counts to ensure consistency.[9] |
| Poor Reproducibility of MIC or Disk Diffusion Results | 1. Inconsistent iron content in prepared ID-CAMHB batches.[9]2. Variability in inoculum density.[9][10]3. Subjective interpretation of endpoints, especially with the trailing effect.[3][4]4. Differences between commercial testing methods and the reference broth microdilution.[3] | 1. Validate each new batch of ID-CAMHB by measuring the iron concentration.[9]2. Adhere strictly to standardized inoculum preparation procedures.[9]3. Follow the refined reading guidelines provided in the CLSI M100 document for interpreting trailing endpoints.[4]4. If discrepancies are observed, consider confirming results with the reference ID-CAMHB broth microdilution method.[15] |
| Colonies within the Zone of Inhibition in Disk Diffusion | 1. This can be a characteristic of this compound disk diffusion tests for some isolates.[1] | 1. Interpret the zone diameter based on the clear, colony-free zone, as illustrated in guidelines.[1]2. For A. baumannii complex, CLSI recommends confirming disk zone diameters of ≤14 mm with an MIC method due to the potential for discrepant results.[9][15] |
Experimental Protocols
Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)
This protocol is based on the method described by the Clinical and Laboratory Standards Institute (CLSI).[1][16]
Materials:
-
Mueller-Hinton Broth (MHB) powder (e.g., BD-BBL, BD-Difco)[4]
-
Chelex® 100 resin (Bio-Rad)
-
Reagent grade water
-
Stock solutions of CaCl₂ and MgCl₂
-
Filter sterilization unit (0.22 µm)
-
pH meter
Procedure:
-
Prepare MHB: Prepare Mueller-Hinton Broth according to the manufacturer's instructions.
-
Chelation: Add 100 g of Chelex® 100 resin to 1 liter of the prepared MHB. Stir gently for an extended period (e.g., 6 hours) at room temperature to allow for iron chelation.[4]
-
Filtration: Remove the Chelex® 100 resin by filtration.
-
Cation Re-supplementation: Adjust the concentrations of calcium and magnesium to the CLSI-recommended levels for cation-adjusted Mueller-Hinton broth (typically 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺).
-
pH Adjustment: Adjust the pH of the ID-CAMHB to 7.2-7.4.
-
Sterilization: Sterilize the final ID-CAMHB by filtration through a 0.22 µm filter.
-
Quality Control: It is highly recommended to measure the final iron concentration of the prepared ID-CAMHB to ensure it is ≤0.03 µg/mL.[9]
This compound Broth Microdilution (BMD) Protocol
Materials:
-
Prepared sterile ID-CAMHB
-
This compound stock solution
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
Procedure:
-
Prepare this compound Dilutions: Perform serial twofold dilutions of this compound in ID-CAMHB in the microtiter plates to achieve the desired final concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in ID-CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth. For trailing endpoints, refer to the CLSI M100 guidelines for interpretation.[4]
Data Presentation
Table 1: Impact of Iron Content on this compound MICs (µg/mL)
| Organism | Standard CAMHB (>0.03 µg/mL Iron) | Iron-Depleted CAMHB (≤0.03 µg/mL Iron) | Reference |
| Enterobacterales | Higher MICs | Lower MICs | [1] |
| Pseudomonas aeruginosa | Higher MICs | Lower MICs | [1] |
| Acinetobacter baumannii | Higher MICs | Lower MICs | [1] |
| Stenotrophomonas maltophilia | Less pronounced difference | Lower MICs | [1] |
Table 2: CLSI and EUCAST Breakpoints for this compound (µg/mL)
| Organism | CLSI (S/I/R) | EUCAST (S/R) | Reference |
| Enterobacterales | ≤4 / 8 / ≥16 | ≤2 / >2 | [7][8][17] |
| Pseudomonas aeruginosa | ≤4 / 8 / ≥16 | ≤2 / >2 | [16][17] |
| Acinetobacter baumannii complex | ≤4 / 8 / ≥16 | PK/PD Breakpoint: S ≤2 | [1][6][16] |
| Stenotrophomonas maltophilia | ≤2 / 4 / ≥8 | PK/PD Breakpoint: S ≤2 (for isolates with MICs ≤0.5 µg/mL) | [1][8] |
S=Susceptible, I=Intermediate, R=Resistant. Breakpoints are subject to change; always refer to the latest CLSI M100 and EUCAST breakpoint tables.
Visualizations
Caption: this compound uptake mechanism in Gram-negative bacteria.
Caption: Workflow for this compound AST methods.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Issues with this compound Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium-Analyses of the Performances, ATU, and Trailing Effect According to EUCAST Initial and Revised Interpretation Criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. antimicrobianos.com.ar [antimicrobianos.com.ar]
- 8. researchgate.net [researchgate.net]
- 9. Potential of Inaccurate this compound Susceptibility Results: a CLSI AST Subcommittee Advisory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 11. This compound: EUCAST criteria for disc diffusion and broth microdilution for antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Performance evaluation of the UMIC® this compound to determine MIC in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Issues with this compound Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium—Analyses of the Performances, ATU, and Trailing Effect According to EUCAST Initial and Revised Interpretation Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. pubcompare.ai [pubcompare.ai]
- 17. This compound: EUCAST criteria for disc diffusion and broth microdilution for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in reading Cefiderocol disk diffusion and broth microdilution results
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Cefiderocol antimicrobial susceptibility testing (AST). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges in reading and interpreting this compound disk diffusion and broth microdilution results. Given the unique iron-dependent uptake mechanism of this compound, accurate and reproducible susceptibility testing is critical but can be complex.[1][2][3][4] This guide is designed to help you navigate these complexities, ensure reliable results, and troubleshoot common issues encountered during your experiments.
Troubleshooting Guides
This section provides a question-and-answer format to address specific problems you may encounter with this compound AST.
Disk Diffusion (DD) Troubleshooting
Question: Why are there pinpoint colonies or a haze of growth within the zone of inhibition on my disk diffusion plate?
Answer: The presence of pinpoint colonies or a light haze within the inhibition zone is a known challenge when testing this compound, particularly with organisms like Acinetobacter baumannii complex.[5] When reading the zone diameter, it is recommended to measure the innermost colony-free zone.[5] However, be aware that this can sometimes lead to discrepancies with broth microdilution results. If you consistently observe this phenomenon, consider the following:
-
Inoculum Check: Ensure your inoculum is prepared to the correct 0.5 McFarland standard. An inoculum that is too heavy can lead to breakthrough growth.
-
Media Quality: The brand of Mueller-Hinton agar (MHA) can impact results.[1][2][6] It's advisable to perform internal verification with quality control (QC) strains on new lots or brands of MHA.
-
Confirmation: For isolates exhibiting this growth pattern, especially those with zone diameters near the breakpoints, confirmation with a reference broth microdilution method is recommended.[7]
Question: My zone diameters for QC strains are consistently out of range. What should I do?
Answer: Out-of-range QC results for this compound disk diffusion are a critical indicator of a potential testing issue. Both EUCAST and CLSI provide expected zone diameter ranges for QC strains like E. coli ATCC 25922 and P. aeruginosa ATCC 27853.[8][9] If your results are out of range, investigate the following:
-
Review Protocol: Meticulously review your entire disk diffusion procedure against established standards (e.g., CLSI, EUCAST).
-
Inoculum Preparation: Verify the accuracy of your McFarland standard preparation. Using a nephelometer can improve standardization.[7]
-
Disk Storage and Handling: Ensure this compound disks are stored at the recommended temperature and are not expired. Allow disks to come to room temperature before opening the container to prevent condensation.
-
Agar Depth and pH: The depth and pH of the Mueller-Hinton agar should be within the recommended ranges.
-
Incubation Conditions: Confirm the correct incubation temperature and duration.
-
Media and Disk Lots: Test a new lot of MHA and/or this compound disks to rule out issues with consumables. Some studies have shown variability between different MHA brands.[2][6]
Question: I'm seeing significant variability in zone diameters between different brands of Mueller-Hinton agar. Why is this happening?
Answer: This is a documented issue with this compound disk diffusion.[1][2][6] The variability is likely due to differences in the iron content and other components of the agar between manufacturers, which can affect the diffusion of this compound and its availability to the bacteria.[3]
-
Recommendation: For consistency, it is best to stick with a single, validated brand of MHA for your studies. If you must switch brands, it is crucial to perform a verification study with a panel of well-characterized isolates and QC strains to ensure comparability of results.
Broth Microdilution (BMD) Troubleshooting
Question: I am observing a "trailing effect" in my broth microdilution panels, with faint growth across multiple wells. How do I determine the MIC?
Answer: The trailing effect, characterized by reduced but persistent growth across a range of concentrations, is a significant challenge in this compound broth microdilution, especially with Acinetobacter species.[10][11]
-
Reading Guidance: The Clinical and Laboratory Standards Institute (CLSI) and EUCAST provide specific guidance on reading endpoints in the presence of trailing. The MIC should be read as the lowest concentration where there is a significant reduction in growth, which may appear as a small button of cells or a faint haze at the bottom of the well.[8][11] Ignore the faint, trailing growth in subsequent wells.[11]
-
Visual Aids: Refer to reading guides from standards organizations (e.g., EUCAST reading guide) which often have photographic examples to aid in interpretation.[12]
Question: My this compound MIC results are not reproducible, even for the same isolate. What could be the cause?
Answer: Poor reproducibility of this compound MICs is a known and complex issue.[1][7] Several factors can contribute to this variability:
-
Iron Content of Broth: The reference method requires the use of iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[4][13] The preparation of this broth is critical and can be a source of variability. The source of the initial Mueller-Hinton broth used to prepare the ID-CAMHB can also impact the final MIC values.[14]
-
Inoculum Preparation: Even minor variations in the final inoculum concentration can lead to significant shifts in this compound MICs.[1][7] Careful standardization of the inoculum is crucial.
-
Commercial Panel Variability: Commercially available susceptibility testing panels for this compound have also been reported to have issues with accuracy and reproducibility.[15][16][17]
Question: Preparing iron-depleted CAMHB is cumbersome. Are there alternatives for determining this compound MICs?
Answer: While the reference method requires in-house preparation of ID-CAMHB, there are some commercially available options:
-
Pre-made Panels: Several manufacturers offer frozen or lyophilized broth microdilution panels with this compound in ID-CAMHB.[5][13] However, it's important to be aware that even these commercial systems have shown variability and may not always align with the reference method.[10][16][18][19] EUCAST has issued warnings regarding the performance of some commercial MIC determination products.[15][17][20]
-
Gradient Strips: Gradient diffusion strips are available for testing this compound but may have limitations. For instance, some are only validated for specific organisms like P. aeruginosa.[10][13]
Frequently Asked Questions (FAQs)
1. Why is this compound susceptibility testing so challenging?
The primary challenge lies in this compound's unique mechanism of action. It utilizes the bacteria's own iron uptake systems to enter the cell, acting as a "Trojan horse."[11] This means that the availability of iron in the testing medium directly impacts the drug's activity and, consequently, the susceptibility test result.[3][4] Standardizing the iron concentration in laboratory media is difficult, leading to variability in results.[2][13]
2. What are the key differences in testing requirements between disk diffusion and broth microdilution for this compound?
-
Disk Diffusion: Performed on standard Mueller-Hinton agar without the need for iron depletion.[5][13] It is believed that the iron in the agar is sufficiently bound, mimicking an iron-depleted state.[5][11]
-
Broth Microdilution: Requires the use of iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) to obtain accurate and reproducible MICs that reflect in vivo activity.[4][5][13]
3. What is the "Area of Technical Uncertainty" (ATU) and how should I interpret results that fall within it?
The ATU is a concept introduced by EUCAST for disk diffusion testing of this compound. It represents a range of zone diameters where the correlation with the MIC is poor, and the susceptibility categorization is unreliable.[3][18][21] If a result falls within the ATU, EUCAST recommends that the susceptibility should be confirmed by an MIC method.[9][22] However, given the challenges with MIC determination, if a reliable MIC method is unavailable, EUCAST suggests interpreting the result based on the zone diameter breakpoints while being aware of the uncertainty.[15][17]
4. Are there differences in breakpoints between CLSI, EUCAST, and the FDA?
Yes, there can be differences in the interpretive criteria for this compound among these organizations, which can lead to different susceptibility categorizations for the same MIC or zone diameter value.[4][5] It is crucial to use the breakpoints corresponding to the methodology and standards followed in your laboratory.
5. Can I use automated AST systems for this compound testing?
As of the latest information, this compound is not available on most major automated antimicrobial susceptibility testing systems.[13] Researchers should rely on manual methods like disk diffusion and broth microdilution, following the specific guidelines for this drug.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound susceptibility testing challenges.
Table 1: Comparison of this compound Susceptibility Rates by Different Breakpoint Criteria
| Organism Group | CLSI Susceptibility (%) | FDA Susceptibility (%) | EUCAST Susceptibility (%) |
| All Isolates | 90% | 72% | 75% |
| Enterobacterales | 88% | 76% | 76% |
| Data adapted from a study comparing disk diffusion to broth microdilution.[5] |
Table 2: Categorical Agreement (CA) of Disk Diffusion with Broth Microdilution
| MHA Brand | Breakpoint Criteria | Categorical Agreement (%) |
| BBL | CLSI | ≥90% |
| Remel | CLSI | <90% among non-susceptible isolates |
| Hardy | CLSI | <90% among non-susceptible isolates |
| Data highlights the impact of Mueller-Hinton Agar brand on disk diffusion accuracy.[6] |
Experimental Protocols
Reference Broth Microdilution (BMD) for this compound
This protocol is based on CLSI guidelines.
-
Media Preparation: Prepare iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) according to CLSI M100 standards. This involves a specific chelation process to reduce the iron concentration.[14] The source of the initial Mueller-Hinton broth can influence results.[14]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh (18-24 hour) culture. Dilute this suspension in the ID-CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution panel.
-
Panel Inoculation: Inoculate a 96-well microtiter plate containing serial twofold dilutions of this compound in ID-CAMHB with the prepared inoculum.
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth. For organisms exhibiting a trailing effect, the MIC is read as the lowest concentration with a significant reduction in growth (e.g., a small button or faint haze).[8][11]
Disk Diffusion for this compound
This protocol is based on CLSI and EUCAST guidelines.
-
Media: Use standard Mueller-Hinton agar (MHA) plates. The agar depth should be uniform.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Disk Application: Aseptically apply a 30 µg this compound disk to the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 18-24 hours.[5]
-
Reading Zone Diameters: Measure the diameter of the zone of complete inhibition in millimeters. For any faint growth or pinpoint colonies, measure the innermost colony-free zone.[5]
Visualizations
Troubleshooting Workflow for this compound Disk Diffusion
A troubleshooting workflow for this compound disk diffusion results.
Key Factors Influencing this compound AST Results
Key factors that can influence the outcome of this compound AST.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound: EUCAST criteria for disc diffusion and broth microdilution for antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating Antimicrobial Susceptibility Testing Methods for this compound: A Review and Expert Opinion on Current Practices and Future Directions [mdpi.com]
- 11. This compound Antimicrobial Susceptibility Testing Considerations: the Achilles' Heel of the Trojan Horse? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 14. The impact of commercially available media on this compound susceptibility testing by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EUCAST: this compound susceptibility testing [eucast.org]
- 16. academic.oup.com [academic.oup.com]
- 17. EUCAST: this compound susceptibility testing [eucast.org]
- 18. Issues with this compound Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium—Analyses of the Performances, ATU, and Trailing Effect According to EUCAST Initial and Revised Interpretation Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Issues with this compound Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium-Analyses of the Performances, ATU, and Trailing Effect According to EUCAST Initial and Revised Interpretation Criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. EUCAST: this compound: EUCAST has evaluated (August 2022) commercially available tests and all have problems with accuracy, reproducibility, bias and/or for some, with skipped wells. [eucast.org]
- 21. This compound Antimicrobial Susceptibility Testing by Disk Diffusion: Influence of Agar Media and Inhibition Zone Morphology in K. pneumoniae Metallo-β-lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound: EUCAST criteria for disc diffusion and broth microdilution for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guidance, and frequently asked questions for the preparation and use of iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB). This specialized medium is critical for the in vitro susceptibility testing of siderophore antimicrobial agents, such as cefiderocol, which rely on bacterial iron acquisition systems for cell entry.
Frequently Asked Questions (FAQs)
Q1: What is iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) and why is it necessary?
A1: ID-CAMHB is a specialized microbiological growth medium used for antimicrobial susceptibility testing, particularly for siderophore cephalosporins like this compound.[1][2][3] This medium is prepared by treating standard cation-adjusted Mueller-Hinton broth (CAMHB) to remove iron. Depleting iron from the medium mimics the low free iron conditions in human tissues and fluids during an infection.[1][4] This is crucial because bacteria upregulate their iron transport systems in such environments, which is the same pathway siderophore antibiotics use to enter the bacterial cell.[1][5] Using an iron-depleted medium ensures the expression of these iron transporters, leading to accurate in vitro susceptibility results that correlate with in vivo efficacy.[1][6]
Q2: Which chelating agent is recommended for iron depletion?
A2: The most commonly recommended and validated chelating agent for preparing ID-CAMHB is Chelex® 100 resin.[4][5][6][7] This resin effectively binds divalent cations, including iron, from the Mueller-Hinton broth.[4]
Q3: Why is cation adjustment necessary after iron depletion?
A3: The chelation process using agents like Chelex® 100 is not specific to iron and also removes other essential divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺).[4] These cations are crucial for the activity of some antimicrobial agents and for bacterial growth. Therefore, after iron depletion, it is essential to replenish Ca²⁺ and Mg²⁺ to the standard concentrations recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).[5][8][9][10] For certain applications, zinc (Zn²⁺) may also be replenished.[5][7]
Q4: What are the CLSI-recommended final concentrations for cations in CAMHB?
A4: According to CLSI guidelines, the final concentrations of calcium and magnesium in cation-adjusted Mueller-Hinton broth should be within a specific range.
| Cation | Recommended Concentration (mg/L) |
| Calcium (Ca²⁺) | 20 to 25 |
| Magnesium (Mg²⁺) | 10 to 12.5 |
Q5: What is the target iron concentration in ID-CAMHB?
A5: The goal of the iron depletion process is to achieve a final iron concentration that is low enough to induce the bacterial iron uptake systems. The recommended final iron concentration in ID-CAMHB is typically ≤0.03 µg/mL.[1][4]
Experimental Protocol: Preparation of ID-CAMHB
This protocol is based on methodologies described in CLSI documents and peer-reviewed studies.[1][5][7]
Materials:
-
Mueller-Hinton Broth (MHB) powder from a reputable supplier (e.g., BD-BBL, BD-Difco)[1]
-
Chelex® 100 resin (200-400 mesh, sodium form)[6]
-
Sterile, deionized water
-
Stock solutions of CaCl₂ and MgCl₂
-
Magnetic stirrer and stir bar
-
Sterile filtration system (e.g., 0.22 µm filter)
-
pH meter and sterile solutions for pH adjustment (e.g., NaOH, HCl)
Procedure:
-
Prepare Mueller-Hinton Broth (MHB): Prepare MHB according to the manufacturer's instructions.
-
Chelation: Add Chelex® 100 resin to the MHB at a concentration of 1 gram per 10 mL of 2X concentrated CAMHB.[7] For standard concentration MHB, a common practice is to use a sufficient amount of resin and ensure adequate mixing. Stir the mixture continuously for a recommended period. Studies have shown that extending the chelation time to 6 hours can provide optimal iron reduction.[1]
-
Filtration: Remove the Chelex® 100 resin by sterile filtration.
-
pH Adjustment: Check the pH of the iron-depleted MHB and adjust it to the recommended range (typically 7.2-7.4) using sterile acid or base.
-
Cation Readjustment: Add sterile stock solutions of CaCl₂ and MgCl₂ to achieve the final target concentrations as specified in the table above. If required for specific assays, adjust the zinc concentration as well.[5]
-
Sterilization: Sterilize the final ID-CAMHB solution by autoclaving or sterile filtration.
-
Quality Control: Perform quality control by testing reference bacterial strains (e.g., E. coli ATCC 25922 and P. aeruginosa ATCC 27853) with appropriate antimicrobial agents to ensure the MIC values fall within the acceptable ranges.[5][12]
Troubleshooting Guide
Issue 1: Inconsistent or variable Minimum Inhibitory Concentration (MIC) results.
-
Possible Cause 1: Source of Mueller-Hinton Broth. Different manufacturers and even different lots of MHB can have varying baseline levels of cations, which can affect the final composition of the ID-CAMHB and lead to variability in MIC results.[1][5]
-
Solution: For consistency, it is recommended to use MHB from a single manufacturer and lot for a series of related experiments. Studies have suggested that ID-CAMHB prepared with BD-BBL or BD-Difco media shows good correlation with in vivo efficacy.[1]
-
-
Possible Cause 2: Incomplete Iron Depletion. Insufficient chelation time or an inadequate amount of Chelex® 100 resin can result in incomplete iron removal, leading to higher MIC values for siderophore antibiotics.
-
Solution: Ensure the recommended chelation time is followed. Extending the chelation time to 6 hours has been shown to be effective.[1] Also, ensure thorough mixing during the chelation process.
-
-
Possible Cause 3: Incorrect Cation Readjustment. Errors in calculating or adding the cation stock solutions can lead to incorrect final concentrations of Ca²⁺ and Mg²⁺, affecting the activity of some antibiotics.
-
Solution: Prepare cation stock solutions carefully and accurately calculate the required volumes for addition. It is advisable to analytically verify the cation concentrations in the final prepared medium.
-
Issue 2: "Trailing" or "phantom" growth observed in microdilution wells.
-
Possible Cause: Some bacterial isolates, particularly Acinetobacter baumannii, may exhibit a "trailing" effect, which is characterized by faint or minimal growth across a range of antibiotic concentrations, making the MIC endpoint difficult to determine.[1][12]
Issue 3: Poor bacterial growth in the control wells.
-
Possible Cause: Over-chelation may have removed essential trace minerals beyond what is replenished, or the pH of the final medium may be outside the optimal range for bacterial growth.
-
Solution: Verify the pH of the final ID-CAMHB. Ensure that the chelation process is not excessively long and that the cation replenishment is performed correctly.
-
Visualizing the Workflow
Workflow for Preparing Iron-Depleted Cation-Adjusted Mueller-Hinton Broth
Caption: Workflow for the preparation and quality control of ID-CAMHB.
Logical Relationship of Components in Antimicrobial Susceptibility Testing
Caption: Interplay between ID-CAMHB, bacteria, and siderophore antibiotics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Alternative iron-depleted media for this compound susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jmilabs.com [jmilabs.com]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. liofilchem.net [liofilchem.net]
- 9. seco.us [seco.us]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
Investigating mutations in iron transporter genes affecting Cefiderocol uptake
Technical Support Center: Cefiderocol Uptake and Iron Transporter Mutations
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating mutations in bacterial iron transporter genes that affect the uptake of this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound uptake in Gram-negative bacteria?
A1: this compound utilizes a "Trojan horse" strategy to enter Gram-negative bacteria.[1] It has a catechol side chain that chelates iron, mimicking natural siderophores—molecules bacteria produce to scavenge iron.[2][3][4] This this compound-iron complex is then actively transported across the bacterial outer membrane by specialized iron transporter proteins, also known as TonB-dependent receptors (TBDRs).[2][5] This active transport allows this compound to bypass resistance mechanisms like porin channel mutations and efflux pumps, achieving higher concentrations in the periplasmic space where it inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3.[1][2][4][6]
Q2: Which specific iron transporter genes are implicated in this compound uptake?
A2: Several key iron transporter genes are involved, with variations between bacterial species.
-
Pseudomonas aeruginosa : The most critical transporters are PiuA and PiuD.[1][6] Mutations in these genes are strongly associated with reduced this compound susceptibility.[6] PirA may also play a combinatorial role.[1][7] Other implicated genes include fptA, fpvB, and chtA.[8][9]
-
Acinetobacter baumannii : PiuA and PirA are the primary receptors involved.[1][10] Downregulation or mutations in these genes can contribute to resistance.[10][11]
-
Enterobacterales (e.g., E. coli, Klebsiella pneumoniae) : CirA and Fiu are the most commonly cited siderophore receptors responsible for this compound uptake.[1][6]
Q3: Can resistance to this compound arise from mechanisms other than mutations in iron transporters?
A3: Yes, this compound resistance is often multifactorial.[8][11] While altered iron uptake is a significant factor, other mechanisms include:
-
β-lactamases: Certain enzymes, especially metallo-β-lactamases (like NDM) and specific variants of AmpC, KPC, and PER-type enzymes, can hydrolyze this compound.[1][11][12] Resistance often involves a combination of β-lactamase production and permeability defects.[1]
-
Target Modification: Mutations in penicillin-binding proteins (PBPs), the target of this compound, can reduce binding affinity.[1][3]
-
Efflux Pumps: Overexpression of efflux pumps, such as MexAB-OprM in P. aeruginosa, may contribute to resistance, though this compound is generally a poor substrate for many pumps.[1]
-
Gene Expression Changes: Increased copy numbers of β-lactamase genes (e.g., blaNDM) can lead to higher levels of resistance.[1][13]
Section 2: Troubleshooting Experimental Results
Q1: We observed a high Minimum Inhibitory Concentration (MIC) for this compound in our isolate. How do we determine if an iron transporter mutation is the cause?
A1: A high this compound MIC suggests resistance, which could be due to several factors. A systematic approach is needed to pinpoint the cause.
Troubleshooting Steps:
-
Sequence Key Genes: Perform Sanger or whole-genome sequencing (WGS) to identify mutations (e.g., frameshifts, nonsense, missense mutations) in the primary iron transporter genes for your species (piuA, piuD for P. aeruginosa; pirA, piuA for A. baumannii; cirA, fiu for E. coli) and the TonB-ExbB-ExbD energy-transducing complex.[12]
-
Analyze Gene Expression: Use quantitative real-time PCR (qRT-PCR) to determine if the mRNA expression of these transporter genes is downregulated. A significant decrease in expression can lead to a resistant phenotype.[10][12]
-
Screen for β-lactamases: Test for the presence of β-lactamase genes known to degrade this compound, particularly NDM, KPC, and PER types.[1] The presence of these enzymes can be a primary driver of resistance.
-
Perform a Complementation Assay: If a specific mutation is identified, transform the mutant strain with a plasmid carrying the wild-type version of the gene. A restoration of this compound susceptibility (a decrease in MIC) confirms the mutation's role in resistance.
Q2: Our sequencing results revealed a novel mutation in a TonB-dependent receptor, but the this compound MIC is only slightly elevated. What does this mean?
A2: A slight (e.g., 4- to 8-fold) increase in MIC due to a single iron transporter mutation is a common finding.[11][14] High-level resistance to this compound often requires multiple mechanisms acting in concert.[1][11] Your novel mutation may be a contributing factor but is likely not sufficient on its own to confer clinical resistance. Look for other concurrent mechanisms, such as low-level expression of a β-lactamase or mutations in other transport-related genes.
Q3: We are getting inconsistent this compound MIC results. What could be the cause?
A3: this compound susceptibility testing is highly sensitive to experimental conditions.
-
Broth Medium: MIC testing for this compound must be performed using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[9] The presence of iron in standard MHB can interfere with the drug's mechanism, leading to falsely elevated MICs.
-
Inoculum Effect: Ensure a standardized and consistent bacterial inoculum is used, as variations can affect MIC results.
-
Heteroresistance: Some bacterial populations may exhibit heteroresistance, where a subpopulation of cells is resistant.[5] This can lead to trailing endpoints or "skip wells" in broth microdilution assays. Consider performing population analysis profiles (PAPs) to investigate this phenomenon.
Section 3: Key Experimental Protocols
Protocol 1: this compound Minimum Inhibitory Concentration (MIC) Testing
This protocol describes the standard broth microdilution method for determining the this compound MIC.
Materials:
-
Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB).
-
This compound analytical powder.
-
96-well microtiter plates.
-
Bacterial isolate(s) grown to log phase.
-
0.5 McFarland standard.
Methodology:
-
Prepare this compound Stock: Prepare a stock solution of this compound in a suitable solvent (as per manufacturer instructions) and then create serial twofold dilutions in ID-CAMHB to achieve the desired final concentrations (e.g., 0.06 to 128 µg/mL) in the microtiter plate.
-
Prepare Inoculum: Culture the bacterial isolate on an appropriate agar plate overnight. Resuspend colonies in saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute Inoculum: Dilute the standardized suspension in ID-CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Iron Transporter Gene Expression
This protocol allows for the quantification of mRNA levels of iron transporter genes.
Materials:
-
Bacterial cultures grown under iron-depleted conditions.
-
RNA extraction kit.
-
DNase I.
-
cDNA synthesis kit.
-
qRT-PCR master mix (e.g., SYBR Green).
-
Primers specific for target genes (e.g., piuA, cirA) and a housekeeping gene (e.g., rpoB, 16S rRNA).
Methodology:
-
RNA Extraction: Grow wild-type and mutant bacterial strains in an iron-depleted broth to mid-log phase. Harvest the cells and extract total RNA using a commercial kit, following the manufacturer's protocol.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcription kit.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction with the cDNA template, gene-specific primers, and a suitable master mix. Run the reaction on a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of the target genes in the mutant strain compared to the wild-type strain using the ΔΔCt method. The housekeeping gene is used for normalization. A fold-change value significantly less than 1 indicates downregulation.
Section 4: Data Presentation
Quantitative data should be presented clearly to allow for easy comparison between strains.
Table 1: Example this compound MIC Data for P. aeruginosa Strains
| Strain ID | Genotype | Relevant Mutation(s) | This compound MIC (µg/mL) |
| PA-WT | Wild-Type | None | 0.5 |
| PA-M1 | Mutant | piuA (frameshift) | 8 |
| PA-M2 | Mutant | piuD (nonsense) | 4 |
| PA-M3 | Mutant | piuA (frameshift), ampC (upregulation) | 32 |
| PA-M1c | Complemented | piuA (frameshift) + pUCP20::piuAWT | 1 |
Table 2: Example qRT-PCR Expression Data for A. baumannii Strains
| Strain ID | Genotype | Target Gene | Relative Fold Change (vs. WT) |
| AB-WT | Wild-Type | pirA | 1.0 |
| AB-WT | Wild-Type | piuA | 1.0 |
| AB-R1 | Resistant Isolate | pirA | 0.15 |
| AB-R1 | Resistant Isolate | piuA | 0.21 |
Section 5: Visual Diagrams and Workflows
Caption: this compound chelates iron and is actively transported across the outer membrane.
Caption: A systematic workflow for identifying the mechanism of this compound resistance.
Caption: A decision tree for troubleshooting common this compound MIC testing issues.
References
- 1. This compound: Systematic Review of Mechanisms of Resistance, Heteroresistance and In Vivo Emergence of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a new antibiotic against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Investigation of this compound resistance prevalence and resistance mechanisms in carbapenem-resistant Pseudomonas aeruginosa, Germany 2019–21 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of this compound resistance prevalence and resistance mechanisms in carbapenem-resistant Pseudomonas aeruginosa, Germany 2019-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Contribution of Iron-Transport Systems and β-Lactamases to this compound Resistance in Clinical Isolates of Acinetobacter baumannii Endemic to New York City - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Progressive Development of this compound Resistance in Escherichia coli During Therapy is Associated With an Increase in blaNDM-5 Copy Number and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Validation & Comparative
Cefiderocol Demonstrates Superior In Vitro Activity Against Carbapenem-Resistant Isolates Compared to Meropenem
A comprehensive analysis of recent in vitro studies reveals that cefiderocol, a novel siderophore cephalosporin, exhibits significantly greater potency against a wide range of carbapenem-resistant Gram-negative bacteria than meropenem. This guide synthesizes key experimental data, providing researchers, scientists, and drug development professionals with a detailed comparison of the two antimicrobial agents.
This compound consistently demonstrates lower minimum inhibitory concentrations (MICs) and higher susceptibility rates against carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii isolates. Its unique "Trojan horse" mechanism of action, utilizing the bacteria's iron uptake systems to enter the cell, allows it to bypass common resistance mechanisms that render meropenem and other carbapenems ineffective.
Quantitative Comparison of In Vitro Activity
The following tables summarize the in vitro activity of this compound and meropenem against various carbapenem-resistant isolates from several key studies. The data is presented as MIC50 and MIC90 (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively) and overall susceptibility rates according to Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoints.
Table 1: this compound vs. Meropenem Activity against Carbapenem-Resistant Enterobacterales (CRE)
| Organism Subset | Antimicrobial Agent | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) | Study Reference |
| Meropenem-Nonsusceptible Enterobacterales | This compound | 2 | 4 | 90.4 (CLSI) | GARDP, 2022[1] |
| Meropenem | >64 | >64 | - | GARDP, 2022[2] | |
| MBL-producing Enterobacterales | This compound | - | - | 91.5 (CLSI) | SIDERO-WT, 2014-2019[3] |
| KPC-producing Enterobacterales | This compound | - | - | 98.4 (CLSI) | SIDERO-WT, 2014-2019[3] |
| OXA-48 group-producing Enterobacterales | This compound | - | - | 97.3 (CLSI) | SIDERO-WT, 2014-2019[3] |
| Carbapenemase-producing Enterobacterales | This compound | 0.5 | 8 | 81.9 (EUCAST) | National Institute of Public Health, Czech Republic, 2020-2021[4] |
Table 2: this compound vs. Meropenem Activity against Carbapenem-Resistant Pseudomonas aeruginosa
| Organism Subset | Antimicrobial Agent | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) | Study Reference |
| Carbapenem-Resistant P. aeruginosa | This compound | 0.25 | 2 | 98 (CLSI), 95 (EUCAST) | ERACE-PA Surveillance, 2023[5] |
| Meropenem | - | - | <15 | ERACE-PA Surveillance, 2023[5] | |
| Meropenem-Resistant P. aeruginosa | This compound | - | - | 97.8 | European Surveillance, 2024[6] |
| Meropenem | >8 | >8 | - | European Surveillance, 2024[6] | |
| MBL-producing P. aeruginosa | This compound | 0.5 | 4 | 97 (CLSI), 92 (EUCAST) | ERACE-PA Surveillance, 2023[5] |
Table 3: this compound vs. Meropenem Activity against Carbapenem-Resistant Acinetobacter baumannii
| Organism Subset | Antimicrobial Agent | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) | Study Reference |
| Meropenem-Resistant A. baumannii | This compound | - | - | 85.0 | European Surveillance, 2024[6] |
| Meropenem | >8 | >8 | - | European Surveillance, 2024[6] | |
| Carbapenem-Resistant A. baumannii | This compound | 0.5 | >64 | 75.3 | Multi-country Collection, 2022[2][7] |
| OXA-23 group-producing A. baumannii | This compound | - | - | 95.6 (CLSI) | SIDERO-WT, 2014-2019[3] |
| MBL-producing A. baumannii | This compound | - | - | 60.0 (CLSI) | SIDERO-WT, 2014-2019[3] |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized antimicrobial susceptibility testing methods. The general experimental workflow is outlined below.
Antimicrobial Susceptibility Testing
Isolate Collection and Identification: Clinical isolates of Enterobacterales, P. aeruginosa, and A. baumannii with resistance to carbapenems were collected from various geographical locations. Bacterial identification was confirmed using standard laboratory techniques such as MALDI-TOF mass spectrometry.
Broth Microdilution (BMD): The minimum inhibitory concentrations (MICs) were determined by the broth microdilution method in accordance with the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and/or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
For this compound: Testing was performed using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB). This is a critical step as this compound's activity is dependent on iron concentration.
-
For Meropenem and other comparators: Testing was performed using standard cation-adjusted Mueller-Hinton broth (CAMHB).
Incubation: The microdilution plates were incubated at 35°C ± 2°C for 16-20 hours in ambient air.
MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
Interpretation of Results: The MIC values were interpreted as susceptible, intermediate, or resistant based on the breakpoints provided by CLSI and EUCAST. It is important to note that breakpoints for this compound can differ between these organizations, which may affect reported susceptibility rates.[8][9]
Quality Control: Quality control was performed using reference strains as recommended by CLSI/EUCAST to ensure the accuracy and reproducibility of the results.
Visualizing the Mechanisms and Workflow
To better understand the interaction between these antimicrobials and resistant bacteria, the following diagrams illustrate the key mechanisms of action, resistance pathways, and the experimental workflow.
Caption: this compound's "Trojan Horse" Mechanism.
Caption: Meropenem Action and Resistance Pathways.
Caption: In Vitro Susceptibility Testing Workflow.
References
- 1. gardp.org [gardp.org]
- 2. seq.es [seq.es]
- 3. In Vitro Activity of this compound Against Meropenem-Nonsusceptible Gram-Negative Bacilli with Defined β-Lactamase Carriage: SIDERO-WT Surveillance Studies, 2014–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of this compound Against Carbapenem-Resistant Enterobacterales and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Assessment of In Vitro this compound Susceptibility and Comparators against an Epidemiologically Diverse Collection of Acinetobacter baumannii Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. 1269. Differences in Interpretative Breakpoints Between CLSI, FDA and EUCAST Impact Reporting of Susceptibility and Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Cefiderocol and Ceftazidime-Avibactam in Treating Multidrug-Resistant Gram-Negative Infections
A comprehensive guide for researchers, scientists, and drug development professionals.
In the ongoing battle against antimicrobial resistance, Cefiderocol and ceftazidime-avibactam have emerged as crucial therapeutic options for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria. This guide provides a detailed comparison of their efficacy, supported by experimental data, to aid in research and development efforts.
Executive Summary
This compound, a novel siderophore cephalosporin, utilizes a "Trojan horse" mechanism to enter bacterial cells, effectively bypassing some common resistance mechanisms. Ceftazidime-avibactam combines a third-generation cephalosporin with a broad-spectrum β-lactamase inhibitor. Both agents exhibit potent in vitro activity against a range of carbapenem-resistant Enterobacterales (CRE) and other difficult-to-treat Gram-negative pathogens. However, their efficacy can be influenced by the specific resistance mechanisms of the bacteria, such as the production of certain β-lactamases. Clinical data, while still evolving, suggest comparable outcomes in many scenarios, though differences in mortality and clinical cure rates have been observed in specific patient populations and against particular pathogens. Cross-resistance between the two agents is an emerging concern, particularly in isolates with mutated KPC enzymes.
Data Presentation
In Vitro Susceptibility Data
The following tables summarize the in vitro activity of this compound and ceftazidime-avibactam against key multidrug-resistant Gram-negative pathogens. Data are presented as minimum inhibitory concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, and the percentage of susceptible isolates.
Table 1: Comparative in vitro activity against Meropenem-Resistant Klebsiella pneumoniae
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) |
| This compound | 2 | 8 | 80%[1] |
| Ceftazidime-avibactam | - | - | 26.2%[1] |
| Ceftazidime-avibactam/aztreonam | - | - | 72% (synergy)[1] |
Table 2: Comparative in vitro activity against KPC-producing Enterobacterales
| Isolate Phenotype | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Resistance Rate (%) |
| Ceftazidime-avibactam Susceptible | This compound | 0.25 | 2 | 6.7%[2] |
| Ceftazidime-avibactam Resistant | This compound | 8 | 64 | 82.5%[2] |
Table 3: Comparative in vitro activity against Meropenem-Resistant Enterobacterales
| Antibiotic | Susceptibility (%) |
| This compound | 87.8%[3] |
| Ceftazidime-avibactam | 71.6%[3] |
Table 4: Comparative in vitro activity against Carbapenemase-Producing Enterobacterales
| Antibiotic | Resistance Rate (%) | Note |
| This compound | 0% | Based on a study of 133 isolates.[4] |
| Ceftazidime-avibactam | 9.8% | All resistant strains were NDM producers.[4] |
Clinical Outcome Data
The following table summarizes clinical outcomes from comparative studies of this compound and ceftazidime-avibactam.
Table 5: Comparative Clinical Outcomes in Critically Ill Patients with Severe Infections
| Treatment Group | 30-Day Mortality Rate | Clinical Cure Rate | Note |
| This compound | Lower than other available therapies (pooled OR 0.47)[5] | Non-significant trend towards higher rates (OR 1.59)[5] | Meta-analysis of eight studies.[5] |
| Best Available Therapy (including ceftazidime-avibactam) | Higher than this compound[5] | - |
In a study on carbapenem-resistant Acinetobacter baumannii infections, this compound was associated with a lower 30-day mortality rate compared to other therapies[5]. However, the CREDIBLE-CR study noted a higher overall mortality rate with this compound compared to best available therapy in patients with infections caused by Acinetobacter spp.[5].
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound and ceftazidime-avibactam are outlined in guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Antimicrobial Susceptibility Testing (AST)
Broth Microdilution (BMD): This is the reference method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. For this compound, a key modification is the use of iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) to mimic the iron-limited conditions in the human body and enable the drug's unique mode of entry into bacterial cells. The procedure generally follows the CLSI M07 standard.
Disk Diffusion: This method involves placing antibiotic-impregnated disks on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility. EUCAST provides specific guidelines for disk content and zone diameter interpretation for ceftazidime-avibactam.
In Vitro Time-Kill Assays
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. A standardized inoculum of the test organism is incubated with the antibiotic at various concentrations (e.g., multiples of the MIC). Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Clinical Trials
The CREDIBLE-CR study, a phase 3 clinical trial for this compound, provides a framework for evaluating new antibiotics against carbapenem-resistant pathogens. This pathogen-focused, randomized, open-label study compared this compound to the best available therapy in patients with nosocomial pneumonia, bloodstream infection/sepsis, or complicated urinary tract infections caused by carbapenem-resistant Gram-negative bacteria.
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
PK/PD analysis integrates the time course of drug concentrations (pharmacokinetics) with its antimicrobial effect (pharmacodynamics). For β-lactam antibiotics like this compound and ceftazidime, the primary PK/PD index associated with efficacy is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC). Population PK models are developed using data from clinical trials to simulate drug exposures and determine the probability of target attainment for different dosing regimens.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of action and resistance for this compound and Ceftazidime-Avibactam.
Caption: Generalized workflow for antimicrobial susceptibility testing.
Caption: Emergence of cross-resistance between ceftazidime-avibactam and this compound.
References
- 1. In vitro activity of this compound against comparators (ceftazidime-avibactam, ceftazidime-avibactam/ aztreonam combination, and colistin) against clinical isolates of meropenem-resistant Klebsiella pneumoniae from India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. In vitro activity of this compound against European Enterobacterales, including isolates resistant to meropenem and recentβ-lactam/β-lactamase inhibitor combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Activity of this compound and Ceftazidime-Avibactam, Against Carbapenemase-Producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating Cefiderocol Antimicrobial Susceptibility Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. Cefiderocol, a siderophore cephalosporin, has shown promise against these challenging pathogens by utilizing bacterial iron transport systems to enter the cell.[1] However, its unique mechanism of action presents challenges for in vitro antimicrobial susceptibility testing (AST), making accurate and reliable testing methods crucial for clinical decision-making and drug development.[2][3] This guide provides an objective comparison of currently available this compound AST methods, supported by experimental data, to aid researchers and clinicians in their validation efforts.
The gold standard for determining this compound susceptibility is the broth microdilution (BMD) method using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[2][4] This specialized medium is necessary to mimic the in vivo iron-depleted conditions where this compound is most active.[5] However, the preparation of ID-CAMHB is laborious, making the reference method less practical for routine clinical use.[2][4] Consequently, several commercial methods have been developed, but their performance can be variable.[2][3]
Performance Comparison of this compound AST Methods
The accuracy of various AST methods is typically evaluated against the reference BMD method. Key performance indicators include Categorical Agreement (CA), Essential Agreement (EA), Major Errors (ME), and Very Major Errors (VME). The following tables summarize the performance of commonly used this compound AST methods based on published studies.
For Enterobacterales
| Method | Categorical Agreement (CA) | Essential Agreement (EA) | Very Major Errors (VME) | Major Errors (ME) |
| ComASP® | 92.4% - 97%[3][6] | 66% - 97.6%[3][6] | 0% (one study failed to detect a resistant isolate)[3][6] | - |
| Disk Diffusion (DD) | 72% - 93%[3] | - | - | Present (rate varies)[3] |
| UMIC® | 83.3%[2] | 91.7%[2] | 24.1%[2] | - |
| Sensititre™ | - | - | - | - |
Data not always available for all metrics for every method.
For Pseudomonas aeruginosa
| Method | Categorical Agreement (CA) | Essential Agreement (EA) | Very Major Errors (VME) | Major Errors (ME) |
| ComASP® | 89.7% - 92.1%[6] | 94.7% - 97.4%[6] | 0% - 1 VME reported[6] | - |
| Disk Diffusion (DD) | - | - | - | - |
| MIC Test Strips (MTS) | 100%[1][3] | 44%[1][3] | - | - |
Data not always available for all metrics for every method. MTS often underestimates MIC values.[1][3]
For Acinetobacter baumannii complex
| Method | Categorical Agreement (CA) | Essential Agreement (EA) | Very Major Errors (VME) | Major Errors (ME) |
| ComASP® | 72.8% - 91.3%[6] | 78.3% - 96.7%[6] | 0% - 3 VMEs reported[6] | - |
| Disk Diffusion (DD) | Poor performance reported[5] | - | - | - |
Disk diffusion methods have shown poor performance for A. baumannii complex.[5]
Experimental Protocols
Accurate validation of any AST method requires strict adherence to standardized protocols. Below are the detailed methodologies for the key this compound AST methods.
Reference Broth Microdilution (BMD)
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from overnight colonies grown on non-selective agar. Dilute the suspension in saline to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Media: Use iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB). The iron concentration of the media is critical for accurate this compound MICs.[5][7]
-
This compound Concentrations: Perform two-fold serial dilutions of this compound to achieve a final concentration range appropriate for the expected MICs (e.g., 0.03 to 32 mg/L).[8]
-
Incubation: Incubate the microdilution trays at 35°C ± 2°C for 18-24 hours in ambient air.
-
Endpoint Reading: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Trailing endpoints can occur and require careful interpretation.[3]
Disk Diffusion (DD)
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Agar Medium: Use standard Mueller-Hinton agar (MHA). There is no need for iron-depleted MHA for disk diffusion.[9]
-
Disk Potency: Use this compound disks with a potency of 30 µg.[4][10]
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Zone Diameter Interpretation: Measure the diameter of the zone of inhibition to the nearest millimeter. Interpret the results based on established breakpoints from regulatory bodies like CLSI and EUCAST.[10][11] Note that EUCAST has defined an "Area of Technical Uncertainty (ATU)" for which results may be unreliable and require confirmation by an MIC method.[11][12]
Commercial Methods (e.g., ComASP®, Sensititre™, UMIC®, MTS)
Follow the manufacturer's specific instructions for each commercial system. General steps include:
-
Inoculum Preparation: Prepare a bacterial suspension to the McFarland standard specified by the manufacturer.
-
Panel/Strip Inoculation: Inoculate the commercial panel or strip with the prepared bacterial suspension.
-
Incubation: Incubate under the conditions (temperature and duration) recommended by the manufacturer.
-
Result Interpretation: Read and interpret the results according to the manufacturer's guidelines. For gradient strips (MTS), the MIC is read where the ellipse of inhibition intersects the strip.
Validation Workflow
The following diagram illustrates a logical workflow for validating a new or alternative this compound AST method against the reference BMD method.
Caption: Workflow for validating a this compound AST method.
Conclusion
Accurate antimicrobial susceptibility testing of this compound is essential for its effective clinical use and for monitoring the emergence of resistance. While the reference BMD method in ID-CAMHB remains the gold standard, its complexity has driven the adoption of alternative methods. This guide highlights that while some commercial methods show good agreement with the reference method for certain organisms, performance can vary, and discrepancies exist.[3][6] Disk diffusion is a practical screening tool, but results falling within the ATU require confirmation.[2] Therefore, it is imperative that clinical and research laboratories carefully validate their chosen this compound AST method against the reference standard, paying close attention to performance metrics and adhering to rigorous protocols. Continuous evaluation and awareness of the limitations of each method are crucial for ensuring optimal patient care and reliable surveillance data.
References
- 1. Issues with this compound Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium—Analyses of the Performances, ATU, and Trailing Effect According to EUCAST Initial and Revised Interpretation Criteria [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Issues with this compound Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium-Analyses of the Performances, ATU, and Trailing Effect According to EUCAST Initial and Revised Interpretation Criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound Antimicrobial Susceptibility Testing Considerations: the Achilles' Heel of the Trojan Horse? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Issues with this compound Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium—Analyses of the Performances, ATU, and Trailing Effect According to EUCAST Initial and Revised Interpretation Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 10. This compound: EUCAST criteria for disc diffusion and broth microdilution for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. EUCAST: this compound susceptibility testing [eucast.org]
A Comparative Analysis of Cefiderocol and Other Cephalosporins for Researchers and Drug Development Professionals
An in-depth guide to the cross-reactivity, in vitro performance, and experimental evaluation of the novel siderophore cephalosporin.
Introduction
Cefiderocol is a novel siderophore cephalosporin antibiotic with a unique mechanism of action that allows it to be effective against a broad spectrum of multidrug-resistant (MDR) Gram-negative bacteria.[1] Unlike other cephalosporins, this compound utilizes the bacterium's own iron uptake systems to gain entry into the periplasmic space, acting as a "Trojan horse" to bypass common resistance mechanisms such as porin channel mutations and efflux pumps.[2][3] This guide provides a comparative analysis of this compound with other cephalosporins, focusing on cross-reactivity, in vitro antimicrobial activity, and the experimental protocols required for its evaluation.
Cross-Reactivity of this compound
The potential for allergic cross-reactivity between β-lactam antibiotics is a significant clinical concern. For cephalosporins, this cross-reactivity is primarily determined by the similarity of the R1 side chain to that of other cephalosporins or penicillins.[4][5][6]
This compound's chemical structure possesses side chains similar to those of ceftazidime and cefepime.[3][7] The C-7 side chain is structurally similar to that of ceftazidime, while the C-3 side chain resembles that of cefepime.[2][8] This structural similarity suggests a theoretical potential for cross-reactivity in patients with a known allergy to these specific cephalosporins.
However, to date, there is a lack of specific experimental studies, such as skin testing or patient challenge trials, to definitively determine the allergenic cross-reactivity of this compound. Real-world evidence is limited, with a few case reports describing non-anaphylactic rashes in patients treated with this compound.[9][10] Therefore, while caution is warranted in patients with a history of severe hypersensitivity reactions to ceftazidime or cefepime, the actual risk of cross-reactivity with this compound remains to be fully elucidated through dedicated clinical research.
In Vitro Comparative Analysis of Antimicrobial Activity
The in vitro activity of this compound has been extensively studied against a wide range of Gram-negative pathogens, including many that are resistant to other cephalosporins and carbapenems. The following tables summarize the Minimum Inhibitory Concentration (MIC) values (MIC₅₀ and MIC₉₀) of this compound in comparison to other cephalosporins against key Gram-negative bacteria.
Table 1: Comparative In Vitro Activity (MIC₅₀ in µg/mL) of this compound and Other Cephalosporins against Gram-Negative Pathogens
| Organism | This compound | Ceftazidime | Cefepime | Ceftazidime-avibactam | Ceftolozane-tazobactam |
| Escherichia coli | 0.25 | - | - | ≤0.12 | - |
| Klebsiella pneumoniae | 0.5 | - | - | ≤0.12 | - |
| Pseudomonas aeruginosa | 0.5 | - | - | 2 | ≤0.5 |
| Acinetobacter baumannii | 1 | - | - | - | - |
| Stenotrophomonas maltophilia | 0.12 | - | - | - | - |
| Carbapenem-Resistant Enterobacterales (CRE) | 1 | - | - | - | - |
| Carbapenem-Resistant P. aeruginosa (CRPA) | 1 | - | - | - | - |
Data compiled from multiple sources.[11][12][13][14][15] Note: Direct comparative MIC₅₀ values for all listed cephalosporins against all pathogens were not always available in the same study. Dashes indicate where directly comparable data was not found in the cited sources.
Table 2: Comparative In Vitro Activity (MIC₉₀ in µg/mL) of this compound and Other Cephalosporins against Gram-Negative Pathogens
| Organism | This compound | Ceftazidime | Cefepime | Ceftazidime-avibactam | Ceftolozane-tazobactam |
| Escherichia coli | 1 | - | - | ≤0.12 | - |
| Klebsiella pneumoniae | 2 | - | - | 8 | - |
| Pseudomonas aeruginosa | 1 | - | - | 4 | 2 |
| Acinetobacter baumannii | 8 | - | - | - | - |
| Stenotrophomonas maltophilia | 0.5 | - | - | - | - |
| Carbapenem-Resistant Enterobacterales (CRE) | 4 | - | - | - | - |
| Carbapenem-Resistant P. aeruginosa (CRPA) | 4 | - | - | - | - |
Data compiled from multiple sources.[11][12][13][14][15] Note: Direct comparative MIC₉₀ values for all listed cephalosporins against all pathogens were not always available in the same study. Dashes indicate where directly comparable data was not found in the cited sources.
Experimental Protocols
Accurate in vitro susceptibility testing of this compound is crucial for both clinical and research purposes. The unique mechanism of action of this compound necessitates specific modifications to standard antimicrobial susceptibility testing (AST) protocols.
Broth Microdilution (BMD) Method
The reference method for determining the MIC of this compound is broth microdilution.
-
Medium: Iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) is mandatory.[16][17][18] Standard Mueller-Hinton broth contains variable amounts of iron, which can interfere with the siderophore-mediated uptake of this compound and lead to falsely elevated MIC values.[19]
-
Preparation of ID-CAMHB:
-
Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the manufacturer's instructions.
-
Chelate the broth by adding a chelating agent (e.g., Chelex 100) and stirring for a specified period (e.g., 6 hours) to remove iron.[18]
-
Filter-sterilize the broth to remove the chelating agent.
-
The final iron concentration should be ≤0.03 µg/mL.[18]
-
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Procedure:
-
Perform serial twofold dilutions of this compound in ID-CAMHB in a microtiter plate.
-
Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[16] Trailing endpoints can sometimes be observed, and specific reading guidelines should be followed to ensure reproducibility.[18]
Disk Diffusion Method
Disk diffusion is a more accessible method for routine susceptibility testing.
-
Medium: Standard Mueller-Hinton agar should be used.[17][20] Iron-depleted agar is not required for disk diffusion.
-
Disks: Use commercially available this compound disks with a concentration of 30 µg.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard and swab it evenly onto the surface of the Mueller-Hinton agar plate.
-
Procedure:
-
Aseptically apply the this compound disk to the inoculated agar surface.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation: Measure the diameter of the zone of complete inhibition of growth around the disk. The interpretation of the zone diameter as susceptible, intermediate, or resistant should be done according to the latest guidelines from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[19] It is important to be aware of the "area of technical uncertainty" (ATU) defined by EUCAST, where results may be less reliable and may require confirmation by a reference method.
Visualizations
This compound Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of this compound’s Therapeutic Potential and Underlying Resistance Mechanisms [mdpi.com]
- 3. aid.org.tr [aid.org.tr]
- 4. idstewardship.com [idstewardship.com]
- 5. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Siderophore Cephalosporin with Activity Against Carbapenem-Resistant and Multidrug-Resistant Gram-Negative Bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Activity of this compound Compared to Other Antimicrobials against a Collection of Metallo-Beta-Lactamase-Producing Gram-Negative Bacilli from Southern Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Issues with this compound Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium—Analyses of the Performances, ATU, and Trailing Effect According to EUCAST Initial and Revised Interpretation Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Susceptibility of this compound and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 16. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 17. The impact of commercially available media on this compound susceptibility testing by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. mdpi.com [mdpi.com]
- 20. This compound susceptibility testing: the challenge of disc diffusion [ouci.dntb.gov.ua]
Cefiderocol Combination Therapy vs. Monotherapy in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cefiderocol, a novel siderophore cephalosporin, represents a significant advancement in the fight against multidrug-resistant (MDR) Gram-negative bacteria. Its unique "Trojan horse" mechanism of entry, utilizing bacterial iron uptake systems, allows it to bypass some common resistance mechanisms.[1][2] While potent as a monotherapy, preclinical evidence suggests that combining this compound with other antimicrobial agents can enhance its efficacy, broaden its spectrum of activity, and potentially suppress the emergence of resistance.[1][3] This guide provides a comprehensive comparison of this compound combination therapy versus monotherapy in preclinical settings, supported by experimental data and detailed methodologies.
Executive Summary
Preclinical studies, encompassing both in vitro and in vivo models, have demonstrated the potential benefits of this compound combination therapy against a range of challenging Gram-negative pathogens. Synergistic interactions have been observed when this compound is paired with various antibiotic classes, including β-lactams, β-lactamase inhibitors, fosfomycin, tetracyclines, and polymyxins. These combinations often result in enhanced bacterial killing and improved outcomes in animal infection models compared to this compound alone. This guide will delve into the specific findings for key pathogens and antibiotic partners.
Data Presentation: In Vitro Synergy and In Vivo Efficacy
The following tables summarize the quantitative data from key preclinical studies, comparing the efficacy of this compound monotherapy with combination therapies against various multidrug-resistant Gram-negative bacteria.
Table 1: In Vitro Synergy of this compound Combinations against Carbapenem-Resistant Acinetobacter baumannii (CRAB)
| Combination Partner | Synergy Method | No. of Isolates | Synergy Rate (%) | Additive/Indifferent Rate (%) | Antagonism Rate (%) | Key Findings & References |
| Ceftazidime-avibactam | Checkerboard | 21 | 100 | 0 | 0 | Potent synergy observed across all extensively drug-resistant (XDR) and pandrug-resistant (PDR) isolates.[3][4] |
| Sulbactam-durlobactam | Checkerboard | 21 | 95.2 | 4.8 | 0 | High synergy rates against highly resistant strains.[3][4] |
| Amikacin | Checkerboard | 21 | 66.7 | 23.8 | 0 | Significant synergy, including against this compound non-susceptible isolates.[3] |
| Doxycycline | Checkerboard | 21 | 61.9 | 19.0 | 0 | More than half of the isolates showed a synergistic interaction.[3] |
| Sulbactam | Checkerboard | 21 | 52.4 | 28.6 | 0 | Moderate synergy observed.[3] |
| Fosfomycin | Checkerboard | 2 | 50 | 50 | 0 | Synergistic against a this compound-resistant strain.[5][6] |
| Eravacycline | Checkerboard | 48 | 50.0 | 50.0 | 0 | Demonstrated the highest synergy rate among tested tetracyclines.[7] |
| Omadacycline | Checkerboard | 48 | 37.5 | 62.5 | 0 | Showed synergistic interactions.[7] |
| Minocycline | Checkerboard | 48 | 35.4 | 64.6 | 0 | Synergistic effects were observed.[7] |
| Tigecycline | Checkerboard | 48 | 33.3 | 66.7 | 0 | Exhibited synergy in a third of isolates.[7] |
Table 2: In Vitro Synergy of this compound Combinations against Other Gram-Negative Pathogens
| Pathogen | Combination Partner | Synergy Method | No. of Isolates | Synergy Rate (%) | Key Findings & References | | --- | --- | --- | --- | --- | | Carbapenem-Resistant Enterobacterales (CRE) | Fosfomycin | Checkerboard | 1 | 100 | Synergistic against a this compound-resistant CRE strain.[5][6] | | Carbapenem-Resistant P. aeruginosa (CR-Pa) | Ampicillin-sulbactam | Checkerboard | 1 | 100 | Effective against an ampicillin-sulbactam-resistant strain.[5][6] | | Stenotrophomonas maltophilia | Minocycline | Time-kill | 9 | 66.7 | this compound with minocycline or TMP-SMZ showed the highest synergy rates.[8][9] | | Stenotrophomonas maltophilia | Trimethoprim-Sulfamethoxazole (TMP-SMZ) | Time-kill | 9 | 66.7 |[8][9] | | Stenotrophomonas maltophilia | Polymyxin B | Time-kill | 9 | 55.5 |[8][9] | | Stenotrophomonas maltophilia | Levofloxacin | Time-kill | 9 | 44.4 |[8][9] | | Metallo-β-lactamase (MBL)-producers | Ceftazidime-avibactam | Not Specified | Multiple | 20 |[10] |
Table 3: In Vivo Efficacy of this compound Combinations in Murine Infection Models
| Pathogen | Infection Model | Combination Partner | Key Findings | Reference |
| Carbapenem-Resistant A. baumannii | Neutropenic thigh | Eravacycline | Combination therapy reduced bacterial counts by nearly 2 log10 CFU/thigh compared to monotherapy, even in a minocycline-resistant isolate.[7] | |
| Carbapenem-Resistant A. baumannii | Neutropenic thigh | Minocycline | Combination therapy reduced bacterial counts by nearly 2 log10 CFU/thigh compared to monotherapy in a minocycline-susceptible isolate.[7] | |
| A. baumannii | Murine thigh | Ceftazidime-avibactam, Ampicillin-sulbactam | Combination therapy significantly increased bacterial kill in all tested isolates compared to this compound alone.[11] | |
| A. baumannii | Murine thigh | Meropenem | Combination therapy significantly increased bacterial kill in two out of three isolates.[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Synergy Testing: Checkerboard Assay
The checkerboard method is a common technique to assess the in vitro interaction between two antimicrobial agents.
-
Bacterial Isolates and Culture Conditions: Clinical isolates of multidrug-resistant bacteria are grown overnight on appropriate agar plates (e.g., Mueller-Hinton agar).[3][7]
-
Inoculum Preparation: A bacterial suspension is prepared in saline or broth and adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[7]
-
Drug Dilutions: Serial twofold dilutions of this compound and the partner antibiotic are prepared.
-
Plate Setup: A 96-well microtiter plate is set up with increasing concentrations of this compound along the x-axis and increasing concentrations of the partner drug along the y-axis. Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that completely inhibits visible bacterial growth.
-
Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to determine the nature of the interaction.
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4[7]
-
In Vitro Synergy Testing: Time-Kill Assay
Time-kill assays provide a dynamic assessment of the bactericidal activity of antimicrobial agents over time.
-
Bacterial Isolates and Inoculum Preparation: As described for the checkerboard assay, a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL is prepared in cation-adjusted Mueller-Hinton broth.[8][9]
-
Drug Concentrations: this compound and the partner antibiotic are tested alone and in combination at clinically relevant concentrations (e.g., 0.25x, 0.5x, 1x, or 2x the MIC).
-
Experimental Setup: The bacterial inoculum is added to flasks containing the antimicrobial agents. A growth control (no antibiotic) is included.
-
Sampling and Plating: Aliquots are removed from each flask at specified time points (e.g., 0, 2, 4, 8, and 24 hours). Serial dilutions are plated on appropriate agar plates.
-
Incubation and Colony Counting: Plates are incubated, and the number of colonies (CFU/mL) is determined.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each condition.
In Vivo Efficacy: Murine Thigh Infection Model
This model is used to evaluate the in vivo efficacy of antimicrobial agents in a localized infection.
-
Animal Model: Immunocompetent or neutropenic mice are used. Neutropenia is typically induced by intraperitoneal injections of cyclophosphamide.[7][11]
-
Bacterial Challenge: A standardized inoculum of the test organism is injected into the thigh muscle of the mice.
-
Treatment Regimen: At a specified time post-infection (e.g., 2 hours), treatment is initiated. This compound and the partner drug are administered as monotherapy or in combination via subcutaneous or intravenous routes at doses that simulate human pharmacokinetic profiles.[11]
-
Efficacy Endpoint: At a predetermined time after treatment initiation (e.g., 24 hours), mice are euthanized, and the thigh muscles are aseptically removed and homogenized.
-
Bacterial Load Determination: The homogenate is serially diluted and plated to determine the number of viable bacteria (CFU/thigh).
-
Data Analysis: The reduction in bacterial load (log10 CFU/thigh) is compared between the different treatment groups and the untreated control group. A statistically significant greater reduction in the combination therapy group compared to the monotherapy groups indicates enhanced efficacy.[7][11]
Visualizations
The following diagrams illustrate the experimental workflows and the mechanism of action of this compound.
Caption: Workflow for in vitro synergy testing of this compound combinations.
References
- 1. From Clinical Trials to Real-World Experiences: Evidence About this compound Use and Potential Role in Empirical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Based Combination Therapy for “Difficult-to-Treat” Gram-Negative Severe Infections: Real-Life Case Series and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Activity of this compound in Combination with Piperacillin-Tazobactam, Fosfomycin, Ampicillin-Sulbactam, Imipenem-Relebactam and Ceftazidime-Avibactam against Carbapenem-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of this compound in combination with tetracycline analogues against carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of this compound Alone and in Combination with Levofloxacin, Minocycline, Polymyxin B, or Trimethoprim-Sulfamethoxazole against Multidrug-Resistant Stenotrophomonas maltophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Activity of this compound and synergy of novel β-lactam-β-lactamase inhibitor-based combinations against metallo-β-lactamase-producing gram-negative bacilli: insights from a two-year study (2019-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cefiderocol vs. Colistin: A Comparative Guide on In Vivo Efficacy for Multidrug-Resistant Infections
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. In the quest for effective treatments, novel antibiotics like cefiderocol have emerged as alternatives to last-resort agents such as colistin, which is associated with significant toxicity. This guide provides an objective comparison of the in vivo efficacy of this compound and colistin against MDR infections, supported by experimental data from both preclinical and clinical studies.
Executive Summary
This compound, a siderophore cephalosporin, demonstrates a unique "Trojan horse" mechanism, utilizing bacterial iron transport systems to enter the periplasmic space. This allows it to bypass some common resistance mechanisms, such as porin channel mutations. Colistin, a polymyxin antibiotic, acts by disrupting the bacterial outer membrane.
Preclinical studies in murine models highlight this compound's efficacy against a range of MDR pathogens. Clinical data, particularly in patients with carbapenem-resistant Acinetobacter baumannii (CRAB) infections, suggest that this compound may offer improved clinical outcomes and a better safety profile, particularly concerning nephrotoxicity, compared to colistin-based regimens. However, the emergence of resistance to this compound has been reported, underscoring the need for continued surveillance and stewardship.
Data Presentation: Efficacy and Safety Outcomes
The following tables summarize key quantitative data from comparative studies of this compound and colistin.
Table 1: Clinical Efficacy in Patients with Carbapenem-Resistant Acinetobacter baumannii (CRAB) Infections
| Outcome | This compound-Based Regimens | Colistin-Based Regimens | Study Reference(s) |
| 30-Day Mortality | 34.0% (16/47) | 55.8% (43/77) | [1][2][3] |
| 40% (17/43) | 59% (44/75) | [4][5] | |
| All-Cause Mortality | Lower (RR = 0.71) | Higher | [6][7] |
| Clinical Cure Rate | No significant difference | No significant difference | [6] |
| Microbiological Cure Rate | No significant difference | No significant difference | [6] |
| Microbiological Failure | 17.4% | 6.8% | [1][2][8] |
Table 2: Safety Outcomes
| Adverse Event | This compound-Based Regimens | Colistin-Based Regimens | Study Reference(s) |
| Nephrotoxicity (Acute Kidney Injury) | Lower incidence | More common | [1][2][8] |
| No significant difference (RR = 0.71) | [6][9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols used in key in vivo studies.
Murine Thigh and Lung Infection Models (for this compound)
These models are frequently used to assess the pharmacodynamics of antibiotics.
-
Animal Model: Neutropenic mice are typically used to mimic an immunocompromised state. Neutropenia is induced by intraperitoneal injections of cyclophosphamide.[5][10]
-
Infection: A bacterial suspension of the test organism (e.g., P. aeruginosa, A. baumannii, Enterobacteriaceae) is injected into the thigh muscle or instilled into the lungs.[11]
-
Treatment: this compound is administered, often subcutaneously, at various dosing schedules (e.g., every 8 hours) to simulate human pharmacokinetic profiles.[10][12]
-
Efficacy Assessment: At 24 hours post-treatment, mice are euthanized, and the thigh muscle or lungs are homogenized. The bacterial load is quantified by plating serial dilutions and counting colony-forming units (CFU). Efficacy is determined by the change in log10 CFU from the initial inoculum.[10][12]
Galleria mellonella (Wax Moth Larvae) Infection Model
This invertebrate model is a cost-effective and ethically favorable alternative for preliminary in vivo screening of antimicrobial efficacy.
-
Animal Model: Commercially available G. mellonella larvae are used.
-
Efficacy Assessment: Larval survival is monitored over a period of time (e.g., 72 hours), and mortality rates are recorded.[2][14]
Mechanisms of Action and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanisms of action of this compound and colistin, as well as a typical experimental workflow for in vivo studies.
References
- 1. This compound: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo efficacy of this compound plus tigecycline, colistin, or meropenem against carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound- Compared to Colistin-Based Regimens for the Treatment of Severe Infections Caused by Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of Humanized this compound Exposures over 72 Hours against a Diverse Group of Gram-Negative Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of this compound and colistin-based regimens for the treatment of severe infections caused by carbapenem-resistant Acinetobacter baumannii: a systematic review with meta-analysis and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vivo Pharmacodynamic Study of this compound, a Novel Parenteral Siderophore Cephalosporin, in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics of this compound, a novel siderophore cephalosporin, in a Pseudomonas aeruginosa neutropenic murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Frontiers | Galleria mellonella Infection Model Identifies Both High and Low Lethality of Clostridium perfringens Toxigenic Strains and Their Response to Antimicrobials [frontiersin.org]
Validating the correlation between in vitro susceptibility and in vivo outcomes for Cefiderocol
A comparative guide for researchers and drug development professionals on the predictive power of in vitro testing for the in vivo efficacy of the novel siderophore cephalosporin, Cefiderocol.
This compound stands out in the landscape of antibiotics for its novel "Trojan horse" mechanism, utilizing the bacteria's own iron uptake systems to gain entry into the periplasmic space.[1][2][3][4] This unique mode of action allows it to bypass common resistance mechanisms such as porin channel mutations and efflux pumps.[2][4] This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, to validate the correlation between its in vitro activity and in vivo success.
In Vitro Susceptibility Profile
This compound has demonstrated potent in vitro activity against a wide spectrum of multidrug-resistant (MDR) Gram-negative bacilli, including carbapenem-resistant Enterobacterales, Pseudomonas aeruginosa, Acinetobacter baumannii, and Stenotrophomonas maltophilia.[1][5][6] Minimum Inhibitory Concentration (MIC) data from various surveillance studies consistently show lower MIC90 values for this compound compared to other broad-spectrum antibiotics.[1][5]
Comparative MIC90 Data for this compound and Other Agents
| Organism | This compound MIC90 (μg/mL) | Meropenem MIC90 (μg/mL) | Ceftazidime-avibactam MIC90 (μg/mL) | Ceftolozane-tazobactam MIC90 (μg/mL) |
| Carbapenem-resistant Enterobacterales | 0.5 - 4 | >8 | >8 | >32 |
| P. aeruginosa (Carbapenem-NS) | 1 | >8 | 8 | 16 |
| A. baumannii (Carbapenem-NS) | 2 | >8 | >32 | >32 |
| S. maltophilia | 0.5 | >16 | NT | 32 |
Data compiled from multiple surveillance studies.[5] Carbapenem-NS indicates carbapenem-non-susceptible. NT: Not Tested.
Correlation of In Vitro Susceptibility with In Vivo Efficacy
A strong correlation between in vitro susceptibility and in vivo efficacy has been established for this compound, particularly when susceptibility testing is performed in iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[7][8][9] This specialized medium mimics the iron-limited conditions of a human host, providing a more accurate prediction of this compound's activity.[9]
The key pharmacokinetic/pharmacodynamic (PK/PD) index that best predicts the clinical and microbiological efficacy of this compound is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC).[7][8][10][11][12]
PK/PD Parameters and In Vivo Outcomes in Animal Models
| Animal Model | Pathogen | %fT > MIC for 1-log10 reduction | Outcome | Reference |
| Neutropenic murine thigh | Enterobacterales | 73.3% | Bacterial clearance | [8] |
| Neutropenic murine thigh | P. aeruginosa | 77.2% | Bacterial clearance | [8] |
| Neutropenic murine lung | Enterobacterales | 64.4% | Bacterial clearance | [8] |
| Neutropenic murine lung | P. aeruginosa | 70.3% | Bacterial clearance | [8] |
| Neutropenic murine lung | A. baumannii | 88.1% | Bacterial clearance | [8] |
| Immunocompetent rat respiratory tract | MDR P. aeruginosa, A. baumannii, K. pneumoniae | Not specified | Bactericidal activity | [13] |
Clinical Efficacy in Human Trials
Clinical trials have further validated the in vitro and animal model data. The APEKS-NP and CREDIBLE-CR studies demonstrated the efficacy of this compound in treating serious infections caused by carbapenem-resistant Gram-negative pathogens.[6][14] Real-world evidence from compassionate use programs also supports its clinical utility, even in cases where MICs are slightly elevated.[15]
Clinical Outcomes from a Compassionate Use Program for P. aeruginosa Infections
| This compound MIC (μg/mL) | Clinical Response Rate (%) | 28-Day All-Cause Mortality (%) |
| ≤1 | 69 | 23 |
| 2 to 4 | 69 | 33 |
| ≥8 | 100 | 0 |
Data from a study on patients with multidrug- and carbapenem-resistant Pseudomonas aeruginosa infections.[15] Note: The number of patients in the ≥8 μg/mL group was small (n=4).
Experimental Protocols
In Vitro Susceptibility Testing
Broth Microdilution for MIC Determination: Minimum Inhibitory Concentrations (MICs) for this compound are determined by the broth microdilution method using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB), as recommended by the Clinical and Laboratory Standards Institute (CLSI).[16][17] This is crucial as the availability of iron significantly impacts this compound's activity.[9] The broth is prepared by treating it with a cation-binding resin to remove iron, followed by the replenishment of magnesium, calcium, and zinc.[9] The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism after incubation at 35°C for 16-20 hours.[16]
In Vivo Efficacy Studies (Murine Thigh Infection Model)
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[8]
-
Infection: A bacterial suspension of the test organism is injected into the thigh muscle of the mice.[8]
-
Treatment: this compound or a comparator drug is administered subcutaneously or intravenously at various dosing schedules to mimic human pharmacokinetic profiles.[1][7]
-
Assessment of Efficacy: At 24 hours post-treatment, mice are euthanized, and the thigh muscles are homogenized. The number of colony-forming units (CFU) per thigh is determined by plating serial dilutions of the homogenate. The efficacy is measured as the change in log10 CFU per thigh compared to the initial bacterial load.[7][8][16]
Visualizing the Data
This compound's Mechanism of Action
References
- 1. This compound: A Novel Agent for the Management of Multidrug-Resistant Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound for the Treatment of Multidrug-Resistant Gram-Negative Bacteria: A Systematic Review of Currently Available Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vivo Pharmacodynamic Study of this compound, a Novel Parenteral Siderophore Cephalosporin, in Murine Thigh and Lung Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: A Siderophore Cephalosporin with Activity Against Carbapenem-Resistant and Multidrug-Resistant Gram-Negative Bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. seq.es [seq.es]
- 12. Pharmacokinetics/Pharmacodynamics and tolerability of this compound in the clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of this compound against Carbapenem-Resistant Gram-Negative Bacilli in Immunocompetent-Rat Respiratory Tract Infection Models Recreating Human Plasma Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Treatment for Patients with Multidrug- and Carbapenem-Resistant Pseudomonas aeruginosa Infections in the Compassionate Use Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Real-world performance of susceptibility testing for this compound: insights from a prospective multicentre study on Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Cefiderocol Performance Against EUCAST and CLSI Guidelines: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial susceptibility testing of Cefiderocol, benchmarking its performance based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) guidelines. This document provides a detailed comparison of interpretive criteria, experimental protocols, and supporting data.
This compound, a novel siderophore cephalosporin, has demonstrated potent in vitro activity against a broad range of Gram-negative bacilli, including many multidrug-resistant strains.[1][2] Its unique "Trojan horse" mechanism of action, utilizing the bacteria's own iron uptake systems to enter the cell, allows it to overcome common resistance mechanisms.[3][4][5][6][7] Accurate and reproducible antimicrobial susceptibility testing (AST) is crucial for its effective clinical use. This guide provides a comparative overview of the two primary international standards for AST: EUCAST and CLSI.
Comparative Analysis of EUCAST and CLSI Breakpoints
Significant differences exist between the interpretive breakpoints for this compound established by EUCAST and CLSI, which can impact the reported susceptibility rates of clinical isolates.[8][9] These discrepancies are particularly notable for multidrug-resistant organisms. The following tables summarize the minimum inhibitory concentration (MIC) and disk diffusion zone diameter breakpoints for this compound according to the latest available guidelines from both organizations.
Table 1: this compound MIC Breakpoints (mg/L)
| Organism Group | EUCAST | CLSI |
| S ≤ | R > | |
| Enterobacterales | 2 | 2 |
| Pseudomonas aeruginosa | 2 | 2 |
| Acinetobacter baumannii complex | ||
| Stenotrophomonas maltophilia |
S = Susceptible; I = Intermediate; R = Resistant *EUCAST has not established specific breakpoints for A. baumannii and S. maltophilia, but provides guidance on interpretation.[10][11]
Table 2: this compound Disk Diffusion Zone Diameter Breakpoints (mm)
| Organism Group | EUCAST (30 µg disk) | CLSI (30 µg disk) |
| S ≥ | R < | |
| Enterobacterales | 22 | 22 |
| Pseudomonas aeruginosa | 22 | 22 |
| Acinetobacter baumannii complex | ||
| Stenotrophomonas maltophilia |
S = Susceptible; I = Intermediate; R = Resistant *EUCAST has an Area of Technical Uncertainty (ATU) for some organism-agent combinations, recommending MIC determination if results fall within this range.[10][11][12]
Experimental Protocols for this compound Susceptibility Testing
Accurate determination of this compound susceptibility requires strict adherence to standardized laboratory procedures. The unique iron-dependent mechanism of this compound necessitates specific media requirements for broth microdilution testing.
Broth Microdilution (BMD) Method
The reference method for determining the MIC of this compound is broth microdilution.
EUCAST Protocol:
-
Medium: Iron-depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB).
-
Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Incubation: Incubate at 35 ± 1°C for 18 ± 2 hours in ambient air.
-
Reading: The MIC is the lowest concentration of this compound that completely inhibits visible growth.[4][9][13]
CLSI Protocol:
-
Medium: Iron-depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB).[2][7][14][15]
-
Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[16]
-
Incubation: Incubate at 35 ± 2°C for 16-20 hours in ambient air.[16]
-
Reading: The MIC is the lowest concentration of this compound with no visible growth.[16]
Disk Diffusion Method
Disk diffusion is a widely used and accessible method for routine susceptibility testing.
EUCAST Protocol:
-
Medium: Mueller-Hinton agar (standard, unsupplemented).
-
Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and swab evenly across the agar surface.
-
Disk Potency: 30 µg this compound disk.
-
Incubation: Incubate at 35 ± 1°C for 18 ± 2 hours in ambient air.
-
Reading: Measure the diameter of the zone of complete inhibition of growth.[4][9][11]
CLSI Protocol:
-
Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and swab evenly across the agar surface.[17]
-
Disk Potency: 30 µg this compound disk.
-
Incubation: Incubate at 35 ± 2°C for 16-18 hours in ambient air.
-
Reading: Measure the diameter of the zone of inhibition.[17]
Mandatory Visualizations
This compound's "Trojan Horse" Mechanism of Action
Caption: this compound's mechanism of action, bypassing porin channels.
Experimental Workflow for this compound Antimicrobial Susceptibility Testing
Caption: Workflow for this compound AST via Broth Microdilution and Disk Diffusion.
References
- 1. This compound Antimicrobial Susceptibility Testing against Multidrug-Resistant Gram-Negative Bacilli: a Comparison of Disk Diffusion to Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. EUCAST: this compound disk diffusion with EUCAST criteria - publication in JAC [eucast.org]
- 4. This compound: EUCAST criteria for disc diffusion and broth microdilution for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EUCAST: this compound MIC testing - guidance document [eucast.org]
- 6. documents.thermofisher.cn [documents.thermofisher.cn]
- 7. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 8. EUCAST: this compound: EUCAST has evaluated (August 2022) commercially available tests and all have problems with accuracy, reproducibility, bias and/or for some, with skipped wells. [eucast.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. EUCAST: this compound susceptibility testing [eucast.org]
- 13. EUCAST: MIC Determination [eucast.org]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Comparison of Agar Dilution to Broth Microdilution for Testing In Vitro Activity of this compound against Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hardydiagnostics.com [hardydiagnostics.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
